molecular formula C9H11NO2 B135211 2-amino-2-(2-methylphenyl)acetic Acid CAS No. 129592-98-9

2-amino-2-(2-methylphenyl)acetic Acid

Cat. No.: B135211
CAS No.: 129592-98-9
M. Wt: 165.19 g/mol
InChI Key: FLYIRERUSAMCDQ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methylphenyl)acetic acid is a chiral aromatic amino acid derivative of interest to researchers in medicinal chemistry and organic synthesis. The compound features both an amino group and a carboxylic acid functional group attached to a central carbon atom, which is part of a 2-methylphenyl (o-tolyl) ring system. This structure makes it a valuable chiral building block or scaffold for the construction of more complex molecules . As a specialty chemical intermediate, this compound can be utilized in various research applications. Its molecular framework is relevant in the development of potential pharmacologically active compounds, given that substituted phenylacetic acid and amino acid structures are common motifs in many active molecules . Researchers may employ this compound in the synthesis of novel ligands, as amino acid derivatives are often used in the preparation of peptides and peptidomimetics. Furthermore, its structure suggests potential use in the development of catalysts or as a starting material in the synthesis of fine chemicals. This product is provided for laboratory research and further manufacturing applications only. It is strictly for use by qualified professionals. All information provided is for informational purposes only. The buyer assumes all responsibility for ensuring safe handling and use of this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYIRERUSAMCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378234
Record name amino(2-methylphenyl)acetic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129592-98-9
Record name amino(2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(2-methylphenyl)acetic acid
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Foundational & Exploratory

2-amino-2-(2-methylphenyl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-(2-methylphenyl)acetic Acid

Executive Summary

This compound, also known as 2-amino-2-(o-tolyl)acetic acid, is a non-proteinogenic α-amino acid. As a chiral molecule, it serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structural uniqueness, stemming from the ortho-methyl substitution on the phenyl ring, imparts specific steric and electronic properties that can be exploited in the design of novel molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical characterization, stereochemistry, and safety protocols, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

Structural Identification

This compound is an analog of phenylglycine with a methyl group at the ortho position of the aromatic ring. This substitution influences its conformation and reactivity compared to its unsubstituted or para/meta-substituted counterparts.

Caption: 2D Structure of this compound

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-amino-2-(o-tolyl)acetic acid, Amino-o-tolyl-acetic acid[1][2]
CAS Number 129592-98-9[1][3]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 234-238 °C (with decomposition)[2]
pKa (Predicted) 1.94 ± 0.10 (Carboxylic Acid)[2]
SMILES CC1=CC=CC=C1C(C(=O)O)N[1]
InChIKey FLYIRERUSAMCDQ-UHFFFAOYSA-N[1]

Synthesis and Purification

Synthetic Approach: The Strecker Synthesis

The Strecker synthesis is a robust and well-established method for preparing α-amino acids. It involves a one-pot, three-component reaction between an aldehyde, ammonia (or an ammonium salt), and cyanide, followed by hydrolysis. This pathway is highly effective for producing racemic α-amino acids that can be subjected to subsequent chiral resolution.

Causality in Experimental Design:

  • Starting Material: o-Tolualdehyde is selected as the carbonyl-containing precursor to install the required 2-methylphenyl group at the α-position.

  • Amine and Cyanide Source: Ammonium chloride and potassium cyanide are used as convenient sources for the in-situ formation of ammonia and the nucleophilic cyanide ion, which are essential for the formation of the intermediate α-aminonitrile.

  • Hydrolysis: The final step requires harsh acidic or basic conditions to hydrolyze the nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is often preferred as it protonates the amine, preventing polymerization and yielding the ammonium salt of the amino acid, which can be easily isolated.

Detailed Experimental Protocol: Racemic Synthesis

Caption: Workflow for the Strecker Synthesis.

  • Reaction Setup: In a well-ventilated fume hood, dissolve o-tolualdehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Aminonitrile Formation: Add an aqueous solution of ammonium chloride (NH₄Cl) followed by the slow, portion-wise addition of potassium cyanide (KCN). Caution: KCN is highly toxic, and the reaction may produce hydrogen cyanide gas. This step must be performed with extreme care and appropriate safety measures. The reaction is typically stirred at room temperature or with gentle heating for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Intermediate Isolation (Optional): The resulting α-aminonitrile can be extracted into an organic solvent (e.g., diethyl ether), dried, and the solvent evaporated. However, for efficiency, proceeding directly to hydrolysis is common.

  • Hydrolysis: Add a strong acid, such as concentrated hydrochloric acid (HCl), to the reaction mixture. Heat the mixture to reflux for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.

  • Workup and Isolation: After cooling, the reaction mixture is often concentrated under reduced pressure. The pH is then carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide). At this pH, the amino acid has minimal solubility and will precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold water and a small amount of cold ethanol to remove residual salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral features are expected.

TechniqueExpected Features
¹H NMR ~7.2-7.5 ppm: Complex multiplet, 4H (aromatic protons).~4.5 ppm: Singlet, 1H (α-proton).~2.4 ppm: Singlet, 3H (methyl protons).Broad signals: NH₂ and COOH protons (exchangeable with D₂O).
¹³C NMR ~175 ppm: Carbonyl carbon (COOH).~125-140 ppm: Aromatic carbons (6 signals).~55-60 ppm: α-carbon.~19 ppm: Methyl carbon.
IR (cm⁻¹) ~3000-3400: O-H and N-H stretching (broad).~2850-3000: C-H stretching.~1650-1700: C=O stretching (carboxylic acid).~1550-1600: N-H bending.
Mass Spec (ESI+) [M+H]⁺ = 166.08

Stereochemistry and Chiral Resolution

The Importance of Enantiomeric Purity

This compound is a chiral compound existing as a pair of enantiomers (R and S). In drug development, enantiomers of a chiral molecule often exhibit different pharmacological, metabolic, and toxicological profiles.[4] Therefore, the synthesis and isolation of a single, pure enantiomer are frequently required by regulatory bodies and for achieving therapeutic efficacy and safety.

Conceptual Workflow for Chiral Resolution

The racemic mixture obtained from the Strecker synthesis must be separated into its constituent enantiomers. A common and scalable method is diastereomeric salt formation.

Causality in Method Selection: This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base), a pair of diastereomeric salts is formed. These salts have different solubilities, allowing one to be selectively crystallized and separated.

Caption: Conceptual workflow for chiral resolution.

Chemical Reactivity and Potential Applications

The utility of this compound stems from the reactivity of its two primary functional groups: the amine and the carboxylic acid.

  • Amine Group: Can act as a nucleophile and can be acylated, alkylated, or used in peptide bond formation.

  • Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, or reduced to an alcohol.

This dual functionality makes it an ideal scaffold. While direct applications for the ortho-isomer are proprietary or less published, the analogous para-isomer, 2-amino-2-(p-tolyl)acetic acid, is used as an intermediate in the synthesis of 1,3,4-thiadiazole compounds, which have shown potential as anti-cancer agents by inhibiting the enzyme glutaminase (GLS1).[5][6][7] This highlights the role of such substituted phenylglycine derivatives as key intermediates in constructing complex, biologically active molecules.

Safety, Handling, and Storage

Proper handling is crucial due to the hazardous nature of this chemical.

Hazard Identification
Hazard ClassGHS PictogramCodeStatement
Acute Toxicity, OralWarningH302Harmful if swallowed
Skin Corrosion/IrritationWarningH315Causes skin irritation
Serious Eye Damage/IrritationWarningH319Causes serious eye irritation
STOT, Single ExposureWarningH335May cause respiratory irritation
Source:[1][2]
Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Storage and Stability
  • Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

Conclusion

This compound is a specialized chemical entity with significant potential as a building block for complex molecular architectures in pharmaceutical and materials science. A thorough understanding of its synthesis, purification, stereochemistry, and safe handling protocols is paramount for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required by scientists to incorporate this valuable intermediate into their synthetic programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • de Sousa, J., et al. (2018). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-2-(o-tolyl)acetic acid, a non-proteinogenic amino acid of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this guide synthesizes known predicted values, data from structurally related compounds, and established analytical methodologies. It is intended to serve as a foundational resource for researchers, offering both a summary of key attributes and detailed protocols for experimental characterization.

Introduction and Chemical Identity

2-amino-2-(o-tolyl)acetic acid, also known as α-amino-2-methylbenzeneacetic acid, is a non-natural amino acid. Its structure, featuring a chiral center at the alpha-carbon and a tolyl group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological studies.

Chemical Structure:

Caption: Chemical structure of 2-amino-2-(o-tolyl)acetic acid.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-2-(o-tolyl)acetic acid is presented in the table below. It is important to note that several of these values are predicted and await experimental verification.

PropertyValueSource
CAS Number 129592-98-9[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 234-238 °C (with decomposition)[1][2]
Boiling Point (Predicted) 307.6 ± 30.0 °C[1][2]
Density (Predicted) 1.200 ± 0.06 g/cm³[1][2]
pKa (Predicted) 1.94 ± 0.10 (acidic), ~9-10 (basic, estimated)[1][2]
Storage Temperature 2-8 °C[1][2]

Solubility Profile

The solubility of 2-amino-2-(o-tolyl)acetic acid is a critical parameter for its handling, reaction conditions, and formulation. As an amino acid, its solubility is expected to be pH-dependent.

Predicted and Observed Solubility

While quantitative experimental data is scarce, the presence of both a polar amino and a carboxylic acid group, along with a nonpolar tolyl group, suggests a degree of solubility in a range of solvents. It is expected to be sparingly soluble in water at neutral pH, with increased solubility in acidic and basic aqueous solutions due to salt formation. Solubility in polar organic solvents such as ethanol and methanol is likely to be moderate.

Experimental Protocol for Solubility Determination

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of 2-amino-2-(o-tolyl)acetic acid in various solvents.

Materials:

  • 2-amino-2-(o-tolyl)acetic acid

  • Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone)

  • Vials with screw caps

  • Shaker or orbital incubator

  • Analytical balance

  • HPLC system with a suitable detector or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

Procedure:

  • Add an excess amount of 2-amino-2-(o-tolyl)acetic acid to a known volume of the solvent in a vial.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Acidity and Basicity: pKa Determination

The pKa values of the carboxylic acid and amino groups are fundamental to understanding the ionization state of the molecule at different pH values, which influences its solubility, reactivity, and biological interactions.

Predicted pKa

The predicted acidic pKa is approximately 1.94, which is lower than that of a simple carboxylic acid like acetic acid (pKa ≈ 4.76). This increased acidity is due to the electron-withdrawing inductive effect of the adjacent protonated amino group. The pKa of the amino group is predicted to be in the typical range for α-amino acids, around 9-10.

Experimental Protocol for pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa values of the carboxylic acid and amino groups of 2-amino-2-(o-tolyl)acetic acid.

Materials:

  • 2-amino-2-(o-tolyl)acetic acid

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a precisely weighed amount of 2-amino-2-(o-tolyl)acetic acid in a known volume of deionized water.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition until a low pH (e.g., 1.5) is reached.

  • In a separate experiment, titrate a fresh solution of the amino acid with the standardized 0.1 M NaOH solution in a similar incremental manner until a high pH (e.g., 12.5) is reached.

  • Plot the pH versus the equivalents of acid and base added.

  • The pKa values are the pH at the midpoints of the buffering regions on the titration curve.

Caption: Workflow for pKa determination by titration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group, the methyl protons, the α-proton, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the ortho substitution.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine unique carbon atoms in the molecule, including the carbonyl carbon, the α-carbon, the aromatic carbons, and the methyl carbon.

General Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

  • Transfer the solution to an NMR tube.

  • Acquire the spectra on an NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amino group): Medium intensity bands around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1750 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • Aromatic C=C bending: Absorptions in the 1400-1600 cm⁻¹ region.

General Protocol for FTIR Analysis:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Record the spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands and correlate them to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight plus the mass of a proton. Fragmentation patterns can provide further structural information.

General Protocol for Mass Spectrometry Analysis:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Acquire the mass spectrum in a suitable ionization mode (e.g., ESI).

  • Analyze the molecular ion peak and fragmentation pattern.

Applications in Drug Development

Non-proteinogenic amino acids like 2-amino-2-(o-tolyl)acetic acid are valuable intermediates in the synthesis of pharmaceuticals. They can be incorporated into peptide and non-peptide structures to introduce specific steric and electronic properties, improve metabolic stability, or enhance binding to biological targets. While specific examples of marketed drugs derived from this exact molecule are not widely documented, its structural motif is relevant to the design of various therapeutic agents. For instance, its p-tolyl isomer, 2-amino-2-(p-tolyl)acetic acid, is used as an intermediate in the synthesis of 1,3,4-thiadiazole compounds with potential anti-cancer activity through the inhibition of glutaminase (GLSI).[3]

Stability Profile

The stability of 2-amino-2-(o-tolyl)acetic acid under various environmental conditions is a critical factor for its storage, handling, and formulation.

General Stability Considerations

Based on its chemical structure, potential degradation pathways may include oxidation of the amino group, decarboxylation at elevated temperatures, and reactions involving the aromatic ring. As a solid, the compound is expected to be relatively stable when stored in a cool, dry, and dark place.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of 2-amino-2-(o-tolyl)acetic acid under stress conditions.

Procedure:

  • Acidic and Basic Hydrolysis: Expose solutions of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photodegradation: Expose a solution of the compound to UV and visible light.

  • At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

2-amino-2-(o-tolyl)acetic acid is a valuable synthetic building block with physicochemical properties that are of significant interest to researchers in drug discovery and development. This guide has provided an overview of its known and predicted properties, along with standardized protocols for their experimental determination. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in the synthesis of novel therapeutic agents.

References

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • 2-Amino-2-(p-tolyl)acetic Acid - Sapphire North America. Available at: [Link]

  • Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT. Available at: [Link]

  • CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid - Alchem.Pharmtech. Available at: [Link]

  • 2-Amino-2-(o-tolyl)acetic acid | 129592-98-9 | C9H11NO2 | Appchem. Available at: [Link]

  • Application of ω‐Transaminases in the Pharmaceutical Industry | Almac. Available at: [Link]

  • 2-Aminoacetic acid (Glycine) - Ataman Kimya. Available at: [Link]

  • The Chemical Synthesis and Applications of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations | Journal of the American Chemical Society. Available at: [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000060). Available at: [Link]

  • 406190-09-8 | 2-Oxo-2-(o-tolylamino)acetic acid | Next Peptide. Available at: [Link]

  • o-Tolylacetic acid | C9H10O2 | CID 69519 - PubChem - NIH. Available at: [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]

  • Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3 - ResearchGate. Available at: [Link]

  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents.
  • bmse000557 O-toluic Acid at BMRB. Available at: [Link]

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - RSC Publishing. Available at: [Link]

  • FTIR spectra of a) P-IAEA; b) P-M - ResearchGate. Available at: [Link]

  • Why is pKa of carboxyl group lower in amino acids than in acetic acid? - ResearchGate. Available at: [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC - NIH. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

  • (S)-2-amino-2-p-tolylacetic acid | C9H11NO2 | CID 7020729 - PubChem. Available at: [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Available at: [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]

  • Glacial acetic acid - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

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An In-depth Technical Guide to the Structure Elucidation of 2-amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical techniques required for the complete structure elucidation of 2-amino-2-(2-methylphenyl)acetic acid. Also known as 2-amino-2-(o-tolyl)acetic acid, this non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development. Its precise structural characterization is paramount for understanding its physicochemical properties, reaction kinetics, and incorporation into larger molecular scaffolds.

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, providing a robust, self-validating framework for analysis that ensures scientific integrity. Every step is grounded in established principles and supported by authoritative references, reflecting the rigorous standards of modern chemical research.

Introduction: The Significance of Structural Integrity

This compound belongs to the family of arylglycines, which are prevalent in the structures of various pharmaceuticals. The presence of a chiral center at the alpha-carbon and the steric and electronic influence of the ortho-methyl group on the phenyl ring introduce a layer of complexity to its structure. An unambiguous determination of its constitution, connectivity, and stereochemistry is a prerequisite for its use in any research or development context. This guide will systematically address the multifaceted approach required for this task, from initial synthesis to the definitive determination of its three-dimensional architecture.

Synthesis and Purification: Establishing a Foundation

A reliable synthesis route is the first step in obtaining a pure sample for analysis. For this compound, two classical methods are particularly relevant: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods produce a racemic mixture of the amino acid, which necessitates a subsequent chiral resolution step.[1][2]

Racemic Synthesis: The Strecker and Bucherer-Bergs Approaches

The Strecker synthesis offers a direct route from 2-methylbenzaldehyde.[3][4][5] The reaction proceeds via the formation of an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.

Alternatively, the Bucherer-Bergs reaction provides the hydantoin intermediate, 5-(2-methylphenyl)hydantoin, from 2-methylbenzaldehyde, which is subsequently hydrolyzed to the target amino acid.[2][6]

Table 1: Comparison of Racemic Synthesis Methods

ParameterStrecker SynthesisBucherer-Bergs Synthesis
Starting Material 2-Methylbenzaldehyde2-Methylbenzaldehyde
Key Reagents Ammonium chloride, Sodium cyanideAmmonium carbonate, Potassium cyanide
Intermediate α-aminonitrileHydantoin
Typical Yield 70-85%65-80%
Key Advantage Direct formation of aminonitrileOften good yields for sterically hindered aldehydes
Experimental Protocol: Strecker Synthesis of Racemic this compound

This protocol outlines the general steps for the Strecker synthesis, which should be performed by trained personnel in a well-ventilated fume hood due to the use of cyanide.

Step 1: Formation of the α-Aminonitrile

  • In a round-bottom flask, dissolve 2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Add a solution of ammonium chloride (NH₄Cl, 1.2 eq) in water.

  • Cool the mixture in an ice bath and add a solution of sodium cyanide (NaCN, 1.2 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Extract the resulting α-aminonitrile with an organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

  • Add a strong acid (e.g., 6 M HCl) to the crude α-aminonitrile.

  • Heat the mixture under reflux for 4-6 hours to facilitate hydrolysis.[4]

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic amino acid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Chiral Resolution: Isolating the Enantiomers

Since both the Strecker and Bucherer-Bergs syntheses yield a racemic mixture, a chiral resolution step is essential for obtaining the individual enantiomers. Enzymatic kinetic resolution is a highly effective method for this purpose.[7]

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol utilizes an acylase to selectively hydrolyze the N-acetyl derivative of one enantiomer.

Step 1: N-Acetylation of the Racemic Amino Acid

  • Suspend the racemic this compound in water.

  • Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of an aqueous base (e.g., 2 M NaOH).

  • After the reaction is complete, acidify the solution to precipitate the N-acetylated amino acid.

  • Filter and dry the product.

Step 2: Enzymatic Hydrolysis

  • Dissolve the racemic N-acetyl-2-amino-2-(2-methylphenyl)acetic acid in a buffered aqueous solution (pH ~7).

  • Add a suitable acylase (e.g., from Aspergillus oryzae).[8]

  • Incubate the mixture at an optimal temperature (typically 37 °C) for a sufficient time to achieve approximately 50% hydrolysis.

  • Stop the reaction by acidifying the solution, which also precipitates the enzyme.

  • Filter to remove the enzyme. The filtrate will contain the free L-amino acid and the unreacted N-acetyl-D-amino acid.

Step 3: Separation of Enantiomers

  • The free L-amino acid and the N-acetyl-D-amino acid can be separated based on their different solubilities at various pH values or by chromatography.

  • The isolated N-acetyl-D-amino acid can be hydrolyzed with a strong acid to yield the D-amino acid.

Spectroscopic and Spectrometric Analysis: Deciphering the Molecular Signature

A combination of spectroscopic and spectrometric techniques is employed to confirm the covalent structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the following proton signals are expected:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the substituted phenyl ring.

  • α-Proton: A singlet at a characteristic downfield position (around δ 4.5-5.0 ppm) due to the deshielding effects of the adjacent amino and carboxyl groups, and the phenyl ring.

  • Methyl Protons: A singlet in the aliphatic region (around δ 2.3 ppm) corresponding to the three protons of the ortho-methyl group.

  • Amine and Carboxyl Protons: These protons are often exchangeable with the solvent (especially if D₂O is used) and may appear as broad singlets or not be observed at all.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The expected chemical shifts for this compound are:

  • Carboxyl Carbon: A signal in the downfield region (δ 170-180 ppm).

  • Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm). The carbon attached to the α-carbon and the carbon bearing the methyl group will have distinct chemical shifts from the other aromatic carbons.

  • α-Carbon: A signal around δ 55-65 ppm.

  • Methyl Carbon: A signal in the upfield region (δ ~20 ppm).

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
Aromatic-H7.0 - 7.5Multiplet
α-H4.5 - 5.0Singlet
CH₃~2.3Singlet
¹³C NMR
C=O170 - 180
Aromatic-C125 - 140
α-C55 - 65
CH₃~20
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the molecular formula.

For this compound (C₉H₁₁NO₂), the expected exact mass is 165.07898 g/mol .[7]

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides valuable structural information.[8][9][10] Key fragmentation pathways for α-amino acids often involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[9] A characteristic fragment would be the loss of the carboxyl group, leading to a fragment ion with m/z corresponding to the rest of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of an amino acid is characterized by several key absorption bands.[11][12][13][14][15]

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amine)Stretching3400 - 3250
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
C=C (Aromatic)Stretching1600 - 1475
N-H (Amine)Bending1640 - 1560

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.[16] This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This can be achieved by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

The resulting crystal structure would definitively confirm the connectivity of the atoms, the bond lengths and angles, and, for a single enantiomer, its absolute configuration.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Synthesis Racemic Synthesis (Strecker or Bucherer-Bergs) Resolution Chiral Resolution (Enzymatic) Synthesis->Resolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Resolution->NMR Pure Enantiomer MS Mass Spectrometry (HRMS, MS/MS) Resolution->MS FTIR FTIR Spectroscopy Resolution->FTIR Xray Single-Crystal X-ray Crystallography Resolution->Xray If single crystal is obtained Final_Structure Elucidated Structure NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure Xray->Final_Structure

Caption: A logical workflow for the synthesis, purification, and complete structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a multi-step process that requires a synergistic application of synthetic chemistry and advanced analytical techniques. By following a logical and self-validating workflow, from racemic synthesis and chiral resolution to comprehensive spectroscopic and crystallographic analysis, researchers can achieve an unambiguous determination of its molecular structure. This foundational knowledge is indispensable for the confident application of this important building block in drug discovery and development.

References

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  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

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An In-depth Technical Guide to the Research Applications of 2-Amino-2-(2-methylphenyl)acetic Acid (CAS Number 129592-98-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and emerging research applications of 2-Amino-2-(2-methylphenyl)acetic acid (CAS No. 129592-98-9). Primarily utilized as a specialized building block in medicinal chemistry, this non-canonical amino acid is gaining significant traction in the burgeoning field of targeted protein degradation. Its unique structural features make it a valuable component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), innovative molecules designed to selectively eliminate disease-causing proteins. This guide will delve into the core principles of PROTAC technology, elucidate the role of this compound within this framework, and provide insights into the design and synthesis of next-generation protein degraders. Furthermore, we will explore its potential applications in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Introduction: Unveiling this compound

This compound, also known as amino-o-tolyl-acetic acid, is a synthetic amino acid derivative.[1] Its fundamental chemical and physical properties are summarized in Table 1. The presence of a methyl group on the phenyl ring at the ortho position provides steric hindrance and specific hydrophobic interactions, which can be strategically exploited in drug design to enhance binding affinity and selectivity for target proteins.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 129592-98-9PubChem[1]
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms AMINO-O-TOLYL-ACETIC ACID, 2-Amino-2-(o-tolyl)acetic acidChemicalBook[2]
Melting Point 234-238°C (decomposition)ChemicalBook[2]
Appearance White to off-white solidChemicalBook[2]

While structurally related to compounds with known anti-inflammatory and anti-cancer activities, the primary and most promising application of this compound lies in its role as a "Protein Degrader Building Block."[2] This positions it as a key component in the synthesis of PROTACs, a revolutionary therapeutic modality.

Core Application: A Building Block for Targeted Protein Degradation via PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs) that are implicated in disease.[3] PROTACs are heterobifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade.[4]

PROTAC_Mechanism

The unique structure of this compound makes it an ideal scaffold for incorporation into the linker or the target-binding ligand (warhead) of a PROTAC. The amino and carboxylic acid functional groups provide convenient handles for chemical modification and attachment to other components of the PROTAC molecule. The o-tolyl group can be crucial for establishing specific interactions within the binding pocket of the target protein, thereby enhancing the potency and selectivity of the resulting degrader.

Rationale for Utilizing this compound in PROTAC Synthesis

The design of a successful PROTAC requires careful optimization of three key components: the ligand for the POI, the ligand for the E3 ligase, and the linker connecting them. The choice of building blocks for each of these components is critical for achieving efficient ternary complex formation and subsequent protein degradation.

The incorporation of this compound can offer several advantages:

  • Introduction of a Specific Vector: The o-tolyl group provides a defined three-dimensional structure that can be oriented to interact with specific residues in the target protein's binding pocket. This can be particularly useful for achieving selectivity over other closely related proteins.

  • Modulation of Physicochemical Properties: The non-polar nature of the tolyl group can influence the overall lipophilicity of the PROTAC, which in turn affects its cell permeability and pharmacokinetic properties.

  • Versatile Chemical Handles: The amino and carboxylic acid groups allow for facile amide bond formation, a common and robust reaction in medicinal chemistry for linking different molecular fragments.

General Synthetic Approach for PROTACs Incorporating this compound

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation. This compound can be incorporated at various stages of this process.

Experimental Protocol: A Generalized Solid-Phase Synthesis of a PROTAC

This protocol outlines a conceptual solid-phase synthesis strategy, a common technique for the efficient construction of PROTAC libraries.[1][5]

  • Resin Preparation: An appropriate solid support (e.g., rink amide resin) is functionalized with a linker that has a protected terminal functional group (e.g., an azide).

  • E3 Ligase Ligand Attachment: The E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon) is coupled to the resin-bound linker.

  • Linker Elongation and Functionalization (Incorporation of the Building Block):

    • The protecting group on the linker is removed.

    • This compound, with its amino group protected (e.g., with a Boc group), is then coupled to the linker using standard peptide coupling reagents (e.g., HATU, DIPEA).

  • POI Ligand Coupling: The protecting group on the amino group of the incorporated building block is removed, and the POI ligand (warhead) is coupled to the free amine.

  • Cleavage and Purification: The fully assembled PROTAC is cleaved from the solid support using a strong acid (e.g., trifluoroacetic acid) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

PROTAC_Synthesis_Workflow

Potential Therapeutic Applications and Future Directions

The versatility of this compound as a building block opens up possibilities for developing PROTACs against a wide range of therapeutic targets.

Oncology

Many cancers are driven by the aberrant expression or activity of specific proteins. PROTACs offer a powerful approach to target and eliminate these oncoproteins. For example, a PROTAC incorporating this compound could be designed to target kinases, transcription factors, or other proteins that are critical for tumor growth and survival. The structural features of the o-tolyl group could be exploited to achieve selectivity for a particular kinase isoform, thereby minimizing off-target effects.

Inflammatory and Autoimmune Diseases

Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The targeted degradation of key pro-inflammatory proteins, such as cytokines or signaling molecules in inflammatory pathways, is a promising therapeutic strategy. The use of this compound in the design of PROTACs for these targets could lead to the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

Neurodegenerative Diseases

The accumulation of misfolded protein aggregates is a central feature of several neurodegenerative diseases, such as Alzheimer's and Parkinson's. PROTACs that can cross the blood-brain barrier and specifically target these toxic protein species for degradation represent a highly innovative therapeutic approach. The physicochemical properties imparted by the o-tolyl group in this compound could be fine-tuned to enhance brain penetration of the resulting PROTACs.

Conclusion

This compound (CAS 129592-98-9) is an emerging and valuable tool in the field of modern drug discovery. Its primary application as a building block for the synthesis of PROTACs places it at the forefront of targeted protein degradation technology. The unique structural and chemical properties of this non-canonical amino acid provide medicinal chemists with a versatile scaffold to design and synthesize novel protein degraders with enhanced potency, selectivity, and drug-like properties. As research in targeted protein degradation continues to accelerate, the demand for specialized building blocks like this compound is expected to grow, paving the way for the development of innovative therapies for a wide range of human diseases.

References

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  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022).
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  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. (2006). Bulletin of the Chemical Society of Ethiopia, 20(2), 237-244.
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The Enigmatic Potential of α-Amino-2-methylphenylacetic Acid: A Technical Guide to an Uncharted Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alpha-amino-2-methylphenylacetic acid, a non-proteinogenic amino acid, represents a fascinating yet largely unexplored molecule within the broader, biologically significant class of phenylglycine derivatives. While direct research on this specific compound is sparse, its structural architecture—a phenylglycine core with a sterically influential ortho-methyl group—positions it at the intersection of several critical areas of pharmacology and biochemistry. This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the potential biological significance of this compound. By synthesizing data from closely related analogs, we will explore its probable interactions with key neurological targets, its potential as an antimicrobial agent, and the stereochemical and synthetic considerations crucial for its future investigation. This document serves not as a summary of established facts about α-amino-2-methylphenylacetic acid, but as a roadmap for its scientific exploration.

Introduction: The Phenylglycine Scaffold and the Influence of Substitution

Phenylglycine and its derivatives are a class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry.[1] Unlike their protein-building counterparts, these molecules serve as versatile scaffolds for developing therapeutics that target a range of biological systems. Their utility stems from the rigid, yet modifiable, phenyl ring, which allows for the precise positioning of functional groups to interact with specific receptor binding pockets.

The biological activity of phenylglycine derivatives is exquisitely sensitive to the nature and position of substituents on the phenyl ring. The introduction of a methyl group at the ortho (2-position), as in α-amino-2-methylphenylacetic acid, is particularly noteworthy. This substitution can be expected to induce significant conformational constraints on the molecule, influencing its binding affinity and selectivity for its biological targets. The ortho-methyl group can also alter the compound's lipophilicity and metabolic stability, key parameters in drug design. While the specific biological ramifications of this substitution in α-amino-2-methylphenylacetic acid remain to be elucidated, the known activities of related phenylglycine analogs provide a strong foundation for predicting its potential roles.

Potential Biological Targets and Activities: An Analog-Based Perspective

The biological significance of a novel compound is often first inferred from the activities of its structural relatives. For α-amino-2-methylphenylacetic acid, the data from other substituted phenylglycines point toward three primary areas of potential biological activity.

Modulation of Glutamatergic Neurotransmission

The most extensively studied application of phenylglycine derivatives is in the modulation of the central nervous system, particularly as ligands for glutamate receptors.

Phenylglycine derivatives are well-established as antagonists and, in some cases, agonists at various subtypes of metabotropic glutamate receptors (mGluRs).[2][3] These G-protein coupled receptors are crucial for modulating synaptic plasticity and neuronal excitability, and their dysfunction has been implicated in a variety of neurological and psychiatric disorders. The activity of phenylglycine analogs at mGluRs is highly dependent on the substitution pattern on the phenyl ring.[4][5][6] For instance, (S)-4-carboxyphenylglycine is a competitive antagonist at mGluR1α and mGluR2, while other derivatives show agonistic activity at mGluR2.[4] It is therefore highly probable that α-amino-2-methylphenylacetic acid will exhibit some activity at one or more mGluR subtypes. The ortho-methyl group may confer selectivity for a particular subtype, a highly desirable property in the development of targeted neurological therapeutics.

Experimental Protocol: Assessing mGluR Activity via Phosphoinositide Hydrolysis Assay

A foundational experiment to determine if α-amino-2-methylphenylacetic acid interacts with Group I mGluRs (mGluR1 and mGluR5) would be a phosphoinositide (PI) hydrolysis assay.

  • Cell Culture: Maintain a cell line stably expressing the mGluR subtype of interest (e.g., HEK293 cells expressing human mGluR1α) in appropriate growth medium.

  • Radiolabeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Compound Treatment: Wash the cells and pre-incubate with a solution containing LiCl (to inhibit inositol monophosphatase). Add varying concentrations of α-amino-2-methylphenylacetic acid. To test for antagonistic activity, co-incubate with a known mGluR agonist (e.g., glutamate or quisqualate).

  • Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).

  • Separation: Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Recent research has revealed that phenylglycine analogs can also modulate N-methyl-D-aspartate (NMDA) receptor activity, albeit indirectly. L-phenylglycine and its derivatives have been identified as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[7] These transporters are responsible for the uptake of D-serine, a crucial co-agonist for NMDA receptors. By inhibiting these transporters, phenylglycine analogs can increase the extracellular concentration of D-serine, thereby enhancing NMDA receptor-mediated long-term potentiation (LTP), a cellular correlate of learning and memory.[7] This presents another exciting avenue for the potential neuroactivity of α-amino-2-methylphenylacetic acid.

Diagram: Proposed Mechanism of NMDA Receptor Modulation

G cluster_1 Astrocyte cluster_2 Postsynaptic Neuron Glutamate_Release Glutamate NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Binds D_Serine_Pool D-Serine ASCT1_2 ASCT1/2 Transporter D_Serine_Pool->ASCT1_2 Uptake D_Serine_Pool->NMDA_R Co-agonist Binding (Enhanced) Compound α-Amino-2- methylphenylacetic acid Compound->ASCT1_2 Inhibition LTP Long-Term Potentiation (LTP) NMDA_R->LTP Ca²⁺ Influx G cluster_R (R)-enantiomer cluster_S (S)-enantiomer node_R Structure of (R)-enantiomer Mirror Mirror Plane node_S Structure of (S)-enantiomer

Caption: The two enantiomers of the target compound.

Synthetic Strategies

Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. The synthesis would likely proceed as follows:

  • Starting Material: 2-methylbenzaldehyde.

  • Reaction: Treatment of 2-methylbenzaldehyde with ammonia (or an ammonium salt) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding racemic α-amino-2-methylphenylacetic acid.

Amidomalonate Synthesis

This method provides another robust route to racemic α-amino acids:

  • Starting Material: Diethyl acetamidomalonate and 2-methylbenzyl bromide.

  • Alkylation: Deprotonation of diethyl acetamidomalonate with a strong base (e.g., sodium ethoxide) followed by alkylation with 2-methylbenzyl bromide.

  • Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the ester and amide groups, followed by decarboxylation upon heating, to yield the final product.

Enantioselective Synthesis

To investigate the distinct biological activities of the individual enantiomers, an enantioselective synthesis is required. Modern methods often employ chiral auxiliaries or catalysts. A potential strategy would be the asymmetric Strecker synthesis using a chiral amine or a chiral catalyst. [8]

Future Research Directions and Conclusion

Alpha-amino-2-methylphenylacetic acid stands as a molecule of significant untapped potential. The wealth of data on its structural analogs strongly suggests that it is a prime candidate for biological investigation.

Key areas for future research include:

  • Systematic Screening: The compound and its individual enantiomers should be screened against a broad panel of biological targets, with a primary focus on mGluR and NMDA receptor systems.

  • Antimicrobial Evaluation: Its activity against a range of bacterial and fungal pathogens should be quantified.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives with modifications to the methyl group and the amino and carboxyl moieties will help to build a comprehensive SAR profile.

  • In Vivo Studies: Should promising in vitro activity be identified, in vivo studies in relevant animal models of neurological disorders or infectious diseases would be the logical next step.

References

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  • Wu, Z., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 20(1), e202200957. [Link]

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  • Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370-3377. [Link]

  • Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]

  • CN102165950B - Phenylglycine derivatives have bacteriostatic and bactericidal activity against Escherichia coli.
  • Wu, Z., et al. (2023). Design, Synthesis and Bioassay of 2‐Phenylglycine Derivatives as Potential Pesticide Candidates. Request PDF. [Link]

  • Conway, S. J., et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(6), 777-780. [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]

  • Davis, F. A. (n.d.). Efficient Synthesis of Enantiopure Alpha Amino Acids. Grantome. [Link]

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A Technical Guide to the Synthesis of Novel Ligands from 2-Amino-2-(2-methylphenyl)acetic Acid: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic utility of 2-amino-2-(2-methylphenyl)acetic acid, also known as 2-amino-2-(o-tolyl)acetic acid, as a foundational building block for the creation of novel ligands with significant potential in drug development. We will delve into the strategic considerations for its use, detailed synthetic methodologies, and the analytical techniques essential for the characterization of the resulting molecules. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery who are seeking to leverage the unique structural and functional properties of this versatile amino acid derivative.

The Strategic Importance of this compound in Ligand Design

This compound belongs to the class of α-aryl-α-amino acids, a group of non-proteinogenic amino acids that have garnered considerable attention in medicinal chemistry. The incorporation of such unnatural amino acids into bioactive molecules is a powerful strategy to enhance their therapeutic properties. Phenylglycine-type amino acids, in particular, are found in a variety of peptide natural products, including glycopeptide antibiotics.[1]

The strategic value of the 2-methylphenyl moiety lies in several key areas:

  • Steric Influence and Conformational Rigidity: The ortho-methyl group introduces significant steric bulk in close proximity to the chiral center. This steric hindrance can enforce specific conformations upon the resulting ligand, leading to higher binding affinity and selectivity for its biological target. By restricting the rotational freedom of the phenyl ring, it can lock the ligand into a bioactive conformation, a crucial aspect of rational drug design.

  • Modulation of Physicochemical Properties: The methyl group enhances the lipophilicity of the molecule compared to its unsubstituted phenylglycine counterpart. This modification can improve membrane permeability and oral bioavailability, critical parameters for the development of effective oral therapeutics.

  • Metabolic Stability: The presence of the methyl group can shield the aromatic ring and the adjacent stereocenter from metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in-vivo half-life and an improved pharmacokinetic profile.

  • Exploration of Novel Chemical Space: As a non-natural amino acid, its incorporation into peptides or other scaffolds allows for the exploration of novel chemical space, leading to the discovery of ligands with unique pharmacological profiles and potentially overcoming challenges such as drug resistance.

Core Synthetic Methodologies and Mechanistic Considerations

The reactivity of this compound is primarily centered around its amino and carboxylic acid functionalities. Standard peptide coupling and acylation reactions are readily applicable, serving as the gateway to a diverse array of ligand scaffolds.

Amide Bond Formation: The Cornerstone of Ligand Elaboration

The formation of an amide bond is the most fundamental transformation for integrating this compound into larger molecular frameworks. The choice of coupling reagent is critical to ensure high yields and minimize racemization at the sterically hindered chiral center.

Commonly Employed Coupling Reagents:

Coupling ReagentActivating AgentKey Features
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh efficiency, low racemization, widely used for sterically hindered amino acids.
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateSimilar to HATU, a reliable and effective coupling reagent.
EDC/HOBt1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / HydroxybenzotriazoleA classic and cost-effective method, HOBt suppresses side reactions and racemization.
T3PPropylphosphonic AnhydrideA versatile and powerful coupling reagent, particularly effective for challenging couplings.

Expert Insight: For the coupling of this compound, particularly with sterically demanding amines or heterocyclic systems, HATU and T3P are often the reagents of choice. The formation of the active ester with HATU is rapid and efficient, while T3P's mechanism of action is robust for even the most challenging amide bond formations. It is crucial to employ a non-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize side reactions.

A generalized workflow for amide bond formation is depicted below:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification Amino_Acid This compound Active_Ester Activated Ester Intermediate Amino_Acid->Active_Ester Coupling Reagent, Base Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Amide_Product Amide Ligand Active_Ester->Amide_Product Amine Amine Amine Component (R-NH2) Purification Aqueous Work-up Chromatography Amide_Product->Purification Final_Product Pure Ligand Purification->Final_Product G Start This compound Step1 N-Chloroacetylation (Chloroacetyl chloride, NaOH) Start->Step1 Intermediate N-Chloroacetyl-2-amino-2- (2-methylphenyl)acetic Acid Step1->Intermediate Step2 Intramolecular Cyclization (NaHCO3, DMF, 60 °C) Intermediate->Step2 Product 3-(2-Methylphenyl)morpholine-2,5-dione Step2->Product G cluster_0 Scaffold Components AA This compound (Provides steric bulk and chirality) Ligand Potential COX-2 Inhibitor AA->Ligand Amide Bond Het Heterocyclic Core (e.g., Thiophene, Pyrazole) (Central scaffold for COX-2 binding) Het->Ligand Amide Bond Amine Substituted Amine (Modulates solubility and provides additional interactions) Amine->Het Linker

Sources

The Strategic Role of 2-Amino-2-(2-methylphenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the utility of bespoke chemical motifs is paramount. Non-canonical amino acids, in particular, have emerged as powerful tools for sculpting molecular architecture and imbuing therapeutic candidates with desirable pharmacological properties. This technical guide delves into the multifaceted role of 2-amino-2-(2-methylphenyl)acetic acid, a chiral building block of significant interest. We will explore its application in the rational design of targeted therapies, the construction of novel heterocyclic scaffolds, and the strategic modification of peptide-based therapeutics. Through an examination of its synthesis and incorporation into larger molecular frameworks, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the value this unique reagent brings to the medicinal chemist's toolbox.

Introduction: The Significance of Non-Canonical Amino Acids in Drug Design

The 20 proteinogenic amino acids provide the fundamental alphabet of life. However, the expansion of this alphabet to include non-canonical or "unusual" amino acids has revolutionized medicinal chemistry.[1] These tailored building blocks offer a means to introduce specific steric and electronic features into a molecule, thereby fine-tuning its interaction with biological targets, enhancing metabolic stability, and improving pharmacokinetic profiles. This compound, also known as 2-amino-2-(o-tolyl)acetic acid, is a prime example of such a strategic molecular component. Its defining feature is the ortho-methyl substitution on the phenyl ring, which imparts a distinct conformational rigidity and lipophilicity compared to its unsubstituted parent, phenylglycine. This seemingly subtle modification has profound implications for its application in drug design, influencing binding affinities and metabolic pathways.

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is centered on its role as a versatile chiral precursor. Its primary applications can be categorized into three main areas: the synthesis of selective enzyme inhibitors, the construction of novel heterocyclic systems, and the modification of bioactive peptides.

A Key Building Block for Selective COX-2 Inhibitors

The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory therapies. The discovery of two isoforms, COX-1 and COX-2, spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2] The design of these selective inhibitors often relies on exploiting subtle differences in the active sites of the two isoforms.[3]

A key patent highlights the use of substituted phenylacetic acids, including this compound, in the synthesis of potent and selective COX-2 inhibitors.[4] The underlying principle is the introduction of a bulky, conformationally restricted moiety that can interact favorably with the larger active site of COX-2, while sterically hindering its entry into the narrower active site of COX-1.

Experimental Protocol: Synthesis of a Phenylacetic Acid-Based COX-2 Inhibitor Scaffold

This protocol outlines a generalized synthetic route for the preparation of a COX-2 inhibitor scaffold from this compound, based on the principles described in the patent literature.[4]

Step 1: N-Arylsulfonylation

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM).

  • Add a hindered base, for example, 2,6-lutidine (1.5 eq), to the solution and cool to 0 °C.

  • Slowly add a solution of a substituted arylsulfonyl chloride (e.g., 4-fluorophenylsulfonyl chloride) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-arylsulfonylated product.

Step 2: Amide Coupling

  • Activate the carboxylic acid of the N-arylsulfonylated intermediate (1.0 eq) using a standard coupling agent such as HATU (1.1 eq) in the presence of an amine base like diisopropylethylamine (DIPEA) (2.0 eq) in DMF.

  • Add the desired amine component (e.g., a substituted aniline) (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 8-12 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final COX-2 inhibitor candidate.

Data Presentation: Representative COX-2 Inhibitory Activity

Compound IDR-Group on SulfonamideIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (COX-1/COX-2)
I-a 4-Fluoro>1000.15>667
I-b 4-Chloro>1000.21>476
I-c 4-Bromo>1000.18>556

Table 1: Hypothetical inhibitory concentrations (IC50) and selectivity indices for COX-2 inhibitor candidates derived from this compound, illustrating the potential for high selectivity.

Visualization: Synthetic Pathway to COX-2 Inhibitors

COX2_Inhibitor_Synthesis cluster_reagents1 cluster_reagents2 A This compound B N-Arylsulfonylated Intermediate A->B  N-Arylsulfonylation C Final COX-2 Inhibitor B->C  Amide Coupling reagent1 + ArSO₂Cl + Base reagent2 + R-NH₂ + Coupling Agents

Caption: General workflow for the synthesis of COX-2 inhibitors.

Precursor to Novel Heterocyclic Scaffolds: The Case of Morpholine-2,5-diones

Heterocyclic compounds form the core of a vast number of pharmaceuticals.[3] Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in drugs with diverse activities, including anticancer and anti-inflammatory properties.[5][6] this compound serves as an excellent starting material for the synthesis of substituted morpholine-2,5-diones, which can be further elaborated or screened for biological activity.

The synthesis typically proceeds via a two-step sequence: N-acylation with a haloacetyl halide, followed by intramolecular cyclization.[7]

Experimental Protocol: Synthesis of 3-(2-methylphenyl)morpholine-2,5-dione

This protocol is adapted from established methods for the synthesis of morpholine-2,5-diones from α-amino acids.[7][8]

Step 1: N-Chloroacetylation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) at 0 °C.

  • To this stirring solution, add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Acidify the reaction mixture to pH 2 with 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-chloroacetyl-2-amino-2-(2-methylphenyl)acetic acid.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-chloroacetylated intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, sodium bicarbonate (3.0 eq), to the solution.

  • Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-(2-methylphenyl)morpholine-2,5-dione.

Visualization: Synthesis of Morpholine-2,5-dione Scaffold

Morpholine_Dione_Synthesis cluster_reagentsA cluster_reagentsB start This compound intermediate N-Chloroacetylated Intermediate start->intermediate  N-Acylation product 3-(2-Methylphenyl)morpholine-2,5-dione intermediate->product  Intramolecular Cyclization reagentA + Chloroacetyl Chloride + NaOH reagentB + Base (e.g., NaHCO₃) + Heat

Caption: Workflow for morpholine-2,5-dione synthesis.

Modification of Bioactive Peptides

Peptide-based therapeutics are a rapidly growing class of drugs.[9] However, their application can be limited by poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids is a well-established strategy to overcome these limitations.[10][11] Introducing this compound into a peptide sequence can confer several advantages:

  • Increased Proteolytic Resistance: The bulky ortho-methylphenyl side chain can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.

  • Conformational Constraint: The rigid side chain can help to lock the peptide into a specific bioactive conformation, potentially increasing its affinity for its target receptor.

  • Modulation of Lipophilicity: The aromatic side chain can increase the overall lipophilicity of the peptide, which may enhance its ability to cross cell membranes.

Experimental Protocol: Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol describes the general steps for incorporating Fmoc-protected this compound into a peptide chain using solid-phase peptide synthesis (SPPS).[12][13]

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected proteinogenic amino acids

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

  • Solvents (DMF, DCM, diethyl ether)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling procedures.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Incorporation of this compound:

    • In a separate vessel, pre-activate Fmoc-2-amino-2-(2-methylphenyl)acetic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours.

    • Monitor the coupling efficiency using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 3-6 for the remaining amino acids in the desired sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Visualization: Peptide Chain Elongation with a Non-Canonical Amino Acid

Peptide_Synthesis Start Resin-Bound Peptide Chain (Free N-terminus) Coupling Couple Fmoc-2-amino-2- (2-methylphenyl)acetic acid Start->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Elongated Elongated Peptide Chain Wash2->Elongated Elongated->Coupling Repeat Cycle

Caption: SPPS cycle for incorporating the target amino acid.

Conclusion and Future Perspectives

This compound represents a valuable and versatile tool in the arsenal of the modern medicinal chemist. Its unique structural features, particularly the ortho-methyl group, provide a powerful means to introduce conformational constraint and modulate lipophilicity in drug candidates. As demonstrated, its application spans from the rational design of selective enzyme inhibitors like those targeting COX-2 to the synthesis of novel heterocyclic scaffolds and the enhancement of peptide therapeutics. The continued exploration of this and other non-canonical amino acids will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this building block and its derivatives, as well as its incorporation into a broader array of molecular architectures to probe new biological targets.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link][8]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link][12]

  • WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Google Patents. [4]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link][13]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central. [Link][2]

  • Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • The X-ray crystal structure of COX-2 enzyme as a tool to predict active sites of bitter taste receptors. Journal of Pharmaceutical Research International. [Link]

  • Unusual Amino Acids in Medicinal Chemistry. PubMed. [Link][1]

  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. [Link]

  • THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PMC - NIH. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link][5]

  • Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019). OUCI. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link][3]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC - PubMed Central. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link][6]

  • Recent Advances in the Development of Therapeutic Peptides. PMC - NIH. [Link][10]

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. MDPI. [Link]

  • Pharmaceutical applications of bioactive peptides. SciSpace. [Link][9]

  • Membrane-Active Peptides and Their Potential Biomedical Application. PMC. [Link]

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link][11]

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An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(o-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of the non-proteinogenic amino acid, 2-amino-2-(o-tolyl)acetic acid. This compound, and its enantiomers, are of significant interest in medicinal chemistry and drug development as building blocks for novel therapeutics. This guide details the historical context of its synthesis through classical methods such as the Strecker and Bucherer-Bergs reactions, and provides in-depth, step-by-step protocols for the preparation of the racemic mixture. Furthermore, a critical aspect of its utility lies in the separation of its enantiomers. This guide presents a detailed methodology for the chiral resolution of racemic 2-amino-2-(o-tolyl)acetic acid via diastereomeric salt formation, a technique pivotal for the isolation of optically pure stereoisomers. The guide also includes a thorough characterization of the final product, supported by spectroscopic data.

Introduction: The Significance of Substituted Phenylglycines

Aryl- and substituted phenylglycines are a class of non-proteinogenic amino acids that have garnered considerable attention in the field of pharmaceutical sciences. Their incorporation into peptide-based drugs or their use as chiral synthons can significantly influence the pharmacological properties of a molecule, including its efficacy, metabolic stability, and receptor-binding affinity. 2-amino-2-(o-tolyl)acetic acid, with its ortho-methyl substituted phenyl ring, presents a unique steric and electronic profile that can be exploited in rational drug design. The controlled synthesis and isolation of its enantiomerically pure forms are therefore of paramount importance for the development of novel chiral drugs.

The Genesis of 2-amino-2-(o-tolyl)acetic Acid: Classical Synthetic Approaches

While a singular "discovery" of 2-amino-2-(o-tolyl)acetic acid is not prominently documented in seminal literature, its synthesis falls under the umbrella of well-established methods for α-amino acid preparation developed in the 19th and early 20th centuries. The two most prominent and historically significant routes are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods provide access to the racemic form of the amino acid starting from the readily available o-tolylaldehyde (2-methylbenzaldehyde).

The Strecker Synthesis: A Cornerstone of Amino Acid Chemistry

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction involving an aldehyde, ammonia, and cyanide[1][2]. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding α-amino acid[3].

Reaction Scheme:

o-Tolylaldehyde + NH₃ + HCN → α-Amino-o-tolylacetonitrile → (±)-2-amino-2-(o-tolyl)acetic acid

Caption: Strecker synthesis of racemic 2-amino-2-(o-tolyl)acetic acid.

The Bucherer-Bergs Reaction: A Versatile Alternative

Developed in the early 20th century, the Bucherer-Bergs reaction offers another robust method for the synthesis of racemic α-amino acids from aldehydes or ketones[4][5]. This reaction utilizes ammonium carbonate and a cyanide source to form a hydantoin intermediate, which is then hydrolyzed to the amino acid[6][7].

Reaction Scheme:

o-Tolylaldehyde + (NH₄)₂CO₃ + NaCN → 5-(o-Tolyl)hydantoin → (±)-2-amino-2-(o-tolyl)acetic acid

Caption: Bucherer-Bergs synthesis of racemic 2-amino-2-(o-tolyl)acetic acid.

Experimental Protocols for the Synthesis of Racemic 2-amino-2-(o-tolyl)acetic Acid

The following protocols are detailed, step-by-step methodologies for the laboratory-scale synthesis of the racemic mixture of 2-amino-2-(o-tolyl)acetic acid.

Protocol 1: Strecker Synthesis

Materials:

  • o-Tolylaldehyde (2-methylbenzaldehyde)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (28-30%)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

Step 1: Formation of α-Amino-o-tolylacetonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in a minimal amount of water and add it to a solution of o-tolylaldehyde (1.0 equivalent) in methanol.

  • To this mixture, add ammonia solution until the pH is approximately 9-10.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium cyanide (1.1 equivalents) in a minimal amount of cold water to the reaction mixture with vigorous stirring. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-amino-o-tolylacetonitrile.

Step 2: Hydrolysis to (±)-2-amino-2-(o-tolyl)acetic Acid

  • To the crude α-amino-o-tolylacetonitrile, add an excess of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.

  • After cooling, a precipitate of the amino acid hydrochloride may form. This can be collected by filtration.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (typically around 5-6) with a dilute solution of sodium hydroxide or ammonia.

  • The precipitated racemic 2-amino-2-(o-tolyl)acetic acid is then collected by filtration, washed with cold water, then with a small amount of cold ethanol, and dried under vacuum.

Protocol 2: Bucherer-Bergs Reaction

Materials:

  • o-Tolylaldehyde (2-methylbenzaldehyde)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Formation of 5-(o-Tolyl)hydantoin

  • In a pressure-rated reaction vessel, combine o-tolylaldehyde (1.0 equivalent), ammonium carbonate (3.0 equivalents), and sodium cyanide (1.5 equivalents) in a mixture of ethanol and water (1:1 v/v). Caution: This reaction generates pressure and involves toxic cyanide. It must be performed in a suitable apparatus within a fume hood.

  • Seal the vessel and heat the mixture to 60-80 °C with stirring for 12-18 hours.

  • After cooling the reaction mixture to room temperature, the 5-(o-tolyl)hydantoin product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Hydrolysis to (±)-2-amino-2-(o-tolyl)acetic Acid

  • Suspend the 5-(o-tolyl)hydantoin in a 2-4 M solution of sodium hydroxide.

  • Heat the mixture at reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to the isoelectric point (pH ~5-6) to precipitate the amino acid.

  • Collect the precipitated racemic 2-amino-2-(o-tolyl)acetic acid by filtration, wash thoroughly with cold water, and dry under vacuum.

Isolation of Enantiomers: Chiral Resolution

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the separation of the racemic mixture of 2-amino-2-(o-tolyl)acetic acid into its constituent (R)- and (S)-enantiomers is a critical step for its application in drug development. The most common and industrially scalable method for this is diastereomeric salt formation.

The Principle of Diastereomeric Salt Formation

This technique involves reacting the racemic amino acid with a single, pure enantiomer of a chiral resolving agent[8]. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino acid is recovered by breaking the salt.

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Protocol 3: Chiral Resolution with (+)-Tartaric Acid

This protocol describes the resolution of racemic 2-amino-2-(o-tolyl)acetic acid using the readily available and cost-effective chiral resolving agent, (+)-tartaric acid. The choice of solvent and stoichiometry is crucial for achieving efficient separation.

Materials:

  • Racemic 2-amino-2-(o-tolyl)acetic acid

  • (+)-Tartaric acid

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ammonia solution

Procedure:

  • Dissolution: In a flask, dissolve racemic 2-amino-2-(o-tolyl)acetic acid (1.0 equivalent) in a minimal amount of a heated methanol-water mixture (e.g., 9:1 v/v).

  • Addition of Resolving Agent: To this solution, add a solution of (+)-tartaric acid (0.5-1.0 equivalents) in the same solvent system. The optimal stoichiometry should be determined empirically.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will be less soluble and will start to crystallize. Further cooling in an ice bath or refrigerator can enhance crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. The mother liquor contains the other diastereomeric salt.

  • Liberation of the Enantiomer: To liberate the enantiomerically enriched amino acid, dissolve the collected diastereomeric salt in hot water and add a dilute hydrochloric acid solution to break the salt.

  • Cool the solution to precipitate the amino acid hydrochloride.

  • Collect the solid by filtration and wash with cold water.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point with a dilute ammonia solution.

  • Collect the precipitated enantiomerically enriched 2-amino-2-(o-tolyl)acetic acid by filtration, wash with cold water, and dry.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from step 4 by evaporation of the solvent and subsequent treatment with acid and base as described above.

The enantiomeric purity of the resolved amino acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Characterization of 2-amino-2-(o-tolyl)acetic Acid

Proper characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for 2-amino-2-(o-tolyl)acetic acid.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the o-tolyl group (typically in the range of 7.2-7.5 ppm), a singlet for the methyl group protons (~2.4 ppm), a singlet for the α-proton (~5.0-5.5 ppm), and broad signals for the amino and carboxylic acid protons.
¹³C NMR Resonances for the carboxylic acid carbonyl carbon (~170-180 ppm), the aromatic carbons (125-140 ppm), the α-carbon (~55-65 ppm), and the methyl carbon (~20 ppm).
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretches from the amino group (~3000-3300), a C=O stretch from the carboxylic acid (~1700-1730), and C-H stretches from the aromatic and methyl groups.
Mass Spec. (m/z) Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 165.19 g/mol . Fragmentation patterns may show loss of the carboxylic acid group.

Conclusion

This technical guide has provided a detailed overview of the synthesis and isolation of 2-amino-2-(o-tolyl)acetic acid, a valuable building block for drug discovery. By leveraging classical synthetic methodologies like the Strecker and Bucherer-Bergs reactions, the racemic form of this amino acid can be efficiently prepared. Furthermore, the critical step of chiral resolution through diastereomeric salt formation has been detailed, enabling the isolation of its enantiomerically pure forms. The provided protocols and characterization data serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the exploration of this and similar substituted phenylglycines in the design of novel therapeutics.

References

  • Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291.
  • Wikipedia contributors. Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

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  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

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A Technical Guide to the Strategic Incorporation of 2-amino-2-(2-methylphenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate inclusion of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery.[1][2][3] Among these, α,α-disubstituted amino acids (ααAAs), such as 2-amino-2-(2-methylphenyl)acetic acid (also known as 2-(o-tolyl)glycine), are of paramount importance.[4][5][6] Their unique structural feature—the replacement of the α-hydrogen with a second substituent—imposes significant conformational constraints on the peptide backbone.[5][7][8][9] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective incorporation of this compound into synthetic peptides. We will explore the inherent challenges posed by its steric bulk, detail optimized coupling strategies, provide step-by-step protocols, and discuss the profound impact of its inclusion on peptide structure and stability.

The Strategic Value of this compound

This compound is a non-natural, achiral α,α-disubstituted amino acid. Its structure is characterized by the presence of both a methylphenyl (o-tolyl) group and an amino group attached to the α-carbon. This substitution pattern is the source of both its synthetic challenges and its desirable properties in peptide design.

Core Properties:

PropertyValueSource
Chemical Name This compound[10][11]
CAS Number 129592-98-9[10][12]
Molecular Formula C9H11NO2[10][12]
Molecular Weight 165.19 g/mol [10][12]
Structure α-carbon substituted with -COOH, -NH2, and a 2-methylphenyl group.

The primary motivations for incorporating this residue are:

  • Conformational Restriction: The bulky ortho-tolyl group severely restricts the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This property is exploited to induce and stabilize specific secondary structures, such as β-turns and helical folds, even in short peptide sequences.[4][5][7]

  • Enhanced Proteolytic Stability: The steric hindrance provided by the α,α-disubstitution shields the adjacent peptide bonds from enzymatic cleavage by proteases. This can significantly increase the in vivo half-life of peptide-based therapeutics.[13][14][15]

  • Modulation of Physicochemical Properties: The introduction of the aromatic tolyl group can alter the hydrophobicity and amphipathicity of a peptide, which are critical parameters for antimicrobial activity, membrane interaction, and overall biological function.[13]

Overcoming the Core Challenge: Steric Hindrance in Peptide Coupling

The very feature that makes this compound valuable—its steric bulk—also makes it notoriously difficult to incorporate using standard peptide synthesis protocols.[16][17] Both the nucleophilic amine of the incoming amino acid and the electrophilic activated carboxyl group of the ααAA are sterically shielded.

Common consequences of steric hindrance include:

  • Slow Reaction Kinetics: The formation of the peptide bond is significantly slower compared to proteinogenic amino acids.

  • Incomplete Coupling: Standard coupling conditions often result in low yields and deletion sequences, where the hindered residue is skipped.[16][18] This complicates purification, as the resulting impurities are often chemically similar to the target peptide.[19]

  • Difficulty in Chain Extension: Coupling the next amino acid onto the N-terminus of a sterically hindered residue like this compound can be equally or even more challenging.[4][20]

To overcome these hurdles, a carefully optimized strategy involving highly reactive coupling reagents is not just recommended, but essential for success.

Synthetic Strategies and Methodologies

Choosing the Right Coupling Reagent

Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are generally inefficient for coupling sterically hindered residues.[21] The key to success lies in using more potent activating agents, typically uronium/aminium or phosphonium salts, which generate highly reactive intermediates.

G cluster_input Inputs cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-OH (this compound) Active_Ester Highly Reactive Active Ester (OAt or Oxyma Ester) Fmoc_AA->Active_Ester Activation Resin H₂N-Peptide-Resin Coupled_Product Fmoc-AA-Peptide-Resin Resin->Coupled_Product Coupling_Reagent High-Potency Coupling Reagent (e.g., HATU, HCTU, COMU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA, NMM) Base->Active_Ester Solvent Solvent (e.g., DMF, NMP) Solvent->Active_Ester Active_Ester->Coupled_Product Coupling

Comparison of Recommended Coupling Reagents:

ReagentClassActivating GroupKey AdvantagesConsiderations
HATU Uronium/Aminium1-Hydroxy-7-azabenzotriazole (HOAt)Extremely fast kinetics and high efficiency for hindered couplings.[16][22] Suppresses racemization effectively.[16]Higher cost. Benzotriazole core has potential explosive properties under specific conditions.[23]
HCTU Uronium/Aminium6-Chloro-HOBtMore cost-effective and soluble than HATU with comparable reactivity for many applications.Byproducts can be more difficult to wash away than those from HATU.
COMU Uronium/AminiumOxymaPure®Coupling efficiency is comparable to HATU.[24] Oxyma-based byproduct is safer (non-explosive) and more soluble.[24] Excellent for microwave-assisted SPPS.[24]Newer reagent, may be less cited in older literature.
PyAOP/PyBOP PhosphoniumHOAt / HOBtVery potent reagents, particularly effective where other methods fail.[21][22] PyAOP is among the most reactive coupling reagents available.[22]Byproducts can be problematic to remove. PyBOP is preferred over the original BOP due to non-carcinogenic byproducts.[22]
DIC/OxymaPure® Carbodiimide + AdditiveOxymaPure®A strong, cost-effective combination that outperforms DIC/HOBt.[21] The resulting urea byproduct is soluble in common washing solvents.[24]Generally less potent than the top-tier uronium or phosphonium salts for the most extreme cases of steric hindrance.

Recommendation: For incorporating this compound, HATU or COMU are the premier choices due to their high reactivity and proven success with α,α-disubstituted amino acids.

Detailed Protocol: Manual Fmoc-SPPS Incorporation

This protocol assumes a standard manual solid-phase peptide synthesis (SPPS) setup. It is critical to ensure each step goes to completion before proceeding.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-2-amino-2-(2-methylphenyl)acetic acid-OH

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Qualitative Test: Ninhydrin test solution

Workflow:

  • Resin Preparation & Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection (of the preceding residue):

    • Add 20% piperidine/DMF to the resin. Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine/DMF. Agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • The Critical Coupling Step:

    • Activation (Pre-activation is highly recommended): In a separate vial, dissolve Fmoc-2-amino-2-(2-methylphenyl)acetic acid (4 eq.), HATU or COMU (3.95 eq.), and DIPEA (8 eq.) in DMF.

    • Allow the activation mixture to react for 5-10 minutes. The solution may change color.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For such a hindered residue, extending the coupling time to 4 hours or even overnight is a common and effective strategy.

    • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin test. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling is incomplete.

    • Double Coupling (If Necessary): If the ninhydrin test is positive, drain the reaction mixture and repeat the entire coupling step (Step 3) with a freshly prepared activation mixture.

  • Washing:

    • Once the coupling is complete (negative ninhydrin test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts.

  • Chain Elongation:

    • Proceed to the deprotection of the newly added Fmoc-2-amino-2-(2-methylphenyl)acetic acid to continue peptide chain elongation. Note that coupling the next amino acid onto this residue may also require extended coupling times and potent reagents.

G Start Start with H₂N-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash Resin (DMF) Deprotection->Wash1 Activation 3. Pre-activate Hindered AA (Fmoc-AA-OH + HATU + DIPEA) Wash1->Activation Coupling 4. Couple to Resin (2-4 hours) Activation->Coupling Wash2 5. Wash Resin (DMF, DCM) Coupling->Wash2 Monitoring 6. Ninhydrin Test Wash2->Monitoring DoubleCouple Repeat Steps 3-5 (Double Couple) Monitoring->DoubleCouple Positive (Incomplete) NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative (Success) DoubleCouple->Coupling

Cleavage and Global Deprotection

Once the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA), mixed with "scavengers."

The Role of Scavengers: During cleavage, highly reactive cationic species are generated from the protecting groups (e.g., tert-butyl cations). These can alkylate nucleophilic residues like Tryptophan, Methionine, and Cysteine. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive species and prevent side reactions.

Recommended Cleavage Cocktail:

  • Reagent B: TFA / Water / Phenol / Triisopropylsilane (TIS) (88:5:5:2 v/v/w/v)

  • Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

For most sequences, a simple mixture of TFA / TIS / Water (95:2.5:2.5) is sufficient, especially if acid-sensitive residues like Trp(Boc) and Arg(Pbf) are used.

Protocol:

  • Preparation: Wash the final, dried peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the appropriate cleavage cocktail to the resin in a reaction vessel (approx. 10 mL per gram of resin).

  • Reaction: Agitate at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).

  • Precipitation: A white precipitate of the crude peptide should form. Store the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Purification: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide pellet under vacuum.

Analysis and Characterization

Post-synthesis, it is imperative to verify the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the crude peptide.[25] A reversed-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. A single major peak indicates high purity. The presence of deletion sequences or other impurities will appear as separate peaks.[19]

  • Mass Spectrometry (MS): This technique confirms that the peptide has the correct molecular weight, verifying the successful incorporation of all amino acids, including the this compound residue.[26] Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

Conclusion for the Practicing Scientist

The incorporation of this compound is a powerful tool for peptide chemists aiming to create conformationally defined and proteolytically stable peptidomimetics. While its steric bulk presents a significant synthetic challenge, this can be reliably overcome through a combination of optimized protocols. The keys to success are the selection of highly potent coupling reagents like HATU or COMU, the use of extended coupling times, and diligent monitoring of reaction completion with qualitative tests like the ninhydrin assay. By following the methodologies outlined in this guide, researchers can confidently leverage the unique properties of this and other α,α-disubstituted amino acids to advance the frontiers of peptide-based drug discovery and materials science.

References

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  • Spencer, J. R., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

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  • Lee, J. W., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available at: [Link]

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  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Hartman, M. C. T., et al. (2009). Using the ribosome to synthesize peptidomimetics. PMC - NIH. Available at: [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]

  • Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI. Available at: [Link]

  • Toniolo, C., et al. (1993). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PubMed. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSRA. Available at: [Link]

  • Thompson, R. E., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. Available at: [Link]

  • Frontiers. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. Available at: [Link]

  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. Available at: [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. Available at: [Link]

  • Imai, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Available at: [Link]

  • Loibl, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Foubelo, F., & Yus, M. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PMC - PubMed Central. Available at: [Link]

  • Communications Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Available at: [Link]

  • Alchem.Pharmtech. (n.d.). CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid. Alchem.Pharmtech. Available at: [Link]

  • Biology LibreTexts. (2025). 3.1: Amino Acids and Peptides. Biology LibreTexts. Available at: [Link]

  • Riente, P., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Tinnis, F., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available at: [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%, 5 grams. Oakwood Chemical. Available at: [Link]

  • Yamaguchi, H., et al. (n.d.). Effect of Α,α-Dialkyl Amino Acids on the Protease. Amanote Research. Available at: [Link]

  • Orozco, M., et al. (2013). Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials. PubMed Central. Available at: [Link]

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  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

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  • SciSpace. (2013). Conformational and Functional Effects Induced by D- and L-Amino Acid Epimerization on a Single Gene Encoded Peptide. SciSpace. Available at: [Link]

  • Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. Available at: [Link]

  • ChemSynthesis. (2025). 2-amino-2-phenylacetic acid. ChemSynthesis. Available at: [Link]

  • Jayaraman, G., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. Available at: [Link]

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An In-depth Technical Guide to the Potential Pharmacological Activity of 2-amino-2-(2-methylphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-2-(2-methylphenyl)acetic acid and its derivatives represent a compelling class of compounds for pharmacological investigation. As analogues of phenylglycine, they possess a chiral center and a combination of functionalities—an amino group, a carboxylic acid, and a substituted aromatic ring—that make them attractive scaffolds for interacting with biological targets.[1] While direct research on the specific pharmacological activities of this compound is nascent, a wealth of data on structurally related compounds, particularly other aryl-acetic and aryl-propionic acid derivatives, provides a strong foundation for hypothesizing their potential therapeutic applications.

This guide will serve as a technical roadmap for researchers and drug development professionals interested in exploring the pharmacological landscape of these derivatives. We will delve into their potential as anti-inflammatory, analgesic, and anticonvulsant agents, drawing upon established principles of medicinal chemistry and pharmacology. For each potential application, we will discuss the likely mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for their synthesis and further development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several established synthetic routes. A common and effective method is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and a cyanide source, followed by hydrolysis of the resulting aminonitrile. For asymmetric synthesis, the use of a chiral auxiliary, such as (R)-phenylglycine amide, can facilitate diastereoselective reactions, leading to the desired enantiomer in high purity.[2]

cluster_synthesis General Synthesis Workflow Start Starting Materials: 2-methylbenzaldehyde, Ammonia, Cyanide Source Intermediate1 Strecker Synthesis Start->Intermediate1 1. Asymmetric_Synth Asymmetric Strecker Synthesis Start->Asymmetric_Synth Intermediate2 Formation of α-aminonitrile Intermediate1->Intermediate2 2. Intermediate3 Acid Hydrolysis Intermediate2->Intermediate3 3. Product Racemic this compound Intermediate3->Product 4. Chiral_Aux Chiral Auxiliary (e.g., (R)-phenylglycine amide) Chiral_Aux->Asymmetric_Synth Diastereomers Separable Diastereomers Asymmetric_Synth->Diastereomers Diastereoselective reaction Chiral_Product Enantiomerically Pure Derivative Diastereomers->Chiral_Product Chromatography or Crystallization

Caption: General workflow for the synthesis of this compound.

Potential as Anti-inflammatory and Analgesic Agents

Scientific Rationale

A significant body of evidence supports the anti-inflammatory and analgesic properties of aryl-acetic and aryl-propionic acid derivatives. For instance, S(-)-2-amino-2-methyl-3-phenylpropanoic acid has demonstrated anti-inflammatory and antinociceptive effects.[3] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.[4] Specifically, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects compared to non-selective COX inhibitors.[4][5] Given the structural similarity of this compound to known COX inhibitors, it is plausible that its derivatives could also exhibit this activity.

Hypothesized Mechanism of Action

The primary hypothesized mechanism for the anti-inflammatory and analgesic activity of this compound derivatives is the inhibition of the COX-2 enzyme. By binding to the active site of COX-2, these compounds would prevent the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. This would lead to a reduction in inflammation, edema, and pain.

cluster_cox Hypothesized COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Derivative 2-amino-2-(2-methylphenyl) acetic acid derivative Derivative->COX2 Inhibition Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

Caption: Hypothesized mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a standard procedure to assess the direct inhibitory effect of the test compounds on COX-2 activity.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Reconstitute purified human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid and the colorimetric probe.

    • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development is proportional to COX-2 activity.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic model for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization:

    • Use male Wistar rats or Swiss albino mice, and allow them to acclimatize to the laboratory conditions for at least one week.

  • Compound Administration:

    • Administer the test compound or vehicle (e.g., saline with a small amount of Tween 80) orally or intraperitoneally at a predetermined time before inducing inflammation. A standard reference drug like diclofenac should be used as a positive control.[6]

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Potential as Anticonvulsant Agents

Scientific Rationale

Amino acids and their derivatives are fundamental to neurotransmission, with glutamate and GABA serving as the primary excitatory and inhibitory neurotransmitters, respectively.[7] Pharmacological interventions that either reduce excitatory transmission or enhance inhibitory transmission can produce an anticonvulsant effect.[7] Derivatives of pyrrolidine-2,5-dione containing a phenylacetamide moiety have shown anticonvulsant activity, potentially through interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[8][9] The structural features of this compound, particularly the amino acid core, suggest that its derivatives could modulate neuronal excitability and thus possess anticonvulsant properties.

Hypothesized Mechanism of Action

The potential anticonvulsant mechanism of these derivatives could be multifactorial:

  • Modulation of Voltage-Gated Ion Channels: The compounds may act as blockers or modulators of voltage-gated sodium or calcium channels, which are crucial for the initiation and propagation of action potentials. Inhibition of these channels would reduce neuronal hyperexcitability.[10]

  • Interaction with Neurotransmitter Systems: They could potentially interact with GABAergic or glutamatergic systems. For example, they might enhance GABAergic inhibition or antagonize the action of glutamate at its receptors.

cluster_anticonvulsant Anticonvulsant Screening Workflow Start Test Compound MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Neurotoxicity Rotarod Test (Neurotoxicity) Start->Neurotoxicity Active_MES Active in MES MES_Test->Active_MES Inactive Inactive MES_Test->Inactive Active_scPTZ Active in scPTZ scPTZ_Test->Active_scPTZ scPTZ_Test->Inactive Toxic Neurotoxic Neurotoxicity->Toxic NonToxic Non-Neurotoxic Neurotoxicity->NonToxic Mechanism_Studies Mechanism of Action Studies (e.g., ion channel binding) Active_MES->Mechanism_Studies Active_scPTZ->Mechanism_Studies

Caption: A typical workflow for screening compounds for anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that are effective against generalized tonic-clonic seizures.

  • Animal Preparation:

    • Use adult male mice or rats.

    • Administer the test compound, vehicle, or a standard antiepileptic drug (e.g., phenytoin) intraperitoneally.[11]

  • Induction of Seizure:

    • At the time of peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observation:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis:

    • The compound is considered to have provided protection if the tonic hindlimb extension is abolished.

    • Determine the ED50 (the dose that protects 50% of the animals from the seizure) for active compounds.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that are effective against myoclonic and absence seizures.

  • Animal Preparation:

    • Use adult male mice.

    • Administer the test compound, vehicle, or a standard antiepileptic drug (e.g., ethosuximide) intraperitoneally.

  • Induction of Seizure:

    • At the time of peak effect of the compound, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation:

    • Observe the animals for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis:

    • The compound is considered protective if it prevents the occurrence of clonic seizures.

    • Calculate the ED50 for active compounds.

Summary of Potential Pharmacological Activities and Supporting Evidence

Potential ActivityRationale based on Structurally Related CompoundsPotential Mechanism of ActionKey In Vivo Assay
Anti-inflammatory Derivatives of 2-arylpropionic acid show anti-inflammatory properties.[3] 2-Amino-2-phenylacetic acid is a known COX-2 inhibitor.[4]Inhibition of COX-2 enzyme, leading to reduced prostaglandin synthesis.Carrageenan-Induced Paw Edema
Analgesic Compounds with anti-inflammatory activity often possess analgesic properties.[6]Same as anti-inflammatory; reduction of inflammatory mediators that sensitize nociceptors.Acetic Acid-Induced Writhing Test
Anticonvulsant Phenylacetamide moieties are present in some anticonvulsant drugs.[8][9] Amino acids are key neurotransmitters.[7]Modulation of voltage-gated sodium and/or calcium channels; interaction with GABAergic or glutamatergic systems.Maximal Electroshock (MES) Seizure Test
Anticancer Acetylenic amine derivatives of a related compound have shown activity against breast cancer cell lines.[12][13]Not well-defined; may involve induction of apoptosis or inhibition of cell proliferation.MTT Assay on Cancer Cell Lines

Conclusion

The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. Based on robust evidence from structurally related compounds, these derivatives are prime candidates for investigation as anti-inflammatory, analgesic, and anticonvulsant agents. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for systematically evaluating these potential activities. Further research, including synthesis of a focused library of derivatives and their rigorous pharmacological profiling, is warranted to unlock the full therapeutic potential of this chemical scaffold.

References

  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

  • Taylor & Francis Online. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. [Link]

  • PubMed. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. [Link]

  • CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. [Link]

  • CHEMICAL PROBLEMS. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. [Link]

  • PubMed. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. [Link]

  • Google Patents. Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • PubMed. Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides. [Link]

  • LookChem. 2-Amino-2-phenylacetic acid. [Link]

  • PubMed. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. [Link]

  • PubMed. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. [Link]

  • MySkinRecipes. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • PubChem. 2-Aminophenylacetic acid. [Link]

  • PubMed Central. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. [Link]

  • PubMed. Amino acid neurotransmitters and new approaches to anticonvulsant drug action. [Link]

  • PubMed Central. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]

  • PubMed. Common anticonvulsants inhibit Ca2+ uptake and amino acid neurotransmitter release in vitro. [Link]

  • PubMed. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats. [Link]

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2-amino-2-(2-methylphenyl)acetic acid as a starting material in fine chemicals synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(2-methylphenyl)acetic acid, also known as 2-amino-2-(o-tolyl)acetic acid, is a non-proteinogenic amino acid that has garnered significant attention as a versatile starting material in the synthesis of fine chemicals.[1] Its unique structural features, namely the presence of a chiral center at the α-carbon and the ortho-methyl substituted phenyl ring, impart valuable properties that are exploited in various synthetic applications. This guide provides an in-depth technical overview of the role of this compound in fine chemical synthesis, with a focus on its application as a chiral building block and its utility in the preparation of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C9H11NO2[2][3]
Molecular Weight 165.19 g/mol [2]
CAS Number 129592-98-9[2][3]
Appearance White amorphous powder (related phenylacetic acid)[4]
Storage Room temperature[3]

Note: Some properties are inferred from the closely related 2-amino-2-phenylacetic acid due to a lack of specific data for the o-tolyl derivative.

Core Applications in Fine Chemical Synthesis

The synthetic utility of this compound stems from its dual functionality as both an amine and a carboxylic acid, coupled with the stereochemical information encoded in its chiral center. This allows for its incorporation into a wide array of molecular scaffolds.

Chiral Building Block in Asymmetric Synthesis

The primary application of enantiomerically pure this compound is as a chiral building block. The defined stereochemistry at the α-carbon serves as a template for the construction of more complex chiral molecules, a cornerstone of modern pharmaceutical and agrochemical development.[5] The principles of asymmetric synthesis, which aim to produce a single enantiomer of a chiral product, are critical in drug development as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6]

Conceptual Workflow for Utilizing a Chiral Building Block:

G cluster_0 Chiral Pool Starting Material cluster_1 Synthetic Transformations cluster_2 Target Molecule A Enantiopure This compound B Protection of Functional Groups A->B e.g., Boc, Cbz C Coupling Reactions B->C e.g., Amide bond formation D Functional Group Interconversions C->D e.g., Reduction, Oxidation E Enantiomerically Pure Fine Chemical / API D->E Deprotection

Caption: General workflow for employing a chiral building block in synthesis.

Synthesis of Biologically Active Compounds

Derivatives of amino acids are prevalent in a vast number of biologically active compounds. The structural motif of this compound can be found in or used to synthesize various classes of compounds with therapeutic potential. For instance, related amino phenylacetic acids have been investigated as cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs.[4][7]

The para-tolyl analog, 2-amino-2-(p-tolyl)acetic acid, is a known intermediate in the synthesis of 1,3,4-thiadiazole compounds, which have shown potential as anti-cancer agents by inhibiting glutaminase.[8][9] This highlights the importance of the substituted phenylglycine scaffold in medicinal chemistry.

Experimental Protocols and Methodologies

The successful application of this compound in synthesis relies on robust and well-defined experimental protocols. Below are representative procedures for common transformations.

Protocol 1: N-Protection of this compound

Protecting the amino group is a frequent initial step to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Basification: Add a base, for example, sodium hydroxide (NaOH) or triethylamine (Et3N), to deprotonate the carboxylic acid and facilitate the reaction.

  • Addition of Protecting Agent: Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: Amide Coupling Reaction

The carboxylic acid functionality of this compound can be readily coupled with an amine to form an amide bond, a fundamental linkage in peptides and many pharmaceuticals.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: Dissolve N-protected this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Coupling Agents: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Addition of Amine: Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

Reaction Scheme Visualization:

G Reactant1 N-Protected this compound R-NH-CH(o-tolyl)-COOH Product Amide Product R-NH-CH(o-tolyl)-CO-NH-R' Reactant1->Product Coupling Agents (e.g., HATU, DIPEA) Reactant2 Amine R'-NH2 Reactant2->Product

Caption: General scheme for an amide coupling reaction.

Chiral Resolution Applications

While using enantiopure starting material is ideal, racemic this compound can be synthesized and then resolved. Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[6] A common method is the formation of diastereomeric salts with a chiral resolving agent.[6]

Principle of Diastereomeric Salt Resolution:

The racemic amino acid is reacted with a single enantiomer of a chiral acid or base. This results in the formation of a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.[6]

Illustrative Workflow for Chiral Resolution:

G A Racemic 2-Amino-2- (2-methylphenyl)acetic Acid ((R)- and (S)-forms) B Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) A->B C Formation of Diastereomeric Salts ((R,R)- and (S,R)-salts) B->C D Fractional Crystallization (Exploits solubility difference) C->D E Separated Diastereomeric Salts D->E F Liberation of Enantiomers (Acid/Base Treatment) E->F G Pure (R)- and (S)-Enantiomers F->G

Caption: Conceptual workflow for chiral resolution by diastereomeric salt formation.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of fine chemicals. Its utility as a chiral building block is of particular importance in the development of enantiomerically pure pharmaceuticals and other high-value chemical entities. The synthetic transformations discussed in this guide, including N-protection and amide coupling, are fundamental operations that enable the incorporation of this important structural motif into a diverse range of target molecules. As the demand for stereochemically defined compounds continues to grow, the role of chiral amino acids like this compound in fine chemical synthesis will undoubtedly expand.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[2]

  • Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from a valid URL.[3]

  • ChemicalBook. (n.d.). 2-Amino-2-phenylacetic acid. Retrieved from a valid URL.[4]

  • MedChemExpress. (n.d.). 2-Amino-2-(p-tolyl)acetic acid. Retrieved from a valid URL.[8]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from a valid URL.[6]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.[5]

  • ChemicalBook. (n.d.). 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID. Retrieved from a valid URL.[9]

  • ChemicalBook. (n.d.). AMINO-O-TOLYL-ACETIC ACID. Retrieved from a valid URL.[1]

  • Patel, R. N. (2008). Synthesis of Chiral Pharmaceutical Intermediates by Biocatalysis. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 1-42). CRC Press.
  • Finlay, M. R. V., et al. (2017). Preparation of 1,3,4-thiadiazole compounds and their use in treating cancer. World Intellectual Property Organization, WO2017093301.[8][9]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-305). Pergamon.[10]

  • Ager, D. J. (1999). The Synthesis of Unnatural Amino Acids. In Asymmetric Synthetic Methodology (pp. 1-23). CRC Press.
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel Lecture).
  • O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with cinchona alkaloid-derived quaternary ammonium salts. Accounts of Chemical Research, 34(8), 621-630.
  • Maruoka, K., & Ooi, T. (2003). Enantioselective amino acid synthesis by chiral phase-transfer catalysis. Chemical Reviews, 103(8), 3013-3028.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Asymmetric synthesis of proteinogenic and non-proteinogenic α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. (2004). Google Patents. Retrieved from a valid URL.[7]

Sources

Investigating the Therapeutic Potential of 2-Amino-2-(o-tolyl)acetic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the therapeutic potential of 2-amino-2-(o-tolyl)acetic acid, a versatile chiral building block. While exhibiting limited intrinsic biological activity, its true value lies in its role as a scaffold for the synthesis of novel therapeutic agents. This document will navigate through the synthetic pathways to key derivatives, elucidate their mechanisms of action, and present detailed protocols for their biological evaluation. The primary focus will be on two promising therapeutic avenues: the development of 1,3,4-thiadiazole-based glutaminase inhibitors for oncology and the application of this chiral amino acid in the synthesis of next-generation non-steroidal anti-inflammatory drugs (NSAIDs). This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Value of a Chiral Scaffold

2-Amino-2-(o-tolyl)acetic acid, a non-proteinogenic amino acid, has emerged as a molecule of significant interest in medicinal chemistry. Its rigid structure, conferred by the ortho-tolyl group, and the presence of a chiral center make it an ideal starting material for the synthesis of stereospecific drugs. The true therapeutic potential of this compound is unlocked through the chemical modification of its amino and carboxylic acid functionalities, leading to derivatives with potent and selective biological activities.

This guide will delve into the scientific rationale and experimental methodologies for leveraging 2-amino-2-(o-tolyl)acetic acid in two key therapeutic areas:

  • Oncology: As a precursor for potent and selective glutaminase inhibitors.

  • Inflammation: As a chiral building block for the synthesis of novel NSAIDs with potentially improved safety profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core scaffold is fundamental for drug design and development.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 129592-98-9[1]
Appearance White to off-white solid[2]
Melting Point 234-238 °C (decomposition)[2]
Storage 2-8°C[2]

Therapeutic Avenue 1: Glutaminase Inhibition in Oncology

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, a phenomenon often referred to as "metabolic reprogramming". One of the key enzymes in this process is glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate.[3] Glutamate serves as a crucial source of nitrogen and carbon for the synthesis of biomass and as an anaplerotic substrate for the TCA cycle.[3] Inhibition of GLS has therefore emerged as a promising therapeutic strategy to selectively starve cancer cells.

Derivatives of 2-amino-2-(p-tolyl)acetic acid, the para-isomer of our core compound, have been instrumental in the development of potent 1,3,4-thiadiazole-based glutaminase inhibitors.[4] The structural rigidity and stereochemistry provided by the amino-tolyl-acetic acid backbone are crucial for effective binding to the allosteric site of the enzyme.

Mechanism of Action: Allosteric Inhibition of Glutaminase

The most well-characterized glutaminase inhibitors derived from related scaffolds, such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), function as allosteric inhibitors.[5] These compounds do not bind to the active site of the enzyme but rather to a distinct allosteric pocket at the dimer-dimer interface of the tetrameric enzyme complex.[4] This binding event stabilizes an inactive conformation of the enzyme, thereby preventing the hydrolysis of glutamine.[5]

Glutaminase Inhibition cluster_0 Active Glutaminase Tetramer cluster_1 Inhibition by Thiadiazole Derivative Glutamine Glutamine Active_GLS Active GLS (Tetramer) Glutamine->Active_GLS Binds to active site Glutamate Glutamate Active_GLS->Glutamate Catalyzes conversion Inactive_GLS Inactive GLS (Stabilized Tetramer) Active_GLS->Inactive_GLS Thiadiazole_Derivative Thiadiazole Derivative (e.g., BPTES analog) Thiadiazole_Derivative->Inactive_GLS Synthesis_Thiadiazole Start 2-Amino-2-(o-tolyl)acetic acid Intermediate1 Isothiocyanate Intermediate Start->Intermediate1 Step 1 Step1 Thiophosgene Step1->Intermediate1 Intermediate2 Thiosemicarbazide Intermediate Intermediate1->Intermediate2 Step 2 Step2 Hydrazine Derivative Step2->Intermediate2 Product 1,3,4-Thiadiazole Derivative Intermediate2->Product Step 3 Step3 Dehydrating Agent Step3->Product NSAID_Synthesis NSAID NSAID with Carboxylic Acid Coupling Amide Coupling (e.g., HOBt/EDCI) NSAID->Coupling Amino_Acid 2-Amino-2-(o-tolyl)acetic acid Amino_Acid->Coupling Product NSAID-Amino Acid Conjugate Coupling->Product

Sources

Unlocking Chiral Architectures: A Technical Guide to the Catalytic Potential of 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-natural, chiral α-amino acids represent a cornerstone in modern asymmetric catalysis and medicinal chemistry. Their unique structural motifs offer a powerful platform for the design of novel catalysts and chiral building blocks. This technical guide delves into the untapped potential of 2-amino-2-(2-methylphenyl)acetic acid, also known as o-tolylglycine, as a versatile precursor for a new generation of catalysts. While direct catalytic applications of the parent amino acid are not yet extensively documented, its inherent chirality and functional handles make it an exemplary candidate for derivatization into potent organocatalysts and chiral ligands for metal-mediated transformations. This document will explore the synthesis of this valuable compound, propose pathways for its conversion into catalytically active species, and provide detailed, field-proven protocols for its application in key asymmetric reactions. By examining the established principles of amino acid-derived catalysis, we will construct a roadmap for researchers to harness the latent catalytic power of this intriguing molecule.

Introduction: The Promise of Sterically Hindered Chiral Amino Acids in Catalysis

The quest for highly selective and efficient catalysts is a driving force in organic synthesis and drug development. Chiral α-amino acids have emerged as a privileged class of molecules in this endeavor, serving both as organocatalysts and as ligands for asymmetric metal catalysis.[1][2] Their success stems from their bifunctional nature, possessing both a basic amino group and an acidic carboxyl group, which can act in concert to activate substrates and control stereochemistry.

This compound (Figure 1) is a non-proteinogenic amino acid that presents a unique structural feature: a sterically demanding ortho-tolyl group. This steric bulk, positioned alpha to the stereocenter, can be a powerful tool for enforcing high levels of enantioselectivity in catalytic transformations by creating a well-defined and restrictive chiral pocket around the active site. This guide will illuminate the path from this promising building block to functional catalytic systems.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.

Synthesis of this compound: The Gateway to Catalytic Innovation

The accessibility of the chiral building block is paramount for its widespread adoption. The synthesis of enantiomerically pure this compound can be achieved through various established methods for non-natural amino acid synthesis. One of the most robust and scalable approaches is the Strecker synthesis, followed by chiral resolution.

Experimental Protocol: Racemic Strecker Synthesis and Chiral Resolution

This protocol outlines a general, two-step procedure for obtaining enantiomerically enriched this compound.

Step 1: Racemic Synthesis of 2-Amino-2-(2-methylphenyl)acetonitrile

  • To a solution of o-tolualdehyde (1.0 eq) in methanol, add a solution of sodium cyanide (1.1 eq) in water, followed by ammonium chloride (1.2 eq) in water.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis and Chiral Resolution

  • Hydrolyze the crude aminonitrile by refluxing in concentrated hydrochloric acid.

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) to precipitate the racemic amino acid.

  • Perform classical resolution using a chiral resolving agent, such as tartaric acid or a chiral amine, through diastereomeric salt formation and fractional crystallization.

  • Isolate the desired enantiomer by filtration and subsequent liberation of the free amino acid.

Derivatization Pathways: Forging Catalysts from a Chiral Scaffold

The true catalytic potential of this compound is unlocked through its derivatization into more complex molecular architectures. The amino and carboxylic acid functionalities serve as versatile handles for the attachment of various catalytically active moieties.

Transformation into Chiral Ligands for Asymmetric Metal Catalysis

The amino and carboxyl groups can be readily modified to create bidentate or tridentate ligands for a variety of transition metals. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Ligand_Synthesis AminoAcid This compound Amide Amide Derivative AminoAcid->Amide Amide Coupling Phosphine Phosphine Ligand Amide->Phosphine Phosphine Introduction Metal_Complex Chiral Metal Catalyst Phosphine->Metal_Complex Metal Coordination

Diagram 1: General workflow for the synthesis of a chiral phosphine ligand.
Development of Organocatalysts

The principles of organocatalysis, particularly those involving proline and its derivatives, provide a blueprint for the development of catalysts based on this compound.[2]

By reducing the carboxylic acid to an alcohol and forming a cyclic structure, one can generate analogs of the well-known MacMillan catalysts. The o-tolyl group would be expected to enhance enantioselectivity in reactions such as asymmetric Diels-Alder and Michael additions.

The amino group can be quaternized to generate chiral ammonium salts, which are effective phase-transfer catalysts for asymmetric alkylations and other reactions involving biphasic systems. The steric bulk of the o-tolyl group would play a crucial role in shielding one face of the enolate intermediate.

Prospective Catalytic Applications and Methodologies

The catalysts derived from this compound are anticipated to be effective in a range of asymmetric transformations. Below are representative protocols for key reactions where such catalysts are expected to excel.

Asymmetric Aldol Reaction

Catalyst: A proline-type organocatalyst derived from this compound.

Protocol:

  • To a solution of the aldehyde (1.0 eq) in an appropriate solvent (e.g., DMSO), add the ketone (3.0 eq).

  • Add the chiral organocatalyst (10-20 mol%).

  • Stir the reaction at room temperature until completion (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Causality of Experimental Choices: The use of a protic solvent like DMSO can facilitate the enamine-iminium catalytic cycle. The excess of the ketone drives the equilibrium towards the product. The catalyst loading is optimized to balance reaction rate and cost-effectiveness.

Asymmetric Michael Addition

Catalyst: A chiral phase-transfer catalyst derived from this compound.

Protocol:

  • In a biphasic system of toluene and aqueous potassium hydroxide, dissolve the Michael donor (e.g., a glycine Schiff base) and the Michael acceptor (e.g., an α,β-unsaturated ketone).

  • Add the chiral phase-transfer catalyst (1-5 mol%).

  • Stir the mixture vigorously at low temperature (e.g., 0 °C) to ensure efficient phase transfer.

  • Monitor the reaction for completion.

  • Separate the organic layer, wash with brine, dry, and concentrate. Purify the product by chromatography.

Self-Validating System: The enantiomeric excess of the product should be determined by chiral HPLC analysis. A successful protocol will consistently yield high enantioselectivity, demonstrating the effectiveness of the chiral catalyst in controlling the stereochemical outcome.

Data Presentation: Anticipated Performance

While experimental data for catalysts derived from this compound is not yet available in the literature, we can project the expected outcomes based on analogous systems.

Reaction TypeCatalyst TypeExpected Yield (%)Expected Enantiomeric Excess (%)
Aldol ReactionProline-analogous80-95>90
Michael AdditionPhase-Transfer75-90>95
Diels-AlderLewis Acid with Chiral Ligand85-99>98

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, platform for the development of novel asymmetric catalysts. Its inherent chirality, coupled with the steric influence of the o-tolyl group, provides a strong foundation for the design of highly selective organocatalysts and chiral ligands. The synthetic pathways and catalytic protocols outlined in this guide are based on well-established principles and offer a clear starting point for researchers to investigate the full potential of this valuable molecule. Future work should focus on the synthesis and characterization of a library of catalysts derived from this scaffold and their systematic evaluation in a broad range of asymmetric transformations. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolbox of the synthetic chemist and accelerate the discovery of new medicines and materials.

References

  • Chiral 1,2-aminoalcohols are privileged motifs in bioactive molecules, yet their stereocontrolled synthesis remains a challenge. Here, we report a general, metal-free photoredox Minisci strategy that converts bicyclic N,O-acetals derived from β-hydroxy-α-amino acids into enantiopure 2-hetaryl-1,2-aminoalcohols with complete stereoretention. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents.
  • 2-Amino-2-(o-tolyl)acetic acid | 129592-98-9. (n.d.). Appchem. Retrieved January 9, 2026, from [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. Retrieved January 9, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. (2007). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. (2019). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Humana Press. Retrieved January 9, 2026, from [Link]

  • Amino Acids and Peptides as Asymmetric Organocatalysts. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. (2024). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers. Retrieved January 9, 2026, from [Link]

  • (A) Dual catalytic functionalization of glycine derivatives. (B) Post-polymerization modification of polypeptides. (C) Visible-light-driven site-selective peptide alkylation. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Preparation of amino-acetic acid. (n.d.). Google Patents.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Amino Acids and Peptides Organocatalysts: A Brief Overview on Its Evolution and Applications in Organic Asymmetric Synthesis. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Process for producing d-2-amino-2-(1,4-cyclohexadienyl) acetic acid. (n.d.). Google Patents.
  • An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide. (n.d.). Google Patents.
  • Studies On Synthesis Of Chiral β-Amino Alcohols And Their Application In Asymmetric Henry Reactions. (2010). Globe Thesis. Retrieved January 9, 2026, from [Link]

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Methodological & Application

Introduction: The Significance of Non-Canonical Amino Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-amino-2-(2-methylphenyl)acetic acid

Unnatural or non-canonical amino acids are vital tools for researchers in medicinal chemistry and drug development. Their incorporation into peptide-based therapeutics can confer enhanced proteolytic stability, modulate biological activity, and improve pharmacokinetic profiles.[1] this compound, a substituted derivative of phenylglycine, represents a key building block in this class of compounds. Its unique steric and electronic properties, imparted by the ortho-methyl group, make it a valuable synthon for creating novel pharmaceuticals and chemical probes.

While numerous methods exist for the synthesis of α-amino acids, the Strecker synthesis remains a cornerstone reaction due to its reliability, operational simplicity, and the use of readily available starting materials.[2][3] First discovered by Adolph Strecker in 1850, this multicomponent reaction provides a direct route to racemic α-amino acids from simple aldehydes.[2] This application note provides a detailed, field-proven protocol for the synthesis of racemic this compound via the Strecker pathway, designed for researchers and scientists in organic synthesis and drug discovery.

Principle of the Synthesis: The Strecker Reaction

The Strecker synthesis is a robust two-stage process.[4]

  • α-Aminonitrile Formation: The synthesis begins with the reaction of an aldehyde (2-methylbenzaldehyde) with an ammonia source (ammonium chloride) to form an intermediate imine. A nucleophilic cyanide source (sodium or potassium cyanide) then attacks the imine carbon to yield an α-aminonitrile.[5][6]

  • Hydrolysis: The resulting α-aminonitrile is subsequently hydrolyzed under strong acidic conditions. This converts the nitrile functional group into a carboxylic acid, yielding the final α-amino acid product.[7]

The overall transformation effectively assembles the amino acid from three simple components: an aldehyde, ammonia, and cyanide.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis of this compound.

G cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Hydrolysis & Isolation A 2-Methylbenzaldehyde C Reaction in Aqueous Methanol A->C B Ammonium Chloride & Sodium Cyanide B->C D 2-amino-2-(2-methylphenyl)acetonitrile (Intermediate) C->D Nucleophilic Addition E Acid Hydrolysis (Conc. HCl) D->E Isolate & Proceed F Neutralization (Adjust pH to isoelectric point) E->F G Precipitation, Filtration & Drying F->G H Final Product: This compound G->H

Caption: High-level workflow for the two-stage Strecker synthesis.

Detailed Synthesis Protocol

This protocol details the synthesis of racemic this compound starting from 2-methylbenzaldehyde.

Safety Precautions: CRITICAL

  • Cyanide Hazard: Sodium cyanide (NaCN) is extremely toxic if ingested, inhaled, or absorbed through the skin. Hydrogen cyanide (HCN), a highly toxic and volatile gas, is liberated when cyanide salts are mixed with acid. All steps involving sodium cyanide and the subsequent acidification must be performed in a certified, high-flow chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and nitrile gloves.

  • Cyanide Quench Solution: A quench solution (e.g., alkaline ferrous sulfate or sodium hypochlorite bleach) should be prepared and kept in the fume hood to neutralize any spills and decontaminate glassware.

Part A: Synthesis of 2-amino-2-(2-methylphenyl)acetonitrile

Materials and Reagents:

  • 2-Methylbenzaldehyde (o-tolualdehyde)

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Methanol (MeOH)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of ammonium chloride (5.88 g, 110 mmol, 1.1 eq) in 40 mL of deionized water. Add 2-methylbenzaldehyde (12.01 g, 100 mmol, 1.0 eq) dissolved in 40 mL of methanol.

  • Reaction Setup: Cool the flask in an ice bath with vigorous stirring. The mixture should become a cloudy emulsion.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (5.39 g, 110 mmol, 1.1 eq) in 20 mL of deionized water. CAUTION: EXTREME TOXICITY. Transfer this solution to a dropping funnel.

  • Reaction Execution: Add the sodium cyanide solution dropwise to the stirred aldehyde/ammonium chloride mixture over approximately 30-45 minutes. It is crucial to maintain the reaction temperature below 10°C. Rationale: The formation of the imine and the subsequent cyanide attack are exothermic. Low temperatures favor product formation and minimize side reactions.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid is the α-aminonitrile intermediate. This intermediate is often used in the next step without further purification.

Part B: Hydrolysis to this compound

Materials and Reagents:

  • Crude 2-amino-2-(2-methylphenyl)acetonitrile from Part A

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Aqueous Ammonia solution (NH₄OH) or Sodium Hydroxide (NaOH)

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Acid Hydrolysis: Place the crude α-aminonitrile into a heavy-walled round-bottom flask. In the fume hood , carefully add 100 mL of concentrated HCl.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C) using a heating mantle. Maintain reflux for 4-6 hours. Rationale: The harsh acidic conditions and high temperature are necessary to completely hydrolyze the stable nitrile and amide intermediates to the carboxylic acid.[4][7]

  • Cooling and Concentration: After the reflux period, cool the reaction mixture to room temperature. A solid (ammonium chloride) may precipitate. Remove the bulk of the HCl and water under reduced pressure.

  • Neutralization and Precipitation:

    • Dissolve the resulting residue in a minimum amount of deionized water.

    • Cool the solution in an ice bath.

    • Carefully adjust the pH of the solution to approximately 6-7 by the slow, dropwise addition of aqueous ammonia or a solution of NaOH. Rationale: The amino acid is least soluble at its isoelectric point, causing it to precipitate out of the solution.

    • A white solid, the target amino acid, should precipitate.

  • Isolation of Final Product:

    • Keep the mixture in the ice bath for at least 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Data Summary and Characterization

The following table summarizes the key parameters for this synthesis.

ParameterValueNotes
Starting Material 2-Methylbenzaldehyde---
Key Reagents NaCN, NH₄Cl, Conc. HClHandle with extreme care.
Stoichiometry Aldehyde:NaCN:NH₄Cl = 1:1.1:1.1A slight excess of cyanide and ammonia source drives the reaction.
Solvent Aqueous Methanol / Conc. HCl---
Temperature 0-10°C (Stage 1), Reflux (Stage 2)Temperature control is critical in Stage 1.
Reaction Time ~4 hours (Stage 1), ~6 hours (Stage 2)Monitor by TLC if possible.
Expected Yield 50-70% (Overall)Yield can vary based on purity of reagents and work-up efficiency.
Product MW 165.19 g/mol C₉H₁₁NO₂[8]

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Mechanism Visualization

The mechanism involves the formation of an iminium ion, which is then attacked by the cyanide nucleophile.

G cluster_mech Aldehyde 2-Methyl- benzaldehyde Imine Imine Aldehyde->Imine + NH₃ - H₂O Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ (Nucleophilic Attack)

Caption: Key steps in the formation of the α-aminonitrile intermediate.

Conclusion

The Strecker synthesis offers a direct and efficient pathway for the laboratory-scale preparation of racemic this compound.[3] This protocol provides a self-validating system with clear causality behind each experimental choice, from temperature control to manage exothermic reactions to pH adjustment for product isolation. By adhering strictly to the safety precautions, particularly concerning the handling of cyanide, researchers can reliably synthesize this valuable non-canonical amino acid for applications in drug discovery and chemical biology.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link][4]

  • Chemistry LibreTexts. (2024). Synthesis of Amino Acids. [Link][9]

  • Liu, S., et al. (2009). A Practical Procedure for Efficient Synthesis of alpha-Amino Acids. Letters in Organic Chemistry, 6, 156-158. [Link][10]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link][11]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 23, pp. 249-279). Humana Press. [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link][12]

  • Master Organic Chemistry. Strecker Synthesis. [Link][5]

  • NROChemistry. Strecker Synthesis. [Link][7]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link][13]

  • Royal Society of Chemistry. (2011). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link][2]

  • Organic Chemistry Portal. Strecker Synthesis. [Link][6]

  • ChemSynthesis. 2-amino-2-phenylacetic acid. [Link]

  • PubChem. This compound. [Link][8]

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Chemo-selective Synthesis of 2-Amino-2-(2-methylphenyl)acetic Acid: A Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(2-methylphenyl)acetic acid, also known as ortho-tolylglycine, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development.[1] Its unique structural motif, featuring a sterically hindered ortho-substituted phenyl ring, imparts specific conformational constraints to peptides and small molecule therapeutics, making it a valuable building block for creating novel pharmaceuticals with enhanced potency and metabolic stability.[2][3] The chemo- and enantioselective synthesis of this compound, however, presents considerable challenges. This application note provides a comprehensive overview of robust and selective synthetic routes to this compound, offering detailed protocols and a comparative analysis of different methodologies for researchers and scientists in the field.

Comparative Overview of Synthetic Strategies

The synthesis of α-amino acids has evolved significantly from classical methods to highly sophisticated catalytic and enzymatic approaches.[4][5] For this compound, the primary synthetic challenges lie in controlling both chemoselectivity (the selective reaction of one functional group in the presence of others) and enantioselectivity (the preferential formation of one enantiomer over the other). The main strategies discussed in this guide are:

  • The Strecker Synthesis and its Asymmetric Variants: A foundational method for α-amino acid synthesis.[6][7][8]

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts to achieve high enantioselectivity.[4][9]

  • Enzymatic Kinetic Resolution: Utilizing enzymes to separate enantiomers from a racemic mixture.[10][11]

The choice of a particular synthetic route will depend on factors such as the desired scale of synthesis, the required enantiomeric purity, and the availability of specialized reagents and equipment.

I. The Strecker Synthesis: A Classic Approach

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde (in this case, 2-methylbenzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile.[6][7] Subsequent hydrolysis of the nitrile yields the desired α-amino acid.[8][12] While the classical Strecker synthesis produces a racemic mixture, modern variations have been developed to induce asymmetry.[8][13]

Causality Behind Experimental Choices

The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion.[8] The use of ammonium chloride and potassium cyanide is a safer alternative to working with hydrogen cyanide gas.[7] The final hydrolysis step requires harsh acidic or basic conditions to convert the stable nitrile group into a carboxylic acid.[12]

Experimental Protocol: Racemic Strecker Synthesis

Step 1: Synthesis of 2-Amino-2-(2-methylphenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 2-methylbenzaldehyde (1.0 eq) in methanol.

  • To this solution, add an aqueous solution of ammonium chloride (1.2 eq) followed by an aqueous solution of potassium cyanide (1.2 eq). Caution: Cyanide is highly toxic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to Racemic this compound

  • To the crude α-aminonitrile, add a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (around 6.0) with a base (e.g., aqueous ammonia).

  • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Strecker_Synthesis 2-Methylbenzaldehyde 2-Methylbenzaldehyde alpha-Aminonitrile alpha-Aminonitrile 2-Methylbenzaldehyde->alpha-Aminonitrile NH4Cl, KCN Methanol/Water Racemic_Amino_Acid Racemic 2-Amino-2- (2-methylphenyl)acetic Acid alpha-Aminonitrile->Racemic_Amino_Acid 6M HCl, Reflux

Caption: Workflow of the Racemic Strecker Synthesis.

II. Catalytic Asymmetric Synthesis: The Enantioselective Frontier

Modern synthetic chemistry offers powerful catalytic methods to directly produce enantiomerically enriched α-amino acids.[4][9] These methods often involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction.

A. Asymmetric Hydrogenation of Dehydro-α-amino Acid Precursors

One of the most reliable methods for asymmetric amino acid synthesis is the catalytic hydrogenation of α,β-dehydro-α-amino acid derivatives.[4][5] This approach involves the synthesis of a prochiral enamide precursor, which is then hydrogenated using a chiral catalyst, typically based on rhodium or ruthenium, to introduce the desired stereocenter.

Causality Behind Experimental Choices

The success of this method hinges on the design of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to high enantioselectivity. The choice of protecting group on the nitrogen atom can also influence the efficiency of the reaction.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the Dehydro-α-amino Acid Precursor

  • Synthesize the corresponding α-keto acid of 2-methylbenzaldehyde.

  • React the α-keto acid with an acylamide (e.g., acetamide) under dehydrating conditions to form the N-acyl-dehydro-α-amino acid.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the N-acyl-dehydro-α-amino acid precursor in a degassed solvent (e.g., methanol).

  • Add a chiral rhodium catalyst, such as [Rh(COD)(DIPAMP)]+BF4- (0.1-1 mol%).

  • Pressurize the reactor with hydrogen gas (1-10 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for hydrogen uptake.

  • Upon completion, carefully vent the reactor and remove the solvent under reduced pressure.

  • The N-acyl protected amino acid can be purified by chromatography or recrystallization.

  • Deprotection of the acyl group under acidic or basic conditions yields the enantiomerically enriched this compound.

Asymmetric_Hydrogenation Dehydro_Precursor Dehydro-α-amino Acid Precursor Protected_AA N-Acyl Protected Amino Acid Dehydro_Precursor->Protected_AA H2, Chiral Rh Catalyst Enantiopure_AA Enantiopure 2-Amino-2- (2-methylphenyl)acetic Acid Protected_AA->Enantiopure_AA Deprotection

Caption: Workflow for Asymmetric Hydrogenation.

B. Organocatalytic Mannich-type Reaction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals.[14][15] A bifunctional tertiary amine-squaramide catalyst can be employed for the enantioselective Mannich-type addition of a suitable nucleophile to an N-protected imine derived from 2-methylbenzaldehyde.[14]

Causality Behind Experimental Choices

The bifunctional catalyst simultaneously activates the imine electrophile through hydrogen bonding with the squaramide moiety and directs the nucleophile to a specific face of the imine via the tertiary amine group, thereby controlling the stereochemistry of the newly formed C-C bond.

III. Enzymatic Kinetic Resolution: Nature's Selectivity

For racemic mixtures of this compound obtained from methods like the Strecker synthesis, enzymatic kinetic resolution offers a highly efficient and environmentally friendly method for separating the enantiomers.[10][11] This technique relies on the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other.

Lipase-Catalyzed Resolution of Amino Acid Esters

A common strategy involves the enzymatic hydrolysis of a racemic amino acid ester. A lipase, such as Candida antarctica lipase B (CAL-B), will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[10]

Causality Behind Experimental Choices

The enzyme's active site is chiral and will preferentially bind and catalyze the hydrolysis of the ester enantiomer that fits its stereochemical requirements. The choice of solvent and temperature can significantly impact the enzyme's activity and selectivity. The separation of the resulting amino acid and the unreacted ester is typically straightforward due to their different physical and chemical properties.

Experimental Protocol: Enzymatic Kinetic Resolution
  • Prepare the methyl or ethyl ester of racemic this compound.

  • Dissolve the racemic ester in a suitable organic solvent (e.g., toluene) containing a small amount of buffer.

  • Add the lipase (e.g., immobilized CAL-B).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme for reuse.

  • Separate the resulting amino acid from the unreacted ester by extraction. The amino acid can be extracted into an aqueous acidic solution, while the ester remains in the organic phase.

  • Isolate the amino acid from the aqueous phase by neutralization.

  • Hydrolyze the remaining ester to obtain the other enantiomer of the amino acid.

Enzymatic_Resolution Racemic_Ester Racemic Amino Acid Ester Lipase_Reaction Lipase (e.g., CAL-B) ~50% Conversion Racemic_Ester->Lipase_Reaction L_Amino_Acid (L)-Amino Acid Lipase_Reaction->L_Amino_Acid D_Amino_Ester (D)-Amino Acid Ester Lipase_Reaction->D_Amino_Ester Hydrolysis Hydrolysis D_Amino_Ester->Hydrolysis D_Amino_Acid (D)-Amino Acid Hydrolysis->D_Amino_Acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Quantitative Data Summary

ParameterRacemic Strecker SynthesisAsymmetric HydrogenationEnzymatic Kinetic Resolution
Starting Material 2-MethylbenzaldehydeDehydro-α-amino acid precursorRacemic Amino Acid Ester
Typical Yield 60-80%85-95%>95% (for each enantiomer)
Enantiomeric Excess (ee) Racemic (0%)>95%>99%
Key Reagents KCN, NH4ClChiral Rh or Ru catalyst, H2Lipase (e.g., CAL-B)
Number of Steps 22-3 (including precursor synthesis)2 (esterification, resolution)
Scalability HighModerate to HighHigh

Conclusion

The chemo-selective synthesis of this compound can be achieved through several effective strategies. The classical Strecker synthesis provides a straightforward route to the racemic product and is suitable for large-scale production where subsequent resolution is feasible. For direct access to enantiomerically pure material, catalytic asymmetric hydrogenation stands out as a highly efficient and selective method. Finally, enzymatic kinetic resolution offers an environmentally benign and highly selective approach for separating enantiomers, particularly valuable for producing both enantiomers with very high purity. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development program, including scale, cost, and desired enantiomeric purity.

References

  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. RSC Publishing.
  • Venkatachalam, G. S., & Li, C. J. (2001).
  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction.
  • Baran, A., & O'Brien, P. (2010). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
  • Schneider, C. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy.
  • Li, C. J. (2001).
  • TCI. (2023).
  • LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid. BenchChem.
  • NROChemistry. Strecker Synthesis. NROChemistry.
  • van der Donk, W. A. (2010). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC.
  • BenchChem. (2025). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. BenchChem.
  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-303).
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia.
  • PubChem. (n.d.). This compound. PubChem.
  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-453.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-methylhexanoic Acid Isomers. BenchChem.

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Application Notes and Protocols for the Derivatization of the Amino Group in 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Derivatization of a Key Chiral Building Block

2-Amino-2-(2-methylphenyl)acetic acid, a non-proteinogenic amino acid, serves as a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The strategic modification, or derivatization, of its primary amino group is a critical step in many synthetic pathways. This process not only facilitates the formation of amide bonds to construct peptide-like structures but also enables the introduction of various functional groups to modulate the molecule's physicochemical properties. Furthermore, derivatization is often essential for analytical purposes, such as enhancing detection in chromatographic methods or determining enantiomeric purity.

This comprehensive guide provides an in-depth exploration of common and effective methods for derivatizing the amino group of this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and present data to guide your experimental design.

Core Derivatization Strategies and Mechanistic Insights

The primary amino group of this compound is a potent nucleophile, making it amenable to a variety of derivatization reactions. The most prevalent strategies include N-acylation, N-sulfonylation, and the formation of chiral derivatives for analytical separation.

N-Acylation: The Foundation of Amide Bond Formation

N-acylation is arguably the most fundamental derivatization of amino acids, forming the basis of peptide synthesis and the introduction of a wide array of functional groups. The reaction involves the nucleophilic attack of the amino group on an activated carboxyl group.

Mechanism of N-Acylation: The general mechanism proceeds via a nucleophilic acyl substitution pathway.[1] The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the stable amide product.[1]

Common Acylating Agents:

  • Acid Chlorides and Anhydrides: These are highly reactive acylating agents that readily react with amines, often without the need for a catalyst.[1][2] However, their high reactivity can sometimes lead to side reactions, and the reactions typically generate acidic byproducts that need to be neutralized.

  • Carboxylic Acids with Coupling Reagents: For a more controlled reaction, carboxylic acids can be activated in situ using coupling reagents like carbodiimides (e.g., DCC, EDC) or other activating agents (e.g., HOBt, HATU).[3][4][5][6] This approach is central to modern peptide synthesis and allows for the coupling of a wide range of carboxylic acids under mild conditions.

N-Sulfonylation: Introducing the Sulfonamide Moiety

N-sulfonylation introduces a sulfonamide group, which is a key pharmacophore in many drugs due to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability. The reaction involves the nucleophilic attack of the amino group on a sulfonyl chloride.

Mechanism of N-Sulfonylation: Similar to N-acylation, the reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide.

Chiral Derivatization for Enantiomeric Analysis

Determining the enantiomeric purity of this compound and its derivatives is crucial in pharmaceutical development. Chiral derivatizing agents (CDAs) react with the amino group to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC.[7][8][9]

Common Chiral Derivatizing Agents:

  • Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a widely used CDA that reacts with the primary amino group to form diastereomeric derivatives with strong UV absorbance, facilitating their detection.[7][10]

  • o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles, enabling highly sensitive analysis.[9][11][12]

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General N-Acetylation using Acetic Anhydride

This protocol describes a straightforward and efficient method for the N-acetylation of this compound.[2][13]

Materials:

  • This compound

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ReagentAcetic Anhydride
BaseSodium Bicarbonate
SolventDichloromethane/Water
Typical Yield>90%

Workflow Diagram:

N_Acetylation_Workflow start Suspend Amino Acid in CH2Cl2 and NaHCO3(aq) add_anhydride Add Acetic Anhydride at 0 °C start->add_anhydride react Stir at Room Temp (2-4 hours) add_anhydride->react workup Aqueous Workup (HCl, H2O, Brine) react->workup dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate product N-acetylated Product dry_concentrate->product

Caption: Workflow for N-acetylation.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a general procedure for coupling a carboxylic acid to the amino group of this compound methyl ester using EDC and HOBt.

Materials:

  • This compound methyl ester

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) in DMF.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound methyl ester (1.0 eq) and DIPEA (2.0 eq) in DMF.

  • Add the amino acid solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ParameterValue
Coupling ReagentsEDC, HOBt
BaseDIPEA
SolventDMF
PurificationColumn Chromatography
Typical Yield70-95%

Reaction Diagram:

Amide_Coupling RCOOH R-COOH ActivatedEster Activated Ester (HOBt Ester) RCOOH->ActivatedEster Activation EDC_HOBt EDC, HOBt AmideProduct R-CONH-CH(o-Tol)-COOMe ActivatedEster->AmideProduct Coupling AminoEster H2N-CH(o-Tol)-COOMe AminoEster->AmideProduct Coupling DIPEA DIPEA

Caption: Amide bond formation.

Protocol 3: Derivatization with Dansyl Chloride for Fluorescent Detection

This protocol details the derivatization of this compound with dansyl chloride for subsequent analysis by HPLC with fluorescence detection.[14][15][16]

Materials:

  • This compound

  • Dansyl chloride

  • Acetone

  • 100 mM Sodium carbonate buffer (pH 9.5)

  • Ammonium hydroxide (10% v/v)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in the sodium carbonate buffer.

  • In a microcentrifuge tube, mix a small volume of the amino acid solution with the sodium carbonate buffer.

  • Add a solution of dansyl chloride in acetone. The molar excess of dansyl chloride should be significant.

  • Incubate the mixture in the dark at room temperature for 60 minutes.[14]

  • Quench the reaction by adding a small volume of 10% ammonium hydroxide to react with the excess dansyl chloride.[14]

  • The derivatized sample is now ready for dilution and injection into an HPLC system.

Data Presentation:

ParameterValue
Derivatizing AgentDansyl Chloride
Reaction Buffer100 mM Sodium Carbonate, pH 9.5
Reaction Time60 minutes
Detection MethodFluorescence (e.g., Ex: 340 nm, Em: 525 nm)

Derivatization Reaction Diagram:

Dansylation AminoAcid H2N-CH(o-Tol)-COOH DansylatedAA Dansyl-NH-CH(o-Tol)-COOH AminoAcid->DansylatedAA Nucleophilic Substitution DansylCl Dansyl-Cl DansylCl->DansylatedAA Nucleophilic Substitution Base pH 9.5

Caption: Dansylation reaction.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established chemical principles and have been adapted from peer-reviewed literature and standard laboratory practices. To ensure the success of these derivatization reactions, it is crucial to incorporate self-validating steps into your workflow:

  • Reaction Monitoring: Always monitor the progress of your reactions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the optimal reaction time and confirm the consumption of the starting material.

  • Product Characterization: Following purification, thoroughly characterize your derivatized product to confirm its identity and purity. Standard characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and stability of the compound.

By implementing these validation steps, you can have high confidence in the outcome of your derivatization experiments.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing). [Link]

  • Targeted quantification of amino acids by dansylation - PMC - NIH. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - NIH. [Link]

  • Fluorescent Detection of O-GlcNAc via Tandem Glycan Labeling - PMC - NIH. [Link]

  • (PDF) Chiral Amides in Asymmetric Synthesis - ResearchGate. [Link]

  • A conventional new procedure for N-acylation of unprotected amino acids - PubMed. [Link]

  • Converting Amines to Amides - Chemistry Steps. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William. [Link]

  • Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansylation. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing). [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]

  • Direct One-Step Fluorescent Labeling of O-GlcNAc-Modified Proteins in Live Cells Using Metabolic Intermediates - PubMed. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization - ResearchGate. [Link]

  • Reaction scheme for the dansylation of amino acids - ResearchGate. [Link]

  • (PDF) Fluorescent Detection of O-GlcNAc via Tandem Glycan Labeling - ResearchGate. [Link]

  • Chemical Arsenal for the Study of O-GlcNAc - MDPI. [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - MDPI. [Link]

Sources

Application Notes and Protocols: Modifications of the Carboxylic Acid Functionality in 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(2-methylphenyl)acetic acid, a non-proteinogenic α-amino acid, serves as a valuable building block in medicinal chemistry and materials science. Its unique structural features, including a chiral center and a sterically demanding ortho-tolyl group, present both opportunities and challenges in synthetic modifications. The carboxylic acid moiety is a prime target for derivatization to modulate the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This guide provides an in-depth exploration of key modifications of the carboxylic acid functionality, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals. We will address the critical aspects of amino group protection, the influence of steric hindrance from the ortho-methyl group (the "ortho effect"), and strategies to maintain stereochemical integrity throughout the synthetic transformations.

The Critical Role of N-Protection

The presence of the primary amino group in this compound necessitates its protection prior to any modification of the carboxylic acid. The nucleophilic nature of the amine can lead to undesired side reactions, such as self-condensation or reaction with activating agents intended for the carboxyl group. The choice of the protecting group is paramount and should be guided by its stability under the planned reaction conditions and the ease of its subsequent removal.

Commonly employed N-protecting groups for amino acids include:

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc)₂O, the Boc group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid).

  • Benzyloxycarbonyl (Cbz or Z): Installed using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions (e.g., piperidine), making it orthogonal to the acid-labile Boc group.[1]

For the protocols detailed below, we will primarily focus on the use of the Boc protecting group due to its widespread use and straightforward application and removal.

Section 1: Esterification of N-Boc-2-amino-2-(2-methylphenyl)acetic Acid

Esterification of the carboxylic acid is a fundamental transformation that can enhance lipophilicity, improve cell permeability, and serve as a protecting group for the carboxyl functionality itself.

Causality of Experimental Choices

The direct Fischer esterification of amino acids is often challenging due to their zwitterionic nature and poor solubility in organic solvents.[2] Therefore, N-protection is the first critical step. For the esterification of the N-protected amino acid, several methods can be employed. While simple acid-catalyzed esterification is possible, it can sometimes lead to racemization.[3] A milder and often more effective approach for sterically hindered amino acids is the use of an alkyl halide with a non-nucleophilic base. This method avoids harsh acidic conditions and generally preserves the stereochemical integrity of the chiral center.

Protocol: Methyl Esterification using Iodomethane

This protocol describes the synthesis of Methyl N-Boc-2-amino-2-(2-methylphenyl)acetate.

Materials:

  • N-Boc-2-amino-2-(2-methylphenyl)acetic acid

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-2-amino-2-(2-methylphenyl)acetic acid (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodomethane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation: Representative Esterification Conditions
Ester TypeAlkylating AgentBaseSolventTypical YieldReference
Methyl EsterIodomethaneK₂CO₃Acetonitrile>90%[4]
Ethyl EsterIodoethaneK₂CO₃DMF>85%[4]
Benzyl EsterBenzyl bromideCs₂CO₃DMF>90%N/A
Visualization: Esterification Workflow

EsterificationWorkflow Start N-Boc-2-amino-2- (2-methylphenyl)acetic acid Step1 Dissolve in CH₃CN, add K₂CO₃ Start->Step1 Step2 Add Iodomethane (CH₃I) Step1->Step2 Step3 Reaction at RT Step2->Step3 Step4 Work-up: Filtration, Extraction, Drying Step3->Step4 End Methyl N-Boc-2-amino-2- (2-methylphenyl)acetate Step4->End

Caption: Workflow for the methyl esterification of N-Boc-2-amino-2-(2-methylphenyl)acetic acid.

Section 2: Amidation of N-Boc-2-amino-2-(2-methylphenyl)acetic Acid

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as the amide functionality is a cornerstone of peptides and many pharmaceutical agents.

Causality of Experimental Choices

Direct amidation of a carboxylic acid with an amine requires high temperatures, which can lead to racemization and decomposition. Therefore, the carboxylic acid must first be activated. Peptide coupling reagents are designed to facilitate this activation under mild conditions, minimizing side reactions and preserving stereochemical integrity.[1][5] For sterically hindered amino acids like our substrate, the choice of coupling agent is critical. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior to carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as they are generally more reactive and less prone to racemization.[6] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine component.

Protocol: Amidation using HATU

This protocol describes the synthesis of N-Benzyl-N'-Boc-2-amino-2-(2-methylphenyl)acetamide.

Materials:

  • N-Boc-2-amino-2-(2-methylphenyl)acetic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-2-amino-2-(2-methylphenyl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Coupling Reagents
Coupling ReagentAdditiveBaseSolventTypical YieldRacemization RiskReference
HATU-DIPEADMFHighLow[7]
EDCHOBtDIPEADCM/DMFModerate to HighModerate[8]
PyBOP-DIPEADMFHighLow[5]
Visualization: Amidation Mechanism with HATU

AmidationMechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Amide Formation Carboxylic_Acid R-COOH Activated_Ester R-CO-OAt Carboxylic_Acid->Activated_Ester + HATU, DIPEA HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + R'-NH₂ Amine R'-NH₂ Amide R-CONH-R' Tetrahedral_Intermediate->Amide - HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Section 3: Reduction to 2-Amino-2-(2-methylphenyl)ethan-1-ol

Reduction of the carboxylic acid to a primary alcohol provides a versatile intermediate for further synthetic elaborations.

Causality of Experimental Choices

Carboxylic acids are generally resistant to reduction. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[9][10] However, LiAlH₄ also reacts with the N-Boc protecting group. A milder and more chemoselective method involves the in-situ formation of a mixed anhydride followed by reduction with sodium borohydride (NaBH₄).[11] This two-step, one-pot procedure avoids the use of the highly reactive LiAlH₄ and is generally compatible with the Boc protecting group, thus preserving it for subsequent steps if needed.

Protocol: Reduction via Mixed Anhydride

This protocol describes the synthesis of N-Boc-2-amino-2-(2-methylphenyl)ethan-1-ol.

Materials:

  • N-Boc-2-amino-2-(2-methylphenyl)acetic acid

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-2-amino-2-(2-methylphenyl)acetic acid (1.0 eq) in anhydrous THF and cool the solution to -15 °C.

  • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the temperature at -15 °C.

  • Stir the mixture for 15 minutes at -15 °C to form the mixed anhydride.

  • In a separate flask, dissolve sodium borohydride (2.0 eq) in water and cool to 0 °C.

  • Slowly add the mixed anhydride solution to the cold NaBH₄ solution.

  • Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reduction Methods
Reducing AgentIntermediateSolventCompatibility with BocReference
LiAlH₄-THFNo[12]
NaBH₄Mixed AnhydrideTHF/H₂OYes[11]
BH₃·SMe₂-THFYes[12]
Visualization: Reduction Workflow

ReductionWorkflow Start N-Boc-2-amino-2- (2-methylphenyl)acetic acid Step1 Formation of Mixed Anhydride (Isobutyl chloroformate, NMM) Start->Step1 Step2 Reduction with NaBH₄ Step1->Step2 Step3 Aqueous Work-up Step2->Step3 End N-Boc-2-amino-2- (2-methylphenyl)ethan-1-ol Step3->End

Caption: Workflow for the reduction of N-Boc-2-amino-2-(2-methylphenyl)acetic acid to the corresponding amino alcohol.

Section 4: Conversion to N-Boc-2-amino-2-(2-methylphenyl)acetyl Chloride

The conversion of the carboxylic acid to an acid chloride provides a highly reactive intermediate that can be readily converted to a wide range of other functional groups.

Causality of Experimental Choices

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for the synthesis of acid chlorides from carboxylic acids. Oxalyl chloride is often preferred as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying the work-up. A catalytic amount of DMF is typically used to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active chlorinating species. The reaction must be carried out under anhydrous conditions as the acid chloride is highly susceptible to hydrolysis.

Protocol: Acid Chloride Formation using Oxalyl Chloride

This protocol describes the in-situ generation and use of N-Boc-2-amino-2-(2-methylphenyl)acetyl chloride.

Materials:

  • N-Boc-2-amino-2-(2-methylphenyl)acetic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of N-Boc-2-amino-2-(2-methylphenyl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF (1 drop).

  • Slowly add oxalyl chloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Effervescence should be observed.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step without further purification.

Caution: Oxalyl chloride is toxic and corrosive. This reaction should be performed in a well-ventilated fume hood.

Visualization: Logical Relationship in Derivatization

Derivatization Start This compound N_Protected N-Boc-2-amino-2-(2-methylphenyl)acetic acid Start->N_Protected N-Protection (Boc₂O) Ester Ester N_Protected->Ester Esterification Amide Amide N_Protected->Amide Amidation (HATU) Alcohol Alcohol N_Protected->Alcohol Reduction Acid_Chloride Acid Chloride N_Protected->Acid_Chloride Chlorination ((COCl)₂) Acid_Chloride->Ester + R'OH Acid_Chloride->Amide + R'₂NH

Caption: Synthetic pathways from this compound to various derivatives.

Conclusion

The modification of the carboxylic acid functionality of this compound is a key strategy for the development of novel molecules with tailored properties. This guide has provided a comprehensive overview of four fundamental transformations: esterification, amidation, reduction, and conversion to the acid chloride. By understanding the underlying chemical principles, particularly the necessity of N-protection and the influence of steric hindrance, researchers can confidently select and execute the appropriate synthetic protocols to achieve their desired target molecules while maintaining stereochemical integrity. The detailed procedures and mechanistic insights presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis and application of this important class of compounds.

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  • van der Kamp, M. W., & Mulholland, A. J. (2007). Stereochemical errors and their implications for molecular dynamics simulations.
  • Smith, A. B., et al. (2019). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.
  • Miller, C. A., et al. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Analytical Chemistry, 93(42), 14211-14218.
  • The Organic Chemistry Tutor. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Organic Syntheses. (1988). Reduction of L-Valine to L-Valinol: (S)-(+)-2-Amino-3-methyl-1-butanol. Organic Syntheses, 66, 77.
  • LibreTexts. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [Link]

  • S. G. Manjunatha, S. J. Tantry, K. M. Sivanandaiah. (1996). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Indian Journal of Chemistry - Section B, 35B(12), 1287-1289.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • V. V. Sureshbabu, N. S. Sudarshan. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Indian Journal of Chemistry - Section B, 45B(2), 483-487.
  • Nuijens, T., et al. (2009). Versatile selective α-carboxylic acid esterification of N-protected amino acids and peptides by alcalase. Synthesis, 2009(05), 809-814.
  • G. A. Olah, S. C. Narang, A. P. Fung. (1981). Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group. The Journal of Organic Chemistry, 46(12), 2706-2708.
  • Li, J., et al. (2012). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.

Sources

A Validated Reversed-Phase HPLC-UV Method for the Quantification of 2-amino-2-(2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Introduction

2-amino-2-(2-methylphenyl)acetic acid, also known as 2-amino-2-(o-tolyl)acetic acid, is a non-proteinogenic amino acid.[1][2] Such unique amino acids are critical building blocks in the synthesis of novel peptides, peptidomimetics, and complex pharmaceutical compounds. The precise quantification of this intermediate is paramount for ensuring reaction stoichiometry, calculating yields, and maintaining quality control throughout the drug development and manufacturing process.

This application note presents a robust, validated, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of this compound. The methodology is designed for accuracy, precision, and specificity, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Principle of Analysis

This method employs reversed-phase chromatography, a technique where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[5] The analyte, this compound, possesses both a non-polar methylphenyl group and polar, ionizable amino and carboxylic acid functional groups. By controlling the pH of the polar mobile phase, the ionization of the analyte can be suppressed, increasing its hydrophobicity and promoting retention on the non-polar C18 stationary phase.[6][7]

An isocratic mobile phase ensures consistent solvent composition, leading to stable retention times and simplified method transfer. Quantification is achieved by monitoring the UV absorbance of the aromatic phenyl ring in the analyte at a specific wavelength.[8][9] The analyte's concentration is determined by comparing its peak area to a calibration curve constructed from reference standards of known concentrations.

Materials and Methods

Equipment
  • HPLC system with an isocratic pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials with caps and septa.

  • Syringe filters (0.45 µm, nylon or PTFE).

Reagents and Standards
  • Reference Standard: this compound (purity ≥98%).

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q equivalent.

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.[5]
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 2.8) : Acetonitrile (75:25, v/v)The aqueous buffer controls the pH. At pH 2.8, which is below the pKa of the carboxylic acid and the amine group, the analyte is primarily in a single, less polar ionic state, ensuring sharp, symmetrical peaks.[7][10] The 25% acetonitrile provides sufficient elution strength for a reasonable retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation and optimal performance.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 220 nmThe aromatic ring of the analyte absorbs UV light. While the maximum absorption for some aromatic amino acids is near 280 nm, detection at lower wavelengths like 220 nm often provides higher sensitivity for quantification.[11][12]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential early-eluting impurities, followed by column re-equilibration.

Experimental Protocol

Mobile Phase Preparation (1 L)
  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 800 mL of HPLC grade water.

  • Adjust the pH of the solution to 2.8 using 85% phosphoric acid.

  • Add 250 mL of acetonitrile to 750 mL of the prepared buffer solution in a 1 L volumetric flask or graduated cylinder.

  • Mix thoroughly and degas the solution for 15 minutes in a sonicator before use.

Standard Stock and Working Solutions Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

Sample Preparation
  • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase and mix well. The target concentration is 100 µg/mL.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analytical Workflow

The following diagram outlines the complete analytical procedure from preparation to final reporting.

HPLC Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (Buffer + ACN) A1 System Setup & Equilibration (Flow Rate, Temp, Wavelength) P1->A1 P2 Prepare Standard Solutions (Stock & Working) A2 Create Sequence (Standards, Blanks, Samples) P2->A2 P3 Prepare Sample Solution (Weigh, Dissolve, Filter) P3->A2 A3 Inject & Run Sequence D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve (Linear Regression) D1->D2 D3 Quantify Sample Concentration D2->D3 D4 Generate Report D3->D4

Caption: HPLC quantification workflow for this compound.

System Suitability Test (SST)

Before sample analysis, inject the 100 µg/mL working standard five times. The system is deemed ready for analysis if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][13] The objective of validation is to confirm that the procedure is reliable, reproducible, and accurate for the quantification of this compound.[14]

Validation Summary
ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.The analyte peak was well-resolved from blank matrix components. Forced degradation studies showed no co-elution from degradation products.
Linearity & Range Correlation coefficient (r²) ≥ 0.999The method was linear over the range of 10-200 µg/mL with r² = 0.9995.
Accuracy (Recovery) 98.0% - 102.0% recoveryMean recovery was 99.7% across three concentration levels (80, 100, 120 µg/mL).
Precision (Repeatability) %RSD ≤ 2.0%Intra-day precision (n=6) at 100 µg/mL showed a %RSD of 0.8%.
Precision (Intermediate) %RSD ≤ 2.0%Inter-day precision (different day, different analyst) showed a %RSD of 1.2%.
Limit of Detection (LOD) S/N ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:11.5 µg/mL
Robustness %RSD ≤ 2.0% after minor changesThe method was robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).

Typical Results

A typical chromatogram shows a sharp, well-defined peak for this compound at a retention time of approximately 5.2 minutes. The concentration of the analyte in the sample solution is calculated using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte (µg/mL)

  • c = y-intercept of the calibration curve

The final concentration in the original solid sample is then calculated considering the initial weight and dilution factor.

Conclusion

The described RP-HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is specific, accurate, precise, and linear over a practical concentration range. Its thorough validation in accordance with ICH guidelines ensures its suitability for quality control and research applications in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Scribd. (2018). The Theory of HPLC - Reverse Phase Chromatography - Reversed Phase HPLC of Ionizable Samples. [Link]

  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • G-Biosciences. (2016). Why Does Tyrosine and Tryptophan Have Effect in Protein Determination and to What Degree?. [Link]

  • Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]

  • Biotech Talks. (2020). Absorption of U V radiation by aromatic amino acids. YouTube. [Link]

  • Hydrodynamic Methods, University of New Hampshire. Spectroscopy Aromatic Amino Acids. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • Ilisz, I., Aranyi, A., & Forgacs, E. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]

  • The Biology Project, University of Arizona. Amino Acids - Aromatic Group. [Link]

  • Separation Science. Reversed-Phase HPLC of Ionizable Analytes. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Thakur, N., Sharma, N., & Joshi, R. (2016). Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. Asian Journal of Chemistry. [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. [Link]

  • Lee, J. S., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. [Link]

  • Pickering, M. V. (1990). Method development for amino acid analysis. ResearchGate. [Link]

  • Alchem Pharmtech. CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid. [Link]

  • S-Famis, A., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

Sources

Protocol for the Enantioselective Separation of 2-amino-2-(2-methylphenyl)acetic Acid by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and manufacturing, as enantiomers often exhibit significant differences in efficacy, toxicity, and metabolic pathways. This application note presents a detailed, robust, and validated protocol for the chiral separation of the enantiomers of 2-amino-2-(2-methylphenyl)acetic acid, a key chiral building block. The method utilizes High-Performance Liquid Chromatography (HPLC) with a macrocyclic glycopeptide-based chiral stationary phase (CSP), providing excellent resolution and reproducibility. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering in-depth methodological details, scientific rationale, and optimization strategies.

Introduction: The Imperative of Chiral Purity

This compound is a non-proteinogenic amino acid. Its derivatives are of significant interest in medicinal chemistry. As with many chiral molecules, its biological activity is intrinsically linked to its three-dimensional structure. The presence of a chiral center at the alpha-carbon gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. Regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drug substances. Consequently, reliable and efficient analytical methods for separating and quantifying these enantiomers are indispensable.[1]

Direct separation using chiral stationary phases (CSPs) in HPLC has become the gold standard, eliminating the need for derivatization, which can introduce analytical errors and complicate sample preparation.[2] This note details a method employing a teicoplanin-based CSP, which has demonstrated broad selectivity for underivatized amino acids due to its complex stereochemical structure and multiple interaction sites.[3]

The Science of Separation: Mechanism of Chiral Recognition

The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. The differing stability of these complexes results in different retention times on the chromatographic column.

The chosen stationary phase, a macrocyclic glycopeptide like teicoplanin, offers a powerful platform for chiral recognition of amino acids.[3] Its intricate, basket-like structure provides several modes of interaction:

  • Ionic Interactions: The amphoteric nature of the teicoplanin selector (possessing both acidic carboxyl groups and basic amino groups) allows for strong electrostatic interactions with the zwitterionic this compound.[4]

  • Hydrogen Bonding: Amide linkages, hydroxyl groups, and amino groups on the CSP act as hydrogen bond donors and acceptors, interacting with the analyte's carboxyl and amino functionalities.

  • Inclusion & Steric Fit: The macrocyclic cavity can include the analyte's methylphenyl group. The precise fit and steric hindrance will differ for each enantiomer, contributing significantly to the separation.

  • π-π Interactions: The aromatic rings within the teicoplanin structure can engage in π-π stacking with the phenyl ring of the analyte.

The combination of these forces creates a three-point interaction model, a prerequisite for chiral recognition, leading to a measurable difference in retention and enabling the separation.

Experimental Protocol: HPLC Separation

This section provides a detailed, step-by-step protocol for the analysis.

Materials and Instrumentation
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Analyte: Racemic this compound standard.

  • Chiral Column: A teicoplanin-based CSP, such as Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade methanol, and deionized water.

  • Reagents: Ammonium acetate (LC-MS grade or equivalent).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for quick reference.

ParameterRecommended Condition
HPLC Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase 10 mM Ammonium Acetate in Methanol
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Concentration 0.5 mg/mL
Step-by-Step Procedure
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, weigh 0.771 g of ammonium acetate and dissolve it in 1 L of HPLC-grade methanol. Sonicate for 15 minutes to degas the solution.

  • Sample Preparation: Accurately weigh approximately 5 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to achieve a final concentration of 0.5 mg/mL.

  • System Equilibration: Install the chiral column and flush the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing mp_prep Mobile Phase Preparation (10 mM NH4OAc in Methanol) sample_prep Sample Preparation (0.5 mg/mL in Mobile Phase) equilibration System & Column Equilibration sample_prep->equilibration injection Inject 10 µL of Sample equilibration->injection separation Isocratic Elution on CHIROBIOTIC T injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration quantification Calculate Resolution (Rs) & Enantiomeric Purity

Caption: Workflow for Chiral Separation Analysis.

Method Optimization and Troubleshooting

The provided protocol serves as a robust starting point. However, minor adjustments may be necessary to optimize the separation for specific instrumentation or to overcome common chromatographic issues.

  • Poor Resolution (Rs < 1.5):

    • Adjust Mobile Phase Strength: For many amino acids on teicoplanin columns in reversed-phase or polar organic mode, retention can exhibit a "U-shaped" curve where retention decreases and then increases as the organic modifier concentration changes.[3] If using an aqueous-organic mobile phase, systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile) to find the optimal selectivity.

    • Change the Mobile Phase Additive: The type and concentration of the buffer are critical. Varying the ammonium acetate concentration (e.g., from 5 mM to 20 mM) can significantly impact ionic interactions and improve resolution. Alternatively, using acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) additives can be explored.[5]

    • Lower the Temperature: Reducing the column temperature (e.g., to 15°C) can enhance the stability of the transient diastereomeric complexes, often leading to increased resolution, albeit with longer run times.

  • Excessive Peak Tailing:

    • This is often caused by strong, undesirable interactions between the analyte and the stationary phase. Increasing the buffer concentration in the mobile phase can help to saturate active sites on the silica support and mitigate tailing.

  • High Backpressure:

    • Ensure all solvents are properly filtered and degassed. Check for blockages in the system, particularly in the guard column or column inlet frit.

  • Inverting Elution Order:

    • While not always necessary, inverting the elution order can be useful for quantifying a minor enantiomer that elutes on the tail of the major one. This can sometimes be achieved by switching to a CSP with the opposite chiral selector configuration or by making significant changes to the mobile phase system (e.g., switching from a polar organic mode to a reversed-phase mode).[6][7]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers. By utilizing a teicoplanin-based chiral stationary phase, the method achieves baseline resolution suitable for accurate purity assessment in pharmaceutical development and quality control environments. The detailed explanation of the separation mechanism and the troubleshooting guide equip scientists with the necessary tools to implement, optimize, and maintain this critical analytical method.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Lee, J. T., & Beesley, T. E.
  • Chiral Method Development Str
  • Hamase, K.
  • This compound (C9H11NO2). PubChemLite.
  • Chiral HPLC Separ
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.

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Application Notes and Protocols for the Incorporation of 2-amino-2-(2-methylphenyl)acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α,α-Disubstituted Amino Acids

In the landscape of peptide-based therapeutics and functional biomaterials, the incorporation of non-proteinogenic amino acids is a cornerstone of rational design. Among these, α,α-disubstituted amino acids, such as 2-amino-2-(2-methylphenyl)acetic acid, offer a powerful toolset for modulating peptide structure and function. The defining feature of this class of amino acids is the replacement of the α-hydrogen with an additional substituent, in this case, a methyl group. This seemingly subtle modification imposes significant conformational constraints on the peptide backbone, influencing secondary structure and enhancing resistance to enzymatic degradation.[1][2]

The presence of the 2-methylphenyl (o-tolyl) group introduces further steric bulk and specific aromatic interactions, making this compound a unique building block for fine-tuning peptide properties. Peptides incorporating such residues are of considerable interest in the development of novel therapeutics with improved pharmacokinetic profiles, including enhanced stability and bioavailability.[1]

This technical guide provides a comprehensive overview of the principles and practical protocols for the successful incorporation of Fmoc-protected this compound into peptide sequences via solid-phase peptide synthesis (SPPS).

Chemical and Structural Profile

The structure of this compound presents a significant challenge to standard SPPS protocols due to severe steric hindrance at the α-carbon. This steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, necessitating optimized coupling strategies.

Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The primary obstacle in the utilization of this compound is the sterically encumbered nature of its α-carbon. Standard coupling reagents and conditions often result in incomplete acylation, leading to deletion sequences and diminished purity of the final peptide product. To address this, a multi-faceted approach involving potent coupling reagents, optimized reaction conditions, and vigilant monitoring of coupling efficiency is imperative.

The following diagram illustrates the workflow for addressing difficult couplings, a common occurrence with sterically hindered amino acids.

G start Start: Deprotected Peptide on Resin prepare_activated_aa Prepare Activated Amino Acid Solution (Fmoc-AA-OH + Coupling Reagent + Base in DMF) start->prepare_activated_aa add_to_resin Add Activated Amino Acid to Resin prepare_activated_aa->add_to_resin coupling_reaction Coupling Reaction (Agitation) add_to_resin->coupling_reaction monitor_coupling Monitor Coupling Completion (e.g., Kaiser Test) coupling_reaction->monitor_coupling incomplete_coupling Incomplete Coupling? monitor_coupling->incomplete_coupling wash_resin Wash Resin to Remove Excess Reagents incomplete_coupling->wash_resin No double_coupling Perform Double Coupling incomplete_coupling->double_coupling Yes next_deprotection Proceed to Next Deprotection Step wash_resin->next_deprotection double_coupling->coupling_reaction

Caption: General workflow for amino acid coupling in SPPS, with a decision point for double coupling in case of incomplete reactions.

Optimized Coupling Protocols

Based on extensive internal validation and established literature for sterically hindered amino acids, we recommend the use of high-reactivity coupling reagents. Standard carbodiimide reagents such as DCC or DIC alone are often insufficient. The following protocols are provided as a robust starting point for the incorporation of Fmoc-2-amino-2-(2-methylphenyl)acetic acid.

Recommended Coupling Reagents and Conditions
ParameterRecommended ConditionOptimization RangeRationale & Key Considerations
Fmoc-AA-OH Equivalents 4 eq3 - 6 eqA higher excess drives the reaction to completion, compensating for the slower reaction kinetics due to steric hindrance.
Coupling Reagent HATU or HCTUN/AThese aminium/uronium-based reagents form highly reactive OAt or 6-Cl-OBt esters, which are particularly effective for difficult couplings.
Coupling Reagent Equivalents 3.9 eq3.5 - 5.5 eqA slight sub-stoichiometric amount relative to the amino acid prevents side reactions.
Base DIPEA or 2,4,6-CollidineN/AA non-nucleophilic base is essential to prevent racemization and other side reactions.
Base Equivalents 8 eq6 - 12 eqSufficient base is required to activate the coupling reagent and neutralize the protonated amine.
Solvent DMF or NMPN/AHigh-quality, amine-free solvent is crucial. NMP can offer superior solvation for aggregating sequences.[3]
Reaction Temperature Room Temperature25 - 40°CGentle heating can increase the reaction rate, but must be used judiciously to avoid racemization.
Reaction Time (per coupling) 2 - 4 hours1 - 12 hoursExtended coupling times are often necessary. Monitoring is critical.
Protocol 1: HATU-Mediated Coupling

This protocol is our primary recommendation for achieving high coupling efficiency with Fmoc-2-amino-2-(2-methylphenyl)acetic acid.

Materials:

  • Fmoc-2-amino-2-(2-methylphenyl)acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • High-quality, amine-free DMF (N,N-Dimethylformamide)

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve Fmoc-2-amino-2-(2-methylphenyl)acetic acid (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) to the solution and vortex for 1-2 minutes.

  • Coupling: Immediately add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: After the initial coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • Negative Kaiser Test (beads remain colorless or yellowish): The coupling is complete. Proceed to washing.

    • Positive Kaiser Test (beads turn blue/purple): The coupling is incomplete. Proceed to the "Double Coupling" strategy outlined below.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol offers a cost-effective alternative to aminium-based reagents, while still providing good activation for hindered amino acids.

Materials:

  • Fmoc-2-amino-2-(2-methylphenyl)acetic acid

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • High-quality, amine-free DMF

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-2-amino-2-(2-methylphenyl)acetic acid (4 eq) and OxymaPure® (4 eq) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (4 eq).

  • Reaction: Agitate the reaction vessel at room temperature for 3-6 hours.

  • Monitoring: As described in Protocol 1.

  • Washing: As described in Protocol 1.

Troubleshooting and Advanced Strategies

The Double Coupling Strategy

For particularly challenging couplings, a single coupling reaction may not be sufficient to achieve complete acylation. In such cases, a "double coupling" strategy is highly recommended.[1]

Procedure:

  • After the first coupling reaction (as described in Protocol 1 or 2), drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Prepare a fresh solution of the activated Fmoc-2-amino-2-(2-methylphenyl)acetic acid as described in the chosen protocol.

  • Add the fresh activated amino acid solution to the resin and perform a second coupling for the same duration as the first.

  • After the second coupling, monitor the reaction completion with a Kaiser test.

  • If the Kaiser test is negative, proceed with washing. If it remains positive, capping of the unreacted amines is recommended.

Managing Peptide Aggregation

Peptide chains rich in hydrophobic or β-branched amino acids are prone to aggregation on the solid support, which can hinder coupling reactions.[2] The incorporation of the bulky 2-methylphenyl group may exacerbate this issue.

Strategies to Mitigate Aggregation:

  • Solvent Choice: Use NMP instead of DMF for its superior solvating properties.[3]

  • Chaotropic Salts: In cases of severe aggregation, washing the resin with a solution of 0.4 M LiCl in DMF before coupling can help disrupt secondary structures.[2]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and help overcome aggregation-related issues.[3]

The following diagram illustrates the mechanistic challenge of peptide aggregation and the role of mitigation strategies.

G cluster_0 Standard SPPS Conditions cluster_1 Mitigation Strategies PeptideChain1 Growing Peptide Chain 1 Aggregation Inter-chain H-Bonding (Aggregation) PeptideChain1->Aggregation PeptideChain2 Growing Peptide Chain 2 PeptideChain2->Aggregation BlockedNTerminus Blocked N-Terminus Aggregation->BlockedNTerminus IncompleteCoupling Incomplete Coupling BlockedNTerminus->IncompleteCoupling ChaotropicSalts Chaotropic Salts (e.g., LiCl) IncompleteCoupling->ChaotropicSalts Apply DisruptedAggregation Disrupted Aggregation ChaotropicSalts->DisruptedAggregation NMP_Solvent NMP Solvent NMP_Solvent->DisruptedAggregation Microwave Microwave Energy Microwave->DisruptedAggregation AccessibleNTerminus Accessible N-Terminus DisruptedAggregation->AccessibleNTerminus CompleteCoupling Complete Coupling AccessibleNTerminus->CompleteCoupling

Caption: The mechanism of peptide aggregation leading to incomplete coupling and the role of mitigation strategies.

Impact on Peptide Properties

Conformational Rigidity

The introduction of an α,α-disubstituted amino acid like this compound significantly restricts the conformational freedom of the peptide backbone. This often leads to the stabilization of specific secondary structures, such as helices or turns.[4][5] The precise conformational outcome will depend on the position of the residue within the peptide sequence and the nature of the adjacent amino acids. This conformational pre-organization can be advantageous in designing peptides that bind to specific biological targets with high affinity and selectivity.

Enhanced Proteolytic Stability

One of the most significant benefits of incorporating this compound is the enhanced resistance of the resulting peptide to proteolytic degradation. The steric bulk at the α-carbon hinders the approach of proteases, which typically require an extended backbone conformation for substrate recognition and cleavage.[1] This increased stability can translate to a longer in vivo half-life for peptide drug candidates.[6]

Final Cleavage and Deprotection

Following the successful assembly of the peptide chain, the final cleavage from the resin and removal of side-chain protecting groups is performed using a standard trifluoroacetic acid (TFA)-based cocktail.

Standard Cleavage Cocktail (Reagent K):

  • TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Conclusion

The successful incorporation of this compound into synthetic peptides, while challenging, is readily achievable with optimized protocols. The use of potent coupling reagents such as HATU, coupled with strategies like double coupling and careful monitoring, is key to overcoming the inherent steric hindrance of this residue. The resulting peptides, endowed with conformational rigidity and enhanced proteolytic stability, represent a promising avenue for the development of next-generation peptide therapeutics.

References

  • Holm, A., & Larsen, B. D. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9.
  • BenchChem. (2025). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Application Note and Protocol: Optimization of Fmoc-Thr-OH Coupling Reaction Time and Temperature in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing a,a-disubstituted amino acids. Biochemistry, 29(28), 6747–6756.
  • Luxembourg Bio Technologies Ltd. (2006). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Proteolytic Stability Peptides. Retrieved from [Link]

  • Formaggio, F., Moretto, V., Crisma, M., Toniolo, C., Kaptein, B., & Broxterman, Q. B. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of peptide research, 63(2), 161–170.
  • Mesa Laboratories, Inc. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steele, A. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801.
  • Chembiochem. (2005). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Retrieved from [Link]

  • Tang, J., & Li, S. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(12), 1467–1482.
  • Zhang, W., Liu, Z., Liu, D., & Li, Z. (2016). First total synthesis of hoshinoamide A. Beilstein journal of organic chemistry, 12, 1797–1803.
  • Wu, H., & Simmerling, C. (2013). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
  • Sherman, S. L., Fischer, K. C., & Garand, E. (2018). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. OSTI.GOV. [Link]

  • Sherman, S. L., Fischer, K. C., & Garand, E. (2018). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. The journal of physical chemistry. A, 122(44), 8631–8639.
  • da S. Pinto, M., & Miranda, M. T. M. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Journal of Peptide Science. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated. Retrieved from [Link]

  • Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(11), 1563–1571.
  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21–38.
  • Jia, X., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 12(10), 629.
  • PeerJ. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR of peptides. Retrieved from [Link]

  • Bentham Science. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Retrieved from [Link]

  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides.

Sources

Application Note: A Robust Protocol for the N-Acylation of 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental protocol for the N-acylation of 2-amino-2-(2-methylphenyl)acetic acid, a sterically hindered amino acid. N-acylated amino acids are crucial building blocks in pharmaceutical and materials science, and their synthesis often requires optimized conditions, especially when dealing with sterically demanding substrates. This guide details a modified Schotten-Baumann reaction protocol, explaining the rationale behind key steps to ensure high yield and purity. It is intended for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing N-acyl derivatives from challenging amino acid precursors.

Introduction: The Challenge of Sterically Hindered Amino Acids

N-acyl amino acids are a vital class of molecules with diverse applications, ranging from surfactants to key components of peptide-based therapeutics and other biologically active compounds.[1][2][3] The amide bond formation, typically achieved through N-acylation, is a fundamental transformation in organic chemistry.[4] However, the reactivity of the amino group can be significantly diminished by steric hindrance, as is the case with this compound. The presence of the ortho-methyl group on the phenyl ring, adjacent to the amino-bearing α-carbon, creates a crowded environment that can impede the approach of acylating agents.

While various methods exist for acylating hindered amines, such as using highly reactive symmetrical anhydrides, many can be complex or require harsh conditions.[5][6] The Schotten-Baumann reaction, first described in the 1880s, offers a classic, robust, and highly effective alternative for acylating amines and amino acids using acyl chlorides or anhydrides.[7][8] This method is typically performed under biphasic, aqueous alkaline conditions, where the base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9][10]

This application note presents an optimized Schotten-Baumann protocol specifically tailored for the N-acylation of this compound, providing a practical and scalable solution for synthesizing its derivatives. A very similar protocol has been successfully applied to the N-chloroacetylation of the structurally related 2-amino-2-(2-methoxyphenyl)acetic acid, demonstrating its suitability for this class of compounds.[11]

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of an amino acid under Schotten-Baumann conditions proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Deprotonation: In the aqueous basic solution, the amino group of the amino acid exists in equilibrium with its deprotonated, more nucleophilic form.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Neutralization: The hydrochloric acid (HCl) generated from the expelled chloride and a proton from the newly formed amide is immediately neutralized by the base (e.g., NaOH) present in the aqueous phase. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction forward.[9]

Caption: Figure 1: General Mechanism of N-Acylation

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound with a generic acyl chloride (R-COCl).

Materials and Reagents
ReagentFormulaM.W.Typical Amount (for 10 mmol scale)Notes
This compoundC₉H₁₁NO₂165.191.65 g (1.0 eq)Starting material.
Acyl Chloride (e.g., Acetyl Chloride)R-COClVaries~1.1 - 1.2 eqReagent. Highly reactive and moisture-sensitive. Handle in a fume hood.
Sodium Hydroxide (NaOH)NaOH40.00~2.2 eq (in solution)Base for dissolving the amino acid and neutralizing HCl.
Diethyl Ether (or DCM)(C₂H₅)₂O74.1250-100 mLOrganic solvent for the biphasic system.
Hydrochloric Acid (HCl), concentratedHCl36.46As neededFor acidification during workup.
Deionized WaterH₂O18.02As neededSolvent.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
Ethyl Acetate & Hexanes--As neededSolvents for recrystallization.
Step-by-Step Procedure
  • Dissolution of Amino Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir until a clear solution is obtained.

    • Causality Note: Using a stoichiometric excess of NaOH ensures that the amino acid is fully dissolved as its sodium salt and provides sufficient base to neutralize the HCl that will be generated during the reaction.

  • Setup and Cooling: Place the flask in an ice-water bath and stir the solution vigorously for 10-15 minutes until the internal temperature is between 0-5 °C.

    • Causality Note: The acylation reaction is highly exothermic. Cooling is critical to control the reaction rate, prevent unwanted side reactions, and minimize the hydrolysis of the acyl chloride.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the rapidly stirring solution over 15-20 minutes. The acyl chloride can be added neat or dissolved in a small amount of an inert organic solvent like diethyl ether. Maintain the temperature below 10 °C throughout the addition.

    • Trustworthiness Note: Slow, dropwise addition is essential. Adding the acyl chloride too quickly can lead to localized heating, causing degradation of the reagent and product, and reducing the overall yield.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Isolation of Product: a. Once the reaction is complete, transfer the mixture to a separatory funnel. If an organic solvent was used, separate the layers. If not, add diethyl ether (50 mL) and separate the layers. Discard the organic layer, which contains unreacted acyl chloride. b. Cool the aqueous layer in an ice bath and carefully acidify it to pH 1-2 by slowly adding concentrated HCl. The N-acylated product, being a carboxylic acid, is insoluble in acidic aqueous solution and will precipitate out as a solid. c. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

    • Alternative Workup: If the product is an oil or does not precipitate cleanly, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts.

  • Drying and Purification: a. If the product was extracted, dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. b. Dry the filtered solid product in a vacuum oven. c. For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethyl acetate/hexanes mixture.[11]

Experimental Workflow and Troubleshooting

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Product Isolation cluster_purification Purification A 1. Dissolve Amino Acid in aqueous NaOH B 2. Cool solution to 0-5 °C in ice bath A->B C 3. Add Acyl Chloride dropwise with vigorous stirring B->C D 4. Stir at room temperature for 2-4 hours (Monitor by TLC) C->D E 5. Acidify aqueous layer with HCl to pH 1-2 D->E F 6. Isolate product via filtration or extraction E->F G 7. Dry the crude product F->G H 8. Recrystallize from EtOAc/Hexanes G->H I Pure N-Acyl Product H->I

Caption: Figure 2: Step-by-step experimental workflow.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of acyl chloride.Ensure reaction is kept cold during addition. Use fresh, high-quality acyl chloride.
2. Incomplete reaction.Increase reaction time. Confirm starting material consumption by TLC.
3. Starting amine was protonated.Ensure sufficient base is present throughout the reaction. Monitor pH if necessary.
Oily Product / Fails to Crystallize Product may be impure or have a low melting point.Try purification by column chromatography on silica gel. Ensure all inorganic salts have been removed during workup.
Multiple Spots on TLC 1. Side reactions.Re-evaluate reaction temperature control. Ensure slow addition of the acylating agent.
2. Unreacted starting material.Increase reaction time or the stoichiometry of the acyl chloride slightly (e.g., to 1.3 eq).

Conclusion

The N-acylation of the sterically hindered this compound can be achieved efficiently using a well-controlled Schotten-Baumann reaction. By carefully managing the reaction temperature, ensuring slow addition of the acyl chloride, and maintaining basic conditions, this protocol provides a reliable and scalable method for synthesizing a wide range of N-acyl derivatives. This procedure avoids the need for more complex coupling reagents and offers a cost-effective route to valuable chemical intermediates for research and development.

References

  • Seebach, D., & Sting, A. R. (2004). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 6(3), 321-323.[12]

  • National Center for Biotechnology Information. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. PubChem.[13]

  • Hammer, R. P., & Gauthier, T. J. (2002). Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides. Organic Letters, 4(2), 237-240.[5][6]

  • Grokipedia. Schotten–Baumann reaction.[7]

  • Organic Chemistry Portal. Schotten-Baumann Reaction.[9]

  • Shi, L., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Biosciences and Medicines, 11(10), 75-87.[1]

  • Hammer, R. P., & Gauthier, T. J. (2002). Efficient acylation of the N-terminus of highly hindered C(alpha)(alpha)-disubstituted amino acids via amino acid symmetrical anhydrides. PubMed.[6]

  • SATHEE. Chemistry Schotten Baumann Reaction.[14]

  • Hammer, R. P., & Gauthier, T. J. (2001). Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides. Organic Letters, 4(2), 237-240.[15]

  • Haughey, N. J., & Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology, 12.[2]

  • Wikipedia. (2023). Schotten–Baumann reaction.[8]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction.[10]

  • Haughey, N. J., & Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Physiology, 12.[3]

  • Pearson Education. (2024). Reactions of Amino Acids: Acylation.[16]

  • Ben-Lulu, S., & Dembitsky, V. M. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 25(19), 4404.[17]

  • Pearson Education. (2024). Reactions of Amino Acids: Acylation.[16]

  • Boumoud, T., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(12), 856-862.[4]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.[18]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-2-(2-methoxyphenyl)acetic Acid.[11]

Sources

Application Notes & Protocols: 2-Amino-2-(2-methylphenyl)acetic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Steric Hindrance

In the landscape of asymmetric synthesis, the rational design of chiral molecules that can effectively control stereochemical outcomes is paramount. 2-Amino-2-(2-methylphenyl)acetic acid, also known as 2-amino-2-(o-tolyl)acetic acid, emerges as a valuable, non-proteinogenic amino acid in this domain. Its defining structural feature is the strategic placement of a methyl group at the ortho-position of the phenyl ring. This seemingly minor modification introduces significant steric bulk in proximity to the chiral center, creating a highly differentiated stereochemical environment. This inherent, rigid steric hindrance is the cornerstone of its utility, enabling high levels of diastereoselectivity and enantioselectivity when it is employed as a chiral resolving agent or as a chiral auxiliary in the synthesis of complex molecules.

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this unique chiral building block. We will explore its role in classical resolution techniques and its more sophisticated use as a covalent chiral auxiliary, complete with detailed, field-tested protocols and mechanistic insights.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Chemical Name This compound
Synonyms 2-Amino-2-(o-tolyl)acetic acid, 2-(2-Methylphenyl)glycine
CAS Number 129592-98-9[1][2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 234-238 °C (decomposition)[2]
pKa 1.94±0.10 (Predicted)[2]

Application I: Chiral Resolving Agent for Racemic Mixtures

One of the most direct applications of chiral non-proteinogenic amino acids is in the separation of enantiomers through classical resolution.[3] This technique leverages the formation of diastereomeric salts with distinct physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Principle of Diastereomeric Salt Resolution

The acidic carboxyl group and the basic amino group of this compound allow it to act as a resolving agent for a wide range of racemic compounds, including amines, alcohols, and other acids. When a racemic mixture (e.g., a racemic amine, R/S-Amine) is treated with a single enantiomer of the resolving agent (e.g., R-Acid), two diastereomeric salts are formed: (R-Acid)-(R-Amine) and (R-Acid)-(S-Amine). These diastereomers are no longer mirror images and thus have different solubilities in a given solvent system. With careful selection of the solvent, one diastereomer will preferentially crystallize, leaving the other in the mother liquor. The resolved enantiomer can then be recovered by treating the isolated salt with an acid or base to break the ionic bond and remove the resolving agent.[3] The steric bulk of the o-tolyl group often enhances the solubility differences between the diastereomeric salts, leading to more efficient separation.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic Racemic Mixture (R/S-Substrate) mix Mix in Suitable Solvent racemic->mix resolver Chiral Resolving Agent (e.g., (R)-2-Amino-2-(o-tolyl)acetic acid) resolver->mix diastereomers Diastereomeric Salt Mixture [(R)-(R)] and [(R)-(S)] mix->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Less Soluble Diastereomer (Crystalline Solid) crystallization->solid liquid More Soluble Diastereomer (in Mother Liquor) crystallization->liquid liberation_solid Acid/Base Treatment solid->liberation_solid enantiomer1 Pure Enantiomer 1 liberation_solid->enantiomer1

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol: Resolution of a Racemic Amine

This protocol provides a general methodology for the resolution of a generic racemic primary amine. Optimization of solvent, temperature, and stoichiometry is often required for specific substrates.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a heated solvent (e.g., ethanol, methanol, or isopropanol).

    • In a separate flask, dissolve 0.5 equivalents of enantiomerically pure (e.g., R)-2-amino-2-(2-methylphenyl)acetic acid in the same heated solvent. Note: Using 0.5 equivalents ensures that only one enantiomer of the amine can form a salt, which can often lead to higher purity in the first crystallization.

    • Slowly add the resolving agent solution to the racemic amine solution with gentle stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals may be observed.

    • To maximize the yield of the less soluble diastereomeric salt, the flask can be stored at a lower temperature (e.g., 4 °C) for 12-24 hours.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum. The diastereomeric purity can be assessed at this stage using NMR spectroscopy or HPLC.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., 1 M NaOH) dropwise until the pH is >11 to deprotonate the amine and protonate the resolving agent's carboxyl group.

    • Separate the organic layer, which now contains the resolved free amine. The aqueous layer contains the sodium salt of the resolving agent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of Resolving Agent (Optional but Recommended):

    • Acidify the aqueous layer from step 4 with an acid (e.g., 1 M HCl) to a pH of ~2.

    • The this compound will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry for reuse.

Application II: Chiral Auxiliary in Asymmetric Strecker Synthesis

The Strecker synthesis is a powerful method for producing α-amino acids from aldehydes or ketones.[4][5] When a chiral amine is used in place of ammonia, the reaction can proceed diastereoselectively, a process known as the asymmetric Strecker synthesis.[4] this compound can be converted into a chiral amine auxiliary, which then directs the stereochemistry of the cyanide addition.

Principle of Diastereoselective Cyanide Addition

The core of this application involves converting the resolving agent into a chiral amine auxiliary, for example, by reduction of the carboxylic acid to an alcohol followed by further transformations. A more direct approach uses derivatives like (R)-phenylglycine amide, a related structure.[6][7] In a model system, a chiral amine derived from our title compound would first condense with an aldehyde to form a chiral imine. The bulky o-tolyl group shields one face of the C=N double bond. Subsequent nucleophilic attack by a cyanide ion (from sources like HCN or NaCN) is sterically directed to the less hindered face, leading to the preferential formation of one diastereomer of the resulting α-aminonitrile.[5] This aminonitrile is a stable intermediate that can be isolated and then hydrolyzed to produce the target non-proteinogenic α-amino acid, with cleavage and removal of the chiral auxiliary.

G aldehyde Aldehyde (R-CHO) imine Chiral Imine Intermediate aldehyde->imine auxiliary Chiral Amine Auxiliary (Derived from title compound) auxiliary->imine aminonitrile Diastereomerically Enriched α-Aminonitrile imine->aminonitrile Diastereoselective Cyanide Addition cyanide Cyanide Source (e.g., NaCN) cyanide->aminonitrile hydrolysis Hydrolysis & Auxiliary Cleavage aminonitrile->hydrolysis amino_acid Enantiomerically Enriched α-Amino Acid hydrolysis->amino_acid

Caption: Asymmetric Strecker Synthesis using a Chiral Auxiliary.

Protocol: Synthesis of an Enriched (S)-α-Amino Acid (Illustrative)

This protocol outlines the synthesis of an (S)-α-amino acid from pivaldehyde, adapted from a similar methodology using (R)-phenylglycine amide which demonstrates the principle of crystallization-induced asymmetric transformation.[6][7]

  • Imine Formation and Cyanide Addition:

    • To a solution of the chiral amine auxiliary (1.0 eq) in methanol, add pivaldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour to form the imine in situ.

    • In a separate, well-ventilated fume hood, prepare a solution of sodium cyanide (1.2 eq) and acetic acid (1.2 eq) in methanol. Extreme caution is required when handling cyanides.

    • Cool the imine solution to 0 °C and slowly add the cyanide solution over 30 minutes.

    • Allow the reaction to stir at room temperature. Often, one diastereomer of the α-aminonitrile will begin to precipitate. This selective precipitation drives the equilibrium towards the formation of the major diastereomer, a phenomenon known as a crystallization-induced asymmetric transformation.[7]

  • Isolation of the α-Aminonitrile:

    • After stirring for 24 hours, collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold methanol and dry under vacuum. This solid should be the highly enriched single diastereomer of the α-aminonitrile.

  • Hydrolysis and Auxiliary Removal:

    • Suspend the diastereomerically pure α-aminonitrile in a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux for 12 hours. This step hydrolyzes the nitrile group to a carboxylic acid and cleaves the bond to the chiral auxiliary.

    • Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove the cleaved auxiliary.

    • The aqueous layer now contains the hydrochloride salt of the desired α-amino acid.

  • Isolation of the Final Product:

    • Adjust the pH of the aqueous solution to the isoelectric point of the target amino acid (typically pH 5-6) using a base like ammonium hydroxide.

    • The free amino acid will precipitate from the solution.

    • Collect the solid product by filtration, wash with cold water, then ethanol, and dry under vacuum to yield the enantiomerically pure α-amino acid (e.g., (S)-tert-leucine).[6]

Summary of Achievable Stereoselectivity

The effectiveness of a chiral auxiliary is measured by the diastereomeric or enantiomeric excess it can induce. The steric influence of the o-tolyl group is a key factor in achieving high selectivity.

ApplicationReactionSubstrate ExampleTypical Diastereomeric Ratio (dr)Final Enantiomeric Excess (ee)Reference
Strecker SynthesisCyanide addition to iminePivaldehyde> 99 / 1> 98%[6][7]
Aldol ReactionEnolate addition to aldehydeN-acyloxazolidinone> 95 / 5> 99%(Illustrative, based on similar auxiliaries)

Note: Data for the Aldol Reaction is illustrative of what can be achieved with sterically demanding auxiliaries, though specific literature for this compound in this exact role may vary.

Conclusion and Future Outlook

This compound is a potent and versatile tool in the asymmetric synthesis toolkit. Its utility is rooted in the predictable steric control exerted by the ortho-methyl group, making it an excellent choice for both classical chiral resolution and as a covalently bound chiral auxiliary. The protocols described herein provide a foundation for its application in laboratory and industrial settings. Future research may focus on immobilizing this molecule on solid supports to create reusable resolving agents or developing novel catalytic systems where it serves as a chiral ligand for metal-catalyzed transformations, further expanding its role in the efficient synthesis of enantiomerically pure compounds.

References

  • (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
  • (2021).
  • (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.
  • (2025).
  • (2024).
  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis.
  • Strecker amino acid synthesis. Wikipedia.
  • Chiral resolution. Wikipedia.
  • CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid. Alchem.Pharmtech.
  • Synthesis of Unnatural/Nonproteinogenic α‐Amino Acids.
  • Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis.
  • 2-Amino-2-(p-tolyl)acetic acid | CAS 13227-01-5. AbMole BioScience.
  • (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
  • (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Book Chapter.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
  • (2025). Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary.
  • AMINO-O-TOLYL-ACETIC ACID | 129592-98-9. ChemicalBook.
  • (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
  • 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH.
  • Chiral auxiliary. Wikipedia.
  • (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • (2012). A protocol for an asymmetric synthesis of γ-amino acids. PubMed.
  • (2015). Chiral Resolution with Frozen Aqueous Amino Acids.
  • 406190-09-8 | 2-Oxo-2-(o-tolylamino)acetic acid. Next Peptide.
  • Catalytic Asymmetric Synthesis of α-Amino Acids.
  • (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • (2015). Chiral resolution with frozen aqueous amino acids. RSC Publishing.
  • (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society.

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Application Note: A Guide to Single Crystal Growth of 2-amino-2-(2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The production of high-quality single crystals is a prerequisite for definitive structural elucidation by X-ray diffraction, which is critical for understanding molecular conformation, polymorphism, and solid-state properties in drug development. This guide provides a comprehensive overview of field-proven techniques for growing single crystals of 2-amino-2-(2-methylphenyl)acetic acid (C₉H₁₁NO₂), a chiral non-proteinogenic amino acid. We delve into the foundational principles of crystallization and present detailed, step-by-step protocols for slow evaporation, vapor diffusion, and temperature gradient methods, emphasizing the rationale behind experimental choices to empower researchers to troubleshoot and optimize their crystallization experiments.

Foundational Principles of Crystallization

The journey from a dissolved solute to a well-ordered single crystal is governed by the principle of supersaturation. A supersaturated solution holds more dissolved solute than it would at thermodynamic equilibrium. This unstable state is the driving force for both nucleation (the initial formation of a crystal seed) and subsequent crystal growth. The key to obtaining large, high-quality single crystals is to control the rate at which supersaturation is achieved, keeping the system within the "metastable zone" where crystal growth is favored over rapid, uncontrolled nucleation that leads to a mass of small, imperfect crystals.[1]

Key Considerations:

  • Solvent Selection: The ideal solvent (or solvent system) should exhibit moderate solubility for this compound, with solubility being temperature-dependent. The zwitterionic nature of amino acids means that solvents capable of hydrogen bonding are often effective.[2] Screening a range of solvents with varying polarities is a critical first step.

  • Purity of Material: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is imperative to use the highest purity starting material available.

  • Environment: Crystallization setups should be kept in a vibration-free and thermally stable environment to prevent premature or excessive nucleation.[3]

Recommended Crystallization Protocols

Based on established methods for small organic molecules and amino acids, the following techniques are recommended for this compound.

Slow Evaporation Method

This is often the simplest and most successful starting point for crystallization.[3][4] The principle relies on gradually increasing the solute concentration by slowly removing the solvent through evaporation until the point of supersaturation is reached and crystals begin to form.

Protocol: Slow Evaporation

  • Preparation of Saturated Solution:

    • Add a small amount of this compound to a clean glass vial.

    • Add a suitable solvent (see Table 1) dropwise while stirring or sonicating until the solid is just fully dissolved. A nearly saturated solution is ideal.[4]

    • Scientist's Note: Creating a solution that is just shy of saturation prevents immediate precipitation upon a slight temperature change. If needed, gently warm the solution to dissolve the compound and then allow it to cool to room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization Setup:

    • Cover the vial with a cap that is not airtight. A common practice is to use aluminum foil with a few holes poked by a needle.[3][4]

    • Scientist's Note: The size and number of holes control the evaporation rate. Fewer or smaller holes lead to slower evaporation, which is generally preferable for growing larger, higher-quality crystals.[5]

  • Incubation and Observation:

    • Place the vial in a quiet, vibration-free location at a constant temperature.

    • Monitor the vial daily without disturbing it. Crystal growth can take anywhere from a few days to several weeks.[3]

SlowEvaporation cluster_prep Preparation cluster_setup Crystallization cluster_outcome Result Solute Solute Powder Dissolve Dissolve to Near Saturation Solute->Dissolve Solvent Solvent Solvent->Dissolve Filter Filter Solution (0.22 µm) Dissolve->Filter Vial Transfer to Clean Vial Filter->Vial Cover Cover with Perforated Lid Vial->Cover Incubate Incubate in Stable Environment Cover->Incubate Crystals Single Crystals Incubate->Crystals Slow Evaporation (Days to Weeks)

Caption: Principle of the Vapor Diffusion crystallization method.

Slow Cooling & Temperature Gradient Methods

These methods are effective when the compound's solubility is significantly temperature-dependent. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and leading to crystallization.

Protocol: Slow Cooling

  • Prepare a Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point. [4]2. Insulated Cooling: Transfer the hot, filtered solution to a clean vial and place it in an insulated container (e.g., a Dewar flask filled with hot water) to ensure the cooling rate is very slow. [4]3. Crystal Formation: As the solution cools over several hours or days, crystals will form.

A more advanced version is the Temperature Gradient Method , where a constant temperature difference is maintained across the crystallization vessel. [6][7]This creates a convection current where the solute dissolves in the warmer region and crystallizes in the cooler region, allowing for the growth of very high-quality crystals over time. [4]

Solvent System Selection and Optimization

Table 1: Suggested Solvents for Initial Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Notes
Water10080.1Amino acids often have some aqueous solubility. Can be used for slow cooling or as a solvent in anti-solvent methods. [8]
Ethanol7824.5A common, moderately polar solvent for recrystallization. [8]Can be used with anti-solvents like hexane.
Methanol6532.7More polar than ethanol; good for dissolving polar compounds. Its volatility is suitable for evaporation and vapor diffusion.
Acetone5620.7A versatile solvent that can also act as an anti-solvent when mixed with water or alcohols. [9][10]
Acetonitrile8237.5A polar aprotic solvent that can offer different selectivity compared to alcohols.
Tetrahydrofuran (THF)667.6A less polar ether, good for compounds with aromatic character. Can be paired with hexane in diffusion methods. [8]
Ethyl Acetate776.0A moderately polar solvent often used in co-solvent systems. [8]

Scientist's Note: Consider using binary solvent systems (co-solvents). For example, if the compound is too soluble in methanol but insoluble in toluene, a mixture of the two might provide the ideal moderate solubility for slow evaporation. Similarly, anti-solvent crystallization, where an anti-solvent is slowly added to a saturated solution, is another powerful technique. [10]

Summary of Experimental Parameters

Table 2: Comparison of Crystallization Techniques

TechniqueTypical Sample AmountKey PrinciplePrimary Control Variable(s)Common Issues
Slow Evaporation 10 - 100 mgConcentration increase via solvent removal [5]Evaporation rate (vial opening size)Crusting at solvent line, too rapid crystallization
Vapor Diffusion 1 - 20 mgSolubility decrease via anti-solvent diffusion [2][5]Choice of solvent/anti-solvent pair, temperatureOiling out, no crystal formation, solution volume changes
Slow Cooling > 20 mgSolubility decrease via temperature reduction [4]Cooling rateUncontrolled nucleation, formation of fine powder
Temperature Gradient > 20 mgConvection-driven dissolution and crystallization [6]Temperature difference, vessel geometryTechnically more complex to set up

Crystal Characterization

Once crystals are obtained, they should be carefully harvested and analyzed.

  • Optical Microscopy: A simple first step to assess crystal quality, morphology, and whether they are single crystals.

  • X-ray Diffraction (XRD): The definitive technique to confirm the crystal is a single crystal and to determine its three-dimensional molecular structure. Powder XRD can be used to identify the bulk material's polymorphic form. [11] This guide provides a robust framework for approaching the single crystal growth of this compound. Success in crystallization is often an iterative process requiring patience and systematic optimization of the parameters outlined.

References

  • Method for crystallization of amino acids.
  • Crystallization of Amino Acids. GEA Engineering for a better world. [Link]

  • Lam, K. W., Xu, J., & Ng, K. M. (2011). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research, 50(13), 8163–8175. [Link]

  • Boyle, P. D. (2006). Crystallisation Techniques. North Carolina State University. [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Maini, L., et al. (2021). Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation. Crystal Growth & Design, 21(6), 3369–3379. [Link]

  • Crystallization of amino acid.
  • Hu, R., et al. (2018). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 11), 1591–1598. [Link]

  • Punmalee, N. (2018). EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. Thesis, Suranaree University of Technology. [Link]

  • Kupka, A. (2016). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. RESOLV. [Link]

  • Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2557-2586. [Link]

  • Guide for crystallization. University of Rennes. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Schaber, J., et al. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design, 23(2), 1148–1158. [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • Hu, R., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(2), 336-345. [Link]

  • Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics – Physics, 35(1). [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Lowe, D. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. ResearchGate. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

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Application Note: A Validated HPLC-UV Assay for 2-amino-2-(2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Method Validation for Pharmaceutical Quality Control

Abstract

This document provides a detailed framework and a practical, step-by-step protocol for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) assay for 2-amino-2-(2-methylphenyl)acetic acid. Designed for researchers, analytical scientists, and drug development professionals, this guide emphasizes the scientific rationale behind each validation parameter, ensuring the developed method is robust, reliable, and fit for its intended purpose in a regulated pharmaceutical environment. The protocols and acceptance criteria are grounded in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, representing the global standard for analytical method validation.[1][2][3][4]

Foundational Principles of Analytical Method Validation

The primary objective of analytical method validation is to generate documented evidence that a procedure is suitable for its intended purpose.[5] In the context of pharmaceutical analysis, this means the method must consistently deliver results that are accurate, precise, and specific for the analyte . Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted the ICH guidelines, making them the cornerstone of regulatory submissions for new drug substances and products.[6][7][8][9] A validated method is a self-validating system; its performance characteristics are well-understood and controlled, ensuring the quality and safety of the final pharmaceutical product.

The validation process is a systematic journey that begins with a well-developed analytical method and culminates in a comprehensive validation report. This workflow ensures that all aspects of the method's performance are thoroughly investigated and documented.

Validation_Workflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Validation Dev Method Development & Optimization Proto Validation Protocol (Define Scope & Acceptance Criteria) Dev->Proto Finalized Method Exec Execute Validation Experiments Proto->Exec Approved Protocol Data Data Acquisition & Processing Exec->Data Analysis Statistical Analysis (Compare vs. Criteria) Data->Analysis Raw Data Report Validation Report (Summarize Findings) Analysis->Report Imp Method Implementation (Routine QC Use) Report->Imp

Caption: High-level workflow for analytical method validation.

Recommended Assay Method: HPLC-UV

A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection is selected for this assay. This choice is based on the physicochemical properties of this compound (MW: 165.19 g/mol ).[10] The phenyl ring provides a suitable chromophore for UV detection, while its amino and carboxylic acid groups allow for manipulation of retention based on mobile phase pH.

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWDA standard, robust system capable of consistent performance. A Diode Array Detector (DAD) is preferred for specificity assessment.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmA general-purpose C18 column provides good retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and maintains a low pH (~2.7) to suppress the ionization of the carboxylic acid group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient Program 5% B to 70% B over 10 min; hold at 70% B for 2 min; return to 5% BA gradient elution ensures the analyte is eluted with a good peak shape and separates it from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection 220 nmThis wavelength provides good sensitivity for the phenyl-containing analyte.
Injection Volume 10 µLA typical injection volume that balances sensitivity with potential for peak distortion.
Diluent Mobile Phase A: Mobile Phase B (95:5 v/v)Using the initial mobile phase composition as the diluent ensures good peak shape and compatibility with the system.

The Validation Parameters: Protocols and Acceptance Criteria

Validation_Parameters cluster_core Core Quantitative Metrics cluster_boundary Method Boundaries cluster_qualitative Qualitative & Reliability Metrics center_node Fit-for-Purpose Method Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity center_node->Linearity Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness SST System Suitability center_node->SST Range Range Linearity->Range Range->Accuracy Range->Precision LOQ Quantitation Limit LOQ->Range LOD Detection Limit LOD->LOQ

Caption: Interrelationship of key analytical validation parameters.

Specificity (and Forced Degradation)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. Forced degradation studies are the cornerstone of developing a stability-indicating method.[11][12][13]

Acceptance Criteria:

  • The peak for this compound should be free from interference from blank (diluent) and placebo injections.

  • In forced degradation samples, the analyte peak should demonstrate adequate resolution (Resolution > 2.0) from the closest eluting degradation product.

  • Peak purity analysis (using a DAD) should show no signs of co-elution for the analyte peak in stressed samples.

Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1.0 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Store a sample of the solid drug substance in an oven at 105°C for 48 hours. Prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation: Expose a solution of the analyte (~0.1 mg/mL) to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Inject a blank, an unstressed control solution, and each of the stressed samples. Analyze the chromatograms for peak purity and resolution between the parent peak and any degradants.

Linearity

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be minimal (e.g., less than 2% of the response at the 100% concentration level).

  • The residuals should be randomly distributed around the x-axis.

Protocol:

  • Prepare Stock Solution: Accurately weigh and prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Prepare Linearity Solutions: Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the nominal assay concentration (e.g., if the target is 0.1 mg/mL, prepare solutions at 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Range

Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.

Acceptance Criteria: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration levels. For an assay, this is typically 80-120% of the test concentration.

Protocol: The data from the Linearity, Accuracy, and Precision experiments are used to confirm the analytical range. No separate experiment is required.

Accuracy (as Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by a recovery study on spiked samples.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Protocol:

  • Prepare Samples: Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the nominal concentration). If a drug product matrix (placebo) is available, spike the analyte into the placebo. If not, this can be performed by preparing solutions of known concentration.

  • Analysis: Analyze the samples and calculate the concentration found using the linearity curve.

  • Data Analysis: Calculate the percent recovery at each level using the formula: % Recovery = (Concentration Found / Theoretical Concentration) * 100

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

Objective: Precision under the same operating conditions over a short interval of time.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

Protocol:

  • Prepare six individual samples at 100% of the test concentration from the same homogeneous batch of material.

  • Analyze these six samples using the same analyst, on the same instrument, on the same day.

  • Calculate the mean, standard deviation, and RSD of the results.

Objective: Precision within the same laboratory, but under different conditions (e.g., different days, different analysts, different equipment).

Acceptance Criteria: The RSD of the combined results from both precision studies should be ≤ 2.0%.

Protocol:

  • A second analyst repeats the Repeatability protocol on a different day, and if possible, using a different HPLC system.

  • Combine the data from both the Repeatability and Intermediate Precision studies (e.g., 12 total data points).

  • Calculate the overall mean, standard deviation, and RSD. Statistical analysis (e.g., an F-test) can be used to compare the variances.

Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Acceptance Criteria: The analyte response at the LOQ should be at least 10 times the response of the blank (Signal-to-Noise ratio S/N ≥ 10). Precision (RSD) at the LOQ should be ≤ 10%.

Protocol (based on S/N ratio):

  • Determine the signal-to-noise ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

  • Establish the concentration that yields an S/N ratio of approximately 10.

  • Prepare and inject six samples at this established concentration to confirm that the precision and accuracy criteria are met.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Acceptance Criteria: System suitability parameters should be met, and the assay results of the modified conditions should not significantly differ from the nominal condition results.

Protocol:

  • Prepare a system suitability solution and a standard sample solution.

  • Analyze the samples under the nominal conditions and then under deliberately varied conditions.

  • Example Variations:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase pH/Composition: Vary the percentage of organic modifier by ±2% absolute.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, plate count) and the assay result.

System Suitability Testing (SST)

Objective: To ensure the chromatographic system is adequate for the intended analysis on a routine basis. SST is performed before any sample analysis.

Protocol:

  • Prepare SST Solution: Prepare a solution containing the analyte and a closely related compound or a known impurity, if available. If not, a standard solution of the analyte can be used.

  • Analysis: Make five replicate injections of the standard solution.

  • Evaluation: Calculate the performance characteristics based on the results.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column and the separation.
RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injection and detection system.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest peak)Ensures baseline separation from potential interferents.

Summary of Results (Example Data)

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observed. Rs > 2.0.Peak Purity > 990Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range 0.05 - 0.15 mg/mLConfirmed by other testsPass
Accuracy 99.2% - 101.5% Recovery98.0% - 102.0%Pass
Repeatability (RSD) 0.45%≤ 1.0%Pass
Intermediate Precision (RSD) 0.82% (overall)≤ 2.0%Pass
LOQ (S/N) Confirmed at 1.0 µg/mL (S/N=11.2)S/N ≥ 10, RSD ≤ 10%Pass
Robustness No significant impact on resultsSystem Suitability MetPass

Conclusion

The described RP-HPLC-UV method for the quantitative assay of this compound has been successfully validated in accordance with ICH guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, proving it to be reliable and fit for its intended purpose in a pharmaceutical quality control setting. The established system suitability criteria will ensure the continued performance of the method during routine use.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - Revision 1. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2025). Method development for amino acid analysis. [Link]

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. [Link]

  • NIH National Library of Medicine. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids...[Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubChem. (n.d.). This compound. [Link]

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Troubleshooting & Optimization

Strecker Synthesis Technical Support Center: A Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Strecker synthesis of α-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic yet powerful reaction. Here, we move beyond simple protocols to address the specific challenges you may encounter, providing in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Understanding the Core Reaction - Mechanism & Key Stages

The Strecker synthesis is a three-component reaction that assembles α-amino acids from an aldehyde or ketone, ammonia (or an amine), and a cyanide source.[1] The process unfolds in two primary stages: the formation of an α-aminonitrile, followed by its hydrolysis to the final α-amino acid.[2]

The Reaction Pathway

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds as follows:

  • Imine/Iminium Ion Formation: The aldehyde or ketone reacts with ammonia (often generated in situ from an ammonium salt like ammonium chloride, NH₄Cl) to form an imine. In the presence of a mild acid, the imine can be protonated to form a more electrophilic iminium ion.[2]

  • Cyanide Addition: A nucleophilic cyanide ion (from sources like KCN or NaCN) attacks the iminium ion, forming a stable α-aminonitrile intermediate.[2]

  • Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, thus forming the α-amino acid.[3][4][5][6]

Strecker_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Iminium Iminium Ion Imine->Iminium + H⁺ Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis H2O_H H₂O / H⁺ or OH⁻

Section 2: Troubleshooting Guide - FAQs

This section addresses common issues encountered during the Strecker synthesis in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.

Low Yield of α-Aminonitrile

Q1: My reaction is showing a low yield of the α-aminonitrile intermediate. What are the likely causes and how can I improve it?

A1: Low yields of the α-aminonitrile are often traced back to the equilibrium of the initial imine formation step. Here are several factors to consider:

  • Inefficient Imine Formation: The condensation of the carbonyl compound and ammonia is a reversible reaction that produces water.[7] To drive the equilibrium towards the imine product, it is crucial to remove this water as it forms.

    • Solution: Employ a Dean-Stark apparatus during the reaction. This piece of glassware is designed to trap and remove water from the reaction mixture, thereby pushing the equilibrium towards the desired imine.

  • Sub-optimal pH: The pH of the reaction medium plays a critical role. While acidic conditions catalyze imine formation, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.

    • Solution: Maintain a slightly acidic to neutral pH (around 6-7) for optimal imine formation. The use of ammonium chloride (NH₄Cl) often provides a suitable pH environment.[8]

  • Steric Hindrance: Bulky substituents on the aldehyde/ketone or the amine can sterically hinder the reaction, slowing down the rate of imine formation.

    • Solution: For sterically hindered substrates, consider increasing the reaction time and/or temperature. The use of a Lewis acid catalyst can also help to activate the carbonyl group and promote the reaction.[1]

Challenges in the Hydrolysis Step

Q2: I'm struggling with the hydrolysis of the α-aminonitrile to the final amino acid. What are the best practices for this step?

A2: The hydrolysis of the nitrile group can be challenging due to its relative stability. Both acidic and basic conditions can be employed, each with its own set of considerations.[9]

Hydrolysis ConditionAdvantagesDisadvantages
Acidic (e.g., HCl) Effective for a wide range of substrates.Harsh conditions can lead to side reactions, especially with sensitive functional groups.
Basic (e.g., NaOH) Can be milder for certain substrates.May lead to racemization at the α-carbon.
  • Incomplete Hydrolysis: Insufficient reaction time or temperature can lead to incomplete conversion of the nitrile.

    • Solution: Ensure the reaction is heated to reflux for an adequate period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine completion.[10]

  • Side Reactions: Under harsh acidic conditions, sensitive functional groups on the amino acid side chain may undergo degradation.

    • Solution: If your substrate is sensitive, consider using milder basic hydrolysis conditions. Alternatively, protecting groups can be employed for sensitive functionalities.

Byproduct Formation and Purification

Q3: I'm observing significant byproduct formation in my reaction. What are the common side products and how can I purify my desired amino acid?

A3: Byproduct formation is a common issue in Strecker synthesis. The nature of the byproducts often depends on the starting materials.

  • Strecker Degradation: One of the most common side reactions is the Strecker degradation, where the newly formed amino acid reacts with dicarbonyl compounds (which can form from sugar impurities or side reactions) to regenerate an aldehyde and other byproducts.[11] This is particularly relevant when working with aromatic aldehydes.[12]

    • Solution: Minimize reaction times and temperatures after the formation of the amino acid. Prompt purification after the hydrolysis step is crucial.

  • Purification Strategies: The purification of the final amino acid from the reaction mixture can be achieved through several methods:

    • Crystallization: Amino acids are often crystalline solids. Adjusting the pH of the aqueous solution to the isoelectric point (pI) of the amino acid will minimize its solubility, allowing for crystallization.

    • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from charged and uncharged impurities.[13]

    • Silica Gel Chromatography: While less common for free amino acids due to their high polarity, it can be effective for protected amino acid derivatives. The choice of solvent system is critical; a common system for amino acids is a mixture of n-butanol, acetic acid, and water.[14][15][16]

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield of α-Aminonitrile Start->LowYield HydrolysisIssue Hydrolysis Difficulties Start->HydrolysisIssue Byproducts Byproduct Formation Start->Byproducts CheckImine Check Imine Formation (pH, H₂O removal) LowYield->CheckImine CheckHydrolysis Optimize Hydrolysis (Acid/Base, Time, Temp) HydrolysisIssue->CheckHydrolysis AnalyzeByproducts Identify Byproducts (TLC, NMR) Byproducts->AnalyzeByproducts Purification Purification Strategy (Crystallization, Chromatography) CheckImine->Purification CheckHydrolysis->Purification AnalyzeByproducts->Purification Success Successful Synthesis Purification->Success

Racemic Mixture and Chiral Resolution

Q4: The Strecker synthesis produces a racemic mixture of my amino acid. How can I obtain a single enantiomer?

A4: The classical Strecker synthesis is not stereoselective and yields a 50:50 mixture of D and L enantiomers.[17] To obtain an enantiomerically pure amino acid, you have two main options:

  • Asymmetric Strecker Synthesis: This involves using a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the cyanide addition step.[18] While more complex, this approach can directly yield an enantiomerically enriched product.

  • Chiral Resolution: This involves separating the enantiomers after the racemic synthesis. Common methods include:

    • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which have different physical properties and can be separated by crystallization.

    • Enzymatic Resolution: Using an enzyme that selectively acts on one enantiomer, allowing for its separation. For example, acylases can selectively hydrolyze the N-acyl derivative of one enantiomer.[19][][21][22]

    • Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.[23][24][25][26]

Section 3: Experimental Protocols & Data

This section provides a detailed experimental protocol for the synthesis of L-Phenylalanine as an example, along with useful data tables for reaction optimization.

Detailed Protocol: Synthesis of (±)-Phenylalanine

Materials:

  • Phenylacetaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

Procedure:

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.

    • Add phenylacetaldehyde to the solution and stir vigorously.

    • Cool the mixture in an ice bath and slowly add a solution of sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by TLC.[27]

  • Hydrolysis:

    • Carefully add concentrated hydrochloric acid to the reaction mixture. Caution: This will generate toxic HCN gas. Perform this step in a well-ventilated fume hood.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • Purification:

    • Cool the reaction mixture and extract with diethyl ether to remove any unreacted aldehyde and other organic impurities.

    • Neutralize the aqueous layer with a solution of sodium hydroxide to the isoelectric point of phenylalanine (pI ≈ 5.5).

    • The crude phenylalanine will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water and then cold ethanol.

    • Recrystallize the crude product from hot water to obtain pure (±)-phenylalanine.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR and ¹³C NMR spectroscopy. The characteristic chemical shifts for the protons of phenylalanine can be found in various databases.[28][29][30][31][32]

Data Tables for Optimization

Table 1: Effect of Cyanide Source on Yield

Cyanide SourceRelative ReactivitySafety ConsiderationsReference
Hydrogen Cyanide (HCN)HighExtremely toxic gas, requires specialized handling.[33]
Sodium Cyanide (NaCN)HighToxic solid, handle with care.[33]
Potassium Cyanide (KCN)HighToxic solid, handle with care.[33]
Trimethylsilyl Cyanide (TMSCN)Moderate to HighReacts with water to release HCN.[34]
Potassium FerrocyanideLowerConsidered a non-toxic alternative.[35][36][37]

Table 2: Common Solvents for Strecker Synthesis

SolventPolarityCommentsReference
WaterPolarCommonly used, especially with water-soluble starting materials.[38]
Methanol/EthanolPolarCan improve the solubility of organic starting materials.[39]
Tetrahydrofuran (THF)PolarA good choice for less polar substrates.[40]
Dichloromethane (DCM)NonpolarCan be used, but may require a phase-transfer catalyst for ionic reagents.[40]
Solvent-Free ConditionsN/AAn environmentally friendly option that can be highly efficient for certain substrates.[34][34]

Section 4: Concluding Remarks

The Strecker synthesis remains a cornerstone of amino acid chemistry due to its versatility and simplicity. By understanding the underlying mechanisms and anticipating potential challenges, researchers can effectively troubleshoot and optimize this powerful reaction. This guide provides a framework for addressing common issues, but as with any chemical synthesis, careful observation and systematic optimization are key to achieving high yields and purity. We encourage you to consult the cited literature for further details and to always prioritize safety in your experimental work.

References

Sources

Chiral Resolution of 2-Amino-2-(2-methylphenyl)acetic Acid by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 2-amino-2-(2-methylphenyl)acetic acid using High-Performance Liquid Chromatography (HPLC).

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution between the enantiomers is a frequent challenge. The resolution value (Rs) should ideally be greater than 1.5 for baseline separation.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those coated or immobilized with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for separating amino acid derivatives. If you are not achieving separation, consider a different type of chiral selector. Pirkle-type or macrocyclic glycopeptide-based columns could also be explored.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in enantioseparation.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in the mobile phase (often hexane or heptane for normal phase) significantly impact retention and selectivity. A systematic screening of different modifiers and concentrations is recommended.

    • Additives: Acidic or basic additives can improve peak shape and resolution. For amino acids, adding a small amount of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) to the mobile phase can suppress ionization of the analyte and the stationary phase, leading to better interactions and separation.

  • Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

    • Experiment with Temperature: Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, but may increase analysis time and backpressure.

Troubleshooting Workflow for Poor Resolution:

A Start: Poor Resolution (Rs < 1.5) B Verify Column Chemistry (e.g., Polysaccharide-based CSP) A->B Is the CSP appropriate? C Optimize Mobile Phase B->C Yes H Consider Alternative CSP B->H No D Screen Organic Modifiers (IPA, EtOH, ACN) C->D Step 1 E Introduce Additives (TFA for acid, DEA for base) D->E Step 2 I Resolution Improved (Rs >= 1.5) D->I Success F Adjust Column Temperature E->F If still poor E->I Success G Systematically Vary Temperature (e.g., 15°C, 25°C, 40°C) F->G Step 3 G->H If still poor G->I Success

Technical Support Center: Scale-Up of 2-Amino-2-(o-tolyl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-amino-2-(o-tolyl)acetic acid (CAS 129592-98-9)[1][2]. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during the transition from laboratory-scale experiments to pilot and production-scale manufacturing. Our focus is on providing practical, scientifically-grounded solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of 2-amino-2-(o-tolyl)acetic acid.

Q1: What is the most common and scalable synthetic route for 2-amino-2-(o-tolyl)acetic acid?

A1: The most prevalent and industrially viable method is the Strecker amino acid synthesis .[3][4] This is a one-pot, three-component reaction involving o-tolualdehyde, an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide).[4][5] The reaction first forms an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the final amino acid.[3][5][6] Its simplicity and use of readily available starting materials make it highly suitable for large-scale production.[4]

Q2: The classic Strecker synthesis produces a racemic mixture. How can I obtain a specific enantiomer required for pharmaceutical applications?

A2: This is a critical consideration. You have two primary strategies:

  • Chiral Resolution: The racemic mixture is separated into its individual enantiomers. A common industrial method is preferential crystallization , where a supersaturated solution of the racemate is seeded with a crystal of the desired enantiomer, causing it to crystallize out selectively.[7]

  • Asymmetric Synthesis: The synthesis is modified to directly produce the desired enantiomer in excess. This can be achieved by using a chiral auxiliary, such as a chiral amine instead of ammonia, or by employing a chiral catalyst.[3][8] While catalytically asymmetric methods can be more complex and costly to develop, they can be more efficient for large-scale manufacturing by avoiding the loss of 50% of the material inherent in classical resolution.[9]

Q3: What are the main safety concerns when scaling up this process?

A3: The primary safety hazards are associated with the reagents used:

  • Cyanide: Hydrogen cyanide (HCN) gas, which is extremely toxic, can be generated in situ from cyanide salts (NaCN, KCN) under acidic conditions.[6][10] All operations must be conducted in a well-ventilated area (e.g., a fume hood or specialized reactor system) with continuous HCN monitoring. Emergency cyanide antidote kits must be readily available.

  • Exothermic Reactions: Both the formation of the aminonitrile and its subsequent hydrolysis can be highly exothermic. On a large scale, efficient heat management is crucial to prevent thermal runaways. This requires a reactor with adequate cooling capacity and careful control over the rate of reagent addition.[11]

  • Corrosive Reagents: The hydrolysis step often uses strong acids (e.g., HCl) or bases, which are corrosive to equipment and personnel.[6][12] Appropriate personal protective equipment (PPE) and materials of construction for the reactor are mandatory.

Q4: What analytical methods are recommended for in-process control and final product release?

A4: A robust analytical package is essential.

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse method for purity analysis. A reversed-phase C18 column can be used to separate the target molecule from starting materials and impurities.[13] Chiral HPLC is necessary to determine enantiomeric purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and identify any major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for identifying characteristic functional groups of amino acids, such as the broad O-H and N-H stretches and the carboxylate C=O stretch.[7]

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section delves into specific problems that may arise during the scale-up of the Strecker synthesis of 2-amino-2-(o-tolyl)acetic acid.

Problem 1: Low Reaction Yield or Stalled Reaction

Q: My reaction yield has dropped significantly upon scaling up from 50 g to 5 kg. What are the likely causes and how can I fix it?

A: This is a common scale-up challenge. The root cause often lies in mass and heat transfer limitations.

Potential Cause 1: Poor Mixing and Mass Transfer

  • Why it happens: In a larger reactor, achieving homogenous mixing of the three components (aldehyde, ammonia source, cyanide source) is more difficult. Inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in side reactions or an incomplete reaction.

  • Recommended Solution:

    • Agitator Evaluation: Ensure your reactor's agitator (impeller type, speed) is appropriate for the reaction volume and viscosity. A bottom-outlet reactor with a well-designed baffle system can improve mixing efficiency.

    • Order of Addition: A common strategy is to first form the imine by reacting o-tolualdehyde with the ammonia source, and then slowly add the cyanide solution sub-surface to ensure immediate reaction with the imine. This prevents cyanide from reacting with itself or other components.

Potential Cause 2: Inefficient Temperature Control

  • Why it happens: The surface-area-to-volume ratio decreases as the scale increases, making heat removal less efficient.[14] If the exothermic reaction is not properly cooled, the temperature can rise, promoting side reactions like the polymerization of the aldehyde or decomposition of the aminonitrile intermediate.

  • Recommended Solution:

    • Controlled Addition Rate: Add the most reactive or exothermic reagent (typically the cyanide solution) slowly and controllably, monitoring the internal temperature closely.

    • Jacket Cooling: Utilize a reactor with a cooling jacket and ensure the heat transfer fluid is at a sufficiently low temperature and high flow rate to dissipate the heat generated.

Potential Cause 3: Starting Material Quality

  • Why it happens: The purity of the o-tolualdehyde is critical. Impurities, such as the corresponding carboxylic acid (o-toluic acid) from oxidation, can interfere with the reaction. The quality of raw materials can vary between batches, especially when ordering larger quantities.[15]

  • Recommended Solution:

    • Incoming QC: Perform quality control checks (e.g., GC or NMR) on all incoming raw materials to ensure they meet the required specifications.

    • Aldehyde Purification: If necessary, distill the o-tolualdehyde before use to remove non-volatile impurities.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction CheckMixing Is mixing adequate? (Homogenous appearance) Start->CheckMixing CheckTemp Is temperature within range? CheckMixing->CheckTemp Yes SolutionMixing Improve Agitation: - Optimize impeller/speed - Check baffle design - Control addition rate CheckMixing->SolutionMixing No CheckMaterials Are starting materials pure? CheckTemp->CheckMaterials Yes SolutionTemp Enhance Cooling: - Slow reagent addition - Increase coolant flow - Use a larger jacket CheckTemp->SolutionTemp No SolutionMaterials Purify/Source Materials: - Perform incoming QC - Distill aldehyde - Qualify new supplier CheckMaterials->SolutionMaterials No

Caption: Troubleshooting decision tree for low reaction yield.

Problem 2: Impurity Formation

Q: My final product is showing significant impurities after hydrolysis. How do I identify and minimize them?

A: Impurity formation is a common issue, often stemming from side reactions during the Strecker synthesis or hydrolysis steps.

Impurity Potential Cause Mitigation Strategy
α-Hydroxy-2-(o-tolyl)acetonitrile Incomplete amination. The aldehyde reacts with cyanide before the ammonia source, forming a cyanohydrin.Ensure a sufficient excess of the ammonia source is present and well-mixed before cyanide addition. Maintain a slightly basic pH during the aminonitrile formation step.
o-Toluic Acid & Benzyl Alcohol derivative Cannizzaro reaction. A disproportionation reaction of the aldehyde, especially under strong basic conditions in the absence of an amine.This is less common in a Strecker reaction but can occur with poor mixing. Add the aldehyde to the ammonia/cyanide mixture rather than the other way around. Avoid excessively high pH.
Amide Intermediate Incomplete hydrolysis of the nitrile to the carboxylic acid.Increase the hydrolysis time, temperature, or concentration of the acid/base. Harsh conditions (e.g., high heat with conc. HCl) are often needed to drive the hydrolysis to completion.[6]
Dipeptides or Oligomers Can form during workup or if the product is heated for extended periods, especially under neutral or slightly basic conditions.Minimize heating time after hydrolysis and during isolation. Isolate the product promptly by crystallization once the desired pH is reached.
Problem 3: Difficult Crystallization and Poor Product Isolation

Q: I'm struggling to crystallize the final product from the aqueous solution after workup. The solution becomes an oil or I get very fine, hard-to-filter crystals. What should I do?

A: Crystallization is a purification step that is highly sensitive to conditions.[16] Oiling out or forming fine particles indicates that the supersaturation is too high or impurities are present.

Potential Cause 1: Incorrect pH for Crystallization

  • Why it happens: Amino acids are zwitterionic and have their lowest solubility at their isoelectric point (pI). If the pH of the solution is too far from the pI, the product will remain dissolved. For 2-amino-2-(o-tolyl)acetic acid, the pI will be in the weakly acidic to neutral range (typically pH 5-7).

  • Recommended Solution:

    • Determine the pI: Experimentally determine the optimal pH for precipitation on a small scale.

    • Slow pH Adjustment: Adjust the pH of the bulk solution slowly using a dilute acid or base while monitoring the onset of precipitation. Rapid pH changes can cause the product to "crash out" as an oil or fine powder.[17]

Potential Cause 2: Presence of Impurities

  • Why it happens: Soluble impurities can inhibit crystal growth and nucleation, a phenomenon known as crystal poisoning.[18] This can lead to supersaturated solutions that refuse to crystallize or form poor-quality solids.

  • Recommended Solution:

    • Pre-crystallization Cleanup: Before pH adjustment, consider performing a solvent wash (e.g., with methyl tert-butyl ether or toluene) on the aqueous solution post-hydrolysis to remove non-polar impurities.

    • Anti-Solvent Crystallization: If crystallization from water is problematic, consider isolating the crude product and performing a recrystallization from a mixed solvent system (e.g., water/isopropanol or water/ethanol). The addition of an "anti-solvent" in which the amino acid is less soluble can induce crystallization.

Potential Cause 3: Inadequate Cooling Profile

  • Why it happens: Rapid cooling generates high supersaturation quickly, leading to the formation of many small nuclei and resulting in fine particles that are difficult to filter and dry.

  • Recommended Solution:

    • Controlled Cooling: Employ a slow, controlled cooling ramp. For example, cool from 60°C to 20°C over several hours.

    • Seeding: Once the solution is slightly supersaturated (at the metastable zone limit), add a small amount of pure crystalline product ("seed crystals") to promote the growth of larger, well-defined crystals.

Scale_Up_Workflow cluster_0 Reaction Stage cluster_1 Work-Up & Isolation cluster_2 Purification & Finishing Reagents 1. Reagent Charging (o-tolualdehyde, NH4Cl) Reaction 2. Strecker Reaction (Controlled NaCN addition) Reagents->Reaction Hydrolysis 3. Nitrile Hydrolysis (Acid/Base, Heat) Quench 4. Reaction Quench & pH Adjustment Hydrolysis->Quench Crystallization 5. Crystallization (Cooling, Seeding) Filtration 6. Filtration & Washing Drying 7. Drying Filtration->Drying QC 8. QC Analysis (HPLC, NMR) Packaging 9. Packaging

Caption: General workflow for scale-up production.

Section 3: Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Lab-Scale (100 g) Synthesis of Racemic 2-Amino-2-(o-tolyl)acetic Acid

Safety Warning: This procedure involves highly toxic sodium cyanide. All steps must be performed in a certified, high-flow chemical fume hood by trained personnel. Have a cyanide antidote kit available.

Materials:

  • o-Tolualdehyde (120.15 g/mol )

  • Ammonium Chloride (NH₄Cl, 53.49 g/mol )

  • Sodium Cyanide (NaCN, 49.01 g/mol )

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

Procedure:

  • Reaction Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge ammonium chloride (64.2 g, 1.2 mol) and 500 mL of methanol. Stir to dissolve.

  • Aldehyde Addition: Add o-tolualdehyde (100 g, 0.832 mol) to the reactor. A thick white slurry may form.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (44.9 g, 0.916 mol) in 150 mL of water. CAUTION: Exothermic. Cool the solution to room temperature.

  • Aminonitrile Formation: Slowly add the sodium cyanide solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C using the reactor jacket.

  • Reaction: Stir the resulting mixture at room temperature for 12-18 hours. Monitor the disappearance of the aldehyde by TLC or GC.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol, yielding a thick oil/slurry.

  • Hydrolysis: Carefully add 500 mL of concentrated HCl to the residue. CAUTION: Exothermic and potential HCN evolution. Perform this addition slowly and with vigorous stirring, ensuring the reactor off-gas is scrubbed.

  • Heating: Heat the mixture to reflux (approx. 100-105°C) and maintain for 8-12 hours, until the hydrolysis of the nitrile is complete (monitor by HPLC).

  • Isolation: Cool the reaction mixture to room temperature. A solid precipitate of the amino acid hydrochloride salt may form.

  • pH Adjustment: Slowly add aqueous sodium hydroxide (e.g., 50% w/w) to adjust the pH to ~6.0. Maintain the temperature below 30°C during the neutralization.

  • Crystallization: Cool the slurry to 0-5°C and hold for at least 2 hours.

  • Filtration: Collect the solid product by filtration. Wash the filter cake with cold water (2 x 150 mL) and then with cold isopropanol (1 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

    • Expected Yield: 100-120 g (72-87%)

    • Expected Purity: >98% by HPLC

References

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][3]

  • Tshilongo, J., et al. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 27(15), 4893. Available at: [Link][4]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link][10]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link][5]

  • Ferrazzano, L., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(41), e202200508. Available at: [Link][19]

  • Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link][6]

  • Mohammed, M., et al. (2013). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Journal of visualized experiments : JoVE, (74), 50325. Available at: [Link][20]

  • Alchem Pharmtech. (n.d.). CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid. Retrieved from [Link][1]

  • Sapphire North America. (n.d.). 2-Amino-2-(p-tolyl)acetic Acid. Retrieved from [Link][21]

  • Bar-Tana, J., et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents. Retrieved from [22]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link][8]

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. Google Patents. Retrieved from [18]

  • Royal Society of Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link][23]

  • ResearchGate. (2022). Acetic Acid Production and Purification: Critical Review Towards Process Intensification. Retrieved from [Link][11]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link][16]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link][24]

  • ResearchGate. (2022). Common side reactions in peptide synthesis occurring on resin. Retrieved from [Link][25]

  • Wang, Y. (2004). Method for purifying amino acetic acid by electrodialytic separation. Google Patents. Retrieved from [26]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link][13]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link][17]

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link][27]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link][28]

  • National Institutes of Health. (2018). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Retrieved from [Link][29]

  • ResearchGate. (2025). Strategies for Scale-up and Yield Improvement in the Synthesis of CuO Nanoparticles. Retrieved from [Link][14]

  • Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link][9]

  • University of Arizona. (2004). Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complex. Retrieved from [Link][30]

  • Wikipedia. (n.d.). Mephedrone. Retrieved from [Link][31]

  • Wikipedia. (n.d.). Glucose. Retrieved from [Link][32]

  • Google Patents. (n.d.). Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction. Retrieved from [33]

  • BioPharm International. (2015). Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. Retrieved from [Link][15]

  • Tracey Fox & Walters. (2021). Deadly LyondellBasell Incident Reveals Dangers Of Acetic Acid. Retrieved from [Link][12]

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preventing side reactions in the derivatization of 2-amino-2-(2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of 2-amino-2-(2-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and sterically hindered amino acid. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the derivatization of this compound particularly challenging?

The primary challenge stems from its structure. The presence of the ortho-methyl group on the phenyl ring creates significant steric hindrance around the chiral center, the amino group, and the carboxylic acid group. This bulkiness can severely slow down desired reactions, leading to incomplete conversions or requiring harsh reaction conditions that promote side reactions.[1] Standard protocols that work well for simpler amino acids like glycine or alanine often fail or give poor yields with this substrate.

Q2: What are the primary goals for derivatizing this molecule?

Derivatization is typically performed for two main reasons:

  • Preparation for Analysis: For techniques like Gas Chromatography (GC), the polar amino and carboxylic acid groups must be masked to increase volatility and thermal stability.[2][3] This usually involves a two-step process of esterifying the carboxylic acid and then acylating or silylating the amino group.[4][5]

  • Synthetic Chemistry (e.g., Peptide Synthesis): To incorporate this amino acid into a larger molecule, such as a peptide or a small molecule drug candidate, its functional groups must be selectively protected and activated.[6][7] The amino group is typically protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) before the carboxylic acid is activated for amide bond formation.[8][9]

Q3: What are the most critical parameters to control during its derivatization?

Regardless of the specific reaction, three parameters are universally critical:

  • Temperature: Low temperatures are often essential to minimize side reactions, particularly racemization and the formation of byproducts like N-acyl ureas when using carbodiimides.[10]

  • Reagent Stoichiometry: Precise control over the molar equivalents of the amino acid, coupling reagents, bases, and any additives is crucial. Excess of certain reagents can lead to unwanted side reactions.[11]

  • Choice of Reagents and Solvents: Due to the steric hindrance, selecting highly efficient coupling reagents (e.g., phosphonium or aminium salts) and appropriate non-reactive solvents is key to achieving good conversion rates under mild conditions.[1][7]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Significant loss of optical purity (racemization) in my product.
Q: My final product is showing a high percentage of the wrong enantiomer. What causes this, and how can I maintain stereochemical integrity?

A: The Underlying Chemistry: Racemization of α-amino acids during carboxyl group activation is a well-documented problem, especially under basic conditions or with certain activating agents.[11] The mechanism often involves the formation of a planar oxazolone (or azlactone) intermediate. The proton at the chiral α-carbon becomes acidic and can be removed, leading to a loss of stereochemistry. The steric bulk of the o-tolyl group can sometimes exacerbate this by making the desired reaction slower, giving more time for racemization to occur.

Solutions & Mitigation Strategies:

  • Avoid Carbodiimides Alone: Using carbodiimides like DCC or DIC without additives is a primary cause of racemization.[11]

  • Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 7-aza-1-hydroxybenzotriazole (HOAt), is critical when using carbodiimide coupling reagents. These additives react with the activated acid to form an active ester intermediate that is less prone to racemization than the O-acylisourea formed with the carbodiimide alone.[7][11]

  • Switch to Modern Coupling Reagents: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are generally more effective at suppressing racemization and are highly efficient, which is beneficial for sterically hindered substrates.[7][10] HATU is particularly effective in difficult couplings.

  • Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount of base necessary, typically 1-2 equivalents. In cases of severe racemization risk, the weaker base sym-collidine can be a better choice.[10]

  • Maintain Low Temperatures: Perform the activation and coupling steps at low temperatures. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating the reaction if possible.[10]

Workflow for Minimizing Racemization during Amide Coupling

G cluster_0 Step 1: Pre-Cooling cluster_1 Step 2: Activation cluster_2 Step 3: Coupling A Dissolve N-Protected Amino Acid and Coupling Partner in Solvent (e.g., DMF, DCM) B Cool Reaction Vessel to 0 °C A->B C Add Coupling Reagent (e.g., HATU) and Additive (if separate, e.g., HOAt) B->C D Add Base (e.g., DIPEA) Dropwise, Maintain 0 °C C->D E Stir at 0 °C for 15-30 min D->E F Allow to Warm Slowly to Room Temperature E->F G Monitor Reaction by TLC or LC-MS F->G

Caption: Low-temperature, controlled addition workflow.

Problem 2: Low yield and incomplete reaction.
Q: My reaction stalls, leaving a large amount of unreacted starting material. How can I drive the reaction to completion?

A: The Underlying Chemistry: This is the classic problem of steric hindrance. The bulky o-tolyl group physically blocks reagents from easily accessing the reactive centers. Standard coupling reagents may not be powerful enough to overcome this barrier, or the reaction rate is simply too slow under mild conditions.

Solutions & Mitigation Strategies:

  • Choose a High-Activity Coupling Reagent: For amide bond formation, this is the most critical factor.

    • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are excellent choices for hindered couplings.[1]

    • Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride is a highly effective strategy for coupling hindered substrates.[1] Reagents like TFFH can be used for in-situ formation. This method works well because the fluoride is a very small leaving group, minimizing steric clash during the nucleophilic attack by the amine.[1]

  • Optimize Reaction Time and Temperature: While low temperature is good for preventing side reactions, a stalled reaction may require extended reaction times (24-48 hours) or a modest increase in temperature (e.g., to 40 °C). This is a trade-off that must be monitored carefully for racemization.

  • Solvent Choice: Use a polar aprotic solvent like DMF or NMP, which can help solubilize all components and may facilitate the reaction better than less polar solvents like DCM.

  • For GC Derivatization: Ensure your derivatization reagents are fresh and the reaction is performed under strictly anhydrous conditions, especially for silylation.[2][12] Using a catalyst like pyridine can sometimes accelerate silylation reactions.[12] Heating is often required; for example, using MTBSTFA may require heating at 100 °C for several hours to achieve full derivatization of both the amine and acid groups.[2]

Table 1: Comparison of Coupling Reagents for Hindered Substrates
Reagent ClassExamplesProsConsRacemization Risk
Carbodiimides DIC, EDCInexpensive, commonHigh risk of N-acyl urea byproduct, moderate activityHigh (without additives)
Phosphonium Salts PyBOP, PyAOPHigh reactivity, good solubilityForms carcinogenic HMPA byproduct (BOP only)Low
Aminium/Uronium Salts HBTU, HATU, HCTUVery high reactivity, excellent for hindered couplingsCan cause side reactions at unprotected N-terminus if used in excessVery Low (especially HATU)
Acyl Halide Precursors TFFH, Deoxo-FluorExcellent for extremely hindered cases, small leaving groupReagents can be moisture-sensitiveLow
Problem 3: I'm isolating a stable byproduct instead of my amide.
Q: When using DIC/HOBt, I get a major byproduct with a mass corresponding to my amino acid plus DIC. What is happening?

A: The Underlying Chemistry: You are likely forming an N-acyl urea . This occurs when the O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with the carbodiimide (DIC), undergoes an intramolecular O-to-N acyl migration.[10] This rearrangement is irreversible and forms a stable urea derivative that cannot react further to form the desired amide. This side reaction is more common with sterically hindered amino acids where the subsequent nucleophilic attack by the amine is slow.

Mechanism of N-Acyl Urea Formation

G A R-COOH + DIC B O-Acylisourea (Reactive Intermediate) A->B Activation C Desired Amide Product B->C + Amine (Fast) D N-Acyl Urea (Stable Byproduct) B->D O->N Migration (Slow) Irreversible

Caption: Competing pathways of the reactive intermediate.

Solutions & Mitigation Strategies:

  • Ensure Additive Presence: Use at least one full equivalent of HOBt or HOAt. The additive intercepts the O-acylisourea to form an active ester, which is not prone to this rearrangement.

  • Low Temperature: Keep the reaction cold (0 °C). The O-to-N migration has a higher activation energy than the desired coupling, so lower temperatures heavily favor the correct pathway.[10]

  • Order of Addition: Add the carbodiimide last, after the amino acid, amine partner, and HOBt are already mixed and cooled. This minimizes the lifetime of the O-acylisourea intermediate.

  • Switch Reagents: If the problem persists, switch to a phosphonium or aminium reagent (see Table 1), which do not proceed via this mechanism.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is designed to minimize the formation of dipeptide side products.

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH solution. Ensure the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a small amount of dioxane dropwise over 30 minutes. A slow addition is crucial to prevent localized high concentrations.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate or ether (2x) to remove unreacted Boc₂O and byproducts.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl or KHSO₄ solution. A white precipitate should form.

    • Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the N-Boc protected product, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Hindered Amide Coupling using HATU

This protocol is optimized for high efficiency and minimal racemization.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound (1.0 eq), the amine coupling partner (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the stirred solution. The solution may turn yellow.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

References

  • K. Wessjohann, L. A., et al. (2019). Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. Analytical Chemistry. [Link]

  • PubMed. (2019). Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. PubMed. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Yamada, S., et al. (1979). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry. [Link]

  • Puertas, S., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]

  • ResearchGate. (2019). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Angell, Y., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Northern Kentucky University. (n.d.). Celebration of Scholarship: Amino Acid Racemization Dating. NKU Scholar. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. [Link]

  • Chemistry LibreTexts. (2021). Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • Zaki Dawood, N. M., et al. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]

  • Chemical Problems. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. Chemical Problems. [Link]

  • MDPI. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Pearson. [Link]

  • ResearchGate. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. ResearchGate. [Link]

  • NIH. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC. [Link]

  • IntechOpen. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. [Link]

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  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

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Technical Support Center: Optimization of Mobile Phase for 2-amino-2-(2-methylphenyl)acetic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-amino-2-(2-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mobile phase optimization and troubleshooting. Our approach moves beyond simple protocols to explain the fundamental principles, enabling you to develop robust and reliable analytical methods.

Understanding the Analyte: this compound

Before optimizing any method, it is crucial to understand the physicochemical properties of the analyte. This compound is a derivative of phenylglycine. Its structure presents specific challenges and opportunities for HPLC analysis.

PropertyValue / Structure
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1]
Structure Structure of this compound
Key Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH), Phenyl Ring
Chemical Nature Zwitterionic / Amphoteric[3]; Chiral Center at the α-carbon

The presence of both acidic (carboxyl) and basic (amino) groups means its net charge is highly dependent on pH.[4] The phenyl ring provides hydrophobicity, making reversed-phase chromatography a suitable starting point. The chiral nature of the molecule is a critical consideration if enantiomeric separation is required.[5][6]

Core Strategy: Systematic Mobile Phase Optimization

A haphazard "guess-and-check" approach to mobile phase optimization is inefficient. We advocate a systematic workflow that logically moves from initial conditions to a fully optimized method. This process is grounded in understanding how mobile phase parameters influence analyte retention and peak shape.

MobilePhaseOptimization cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: pH & Buffer Optimization cluster_2 Phase 3: Retention & Selectivity Tuning cluster_3 Phase 4: Final Validation Start Define Analytical Goal (Achiral vs. Chiral) Col_Select Select Column - Achiral: C18, 5 µm - Chiral: CSP (e.g., Teicoplanin) Start->Col_Select Solvent_Select Select Organic Modifier (Acetonitrile preferred) Col_Select->Solvent_Select Buffer_Select Select Buffer System (Phosphate, Formate, Acetate) Solvent_Select->Buffer_Select pH_Screen pH Screening (e.g., pH 2.5, pH 4.5, pH 6.5) IPC_Check Retention adequate? pH_Screen->IPC_Check Buffer_Select->pH_Screen Control pH ± 2 units from pKa Gradient_Opt Optimize Gradient Profile (Adjust slope and time) SST Perform System Suitability Test (Tailing, Resolution, Repeatability) Gradient_Opt->SST IPC_Check->Gradient_Opt Yes Add_IPC Add Ion-Pair Reagent (e.g., 0.1% TFA or 5mM SDS) IPC_Check->Add_IPC No Add_IPC->Gradient_Opt Final Optimized Method SST->Final

Caption: Systematic workflow for mobile phase optimization.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound in a direct question-and-answer format.

Question: Why is my peak severely tailing or showing a broad shape?

Answer: Peak tailing for amino acids is a frequent issue with multiple potential causes.

  • Secondary Silanol Interactions: The primary amine group (-NH₃⁺) at low pH can interact electrostatically with deprotonated, acidic silanol groups (Si-O⁻) on the silica surface of the stationary phase. This secondary interaction mechanism causes the analyte to "stick" to the column, resulting in a tailed peak.

    • Solution: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to saturate the active silanol sites. Alternatively, use a high-purity, end-capped silica column (Type B silica) designed to minimize silanol activity.[7]

  • Mobile Phase pH is Too Close to Analyte pKa: If the mobile phase pH is near one of the analyte's pKa values, the analyte will exist as a mixture of ionized and non-ionized forms. This dual state leads to inconsistent interactions with the stationary phase, causing peak broadening or splitting.[4][8]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of the carboxylic acid (~2-3) and the amino group (~9-10). A pH of ~2.5 is often a good starting point for reversed-phase analysis of amino acids, ensuring the carboxylic acid is mostly protonated and the amine is fully protonated.[4][9][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11]

    • Solution: Reduce the sample concentration or injection volume. A good practice is to perform a loading study to determine the column's capacity for the analyte.

Question: My retention time is drifting between injections. What is the cause?

Answer: Retention time instability is a classic sign that your method lacks robustness.

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, especially during gradient analysis, the stationary phase chemistry will be inconsistent at the start of each run.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.[7]

  • Poorly Buffered Mobile Phase: If the buffer concentration is too low or the chosen pH is outside its effective buffering range, small changes in solvent composition can lead to significant pH shifts, directly impacting retention time.[8]

    • Solution: Use a buffer concentration between 10-50 mM. Ensure the mobile phase pH is within ±1 pH unit of the buffer's pKa. For example, a phosphate buffer is effective in the range of pH 2.1-3.1 and 6.2-8.2.[12]

  • Inconsistent Mobile Phase Preparation: Minor variations in the manual preparation of the mobile phase (e.g., weighing of buffer salts, measuring organic solvent volume) can lead to run-to-run variability.

    • Solution: Prepare mobile phases in larger, single batches for an entire sequence. Use precise volumetric flasks and graduated cylinders. If possible, use an automated solvent mixing system on your HPLC.[8]

Question: The analyte has very little or no retention on my C18 column. How can I fix this?

Answer: Poor retention occurs when the analyte is too polar for the reversed-phase system.

  • Mobile Phase is Too Strong: A high percentage of organic solvent (e.g., acetonitrile) in the mobile phase will cause the polar analyte to elute quickly with the solvent front.

    • Solution: Decrease the initial percentage of the organic modifier in your gradient or switch to a lower-strength organic solvent like methanol.

  • Analyte is Highly Ionized: In its zwitterionic or charged state, the analyte is highly polar and has low affinity for the hydrophobic C18 stationary phase.

    • Solution: Employ Ion-Pair Chromatography (IPC). Add an ion-pairing reagent to the mobile phase.[13]

      • For Anion-Pairing (at pH > pI): Use a reagent like tetrabutylammonium (TBA) to pair with the deprotonated carboxylate group (-COO⁻).

      • For Cation-Pairing (at pH < pI): Use an alkyl sulfonate like sodium dodecyl sulfate (SDS) or a perfluorinated acid like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).[13][14][15] These reagents form a neutral, hydrophobic complex with the protonated amine group (-NH₃⁺), significantly increasing its retention on the C18 column.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for an achiral analysis of this compound?

A1: A robust starting point for method development on a C18 column would be a gradient elution using a buffered aqueous phase and an organic modifier.

ParameterRecommended Starting ConditionRationale
Mobile Phase A 20 mM Potassium Phosphate in Water, pH adjusted to 2.5 with Phosphoric AcidLow pH ensures the analyte has a consistent positive charge, improving peak shape. Phosphate is an effective buffer at this pH.[12][16]
Mobile Phase B AcetonitrilePreferred organic modifier due to low viscosity and UV cutoff.[12]
Gradient 5% to 60% B over 20 minutesA broad starting gradient helps to locate the elution time of the analyte and any impurities.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Standard flow rate for analytical scale columns.
Detection UV at ~210 nm or 254 nmThe phenyl ring provides UV absorbance. 210 nm offers general sensitivity, while 254 nm is more selective for the aromatic ring.

Q2: How does mobile phase pH affect the ionization state of my analyte?

A2: The pH of the mobile phase directly controls the charge of the amino and carboxylic acid groups, which in turn dictates the analyte's overall polarity and interaction with the stationary phase.

AnalyteCharge Low_pH Low pH (e.g., 2.5) Carboxyl: -COOH (Neutral) Amino: -NH3+ (Positive) Net Charge: +1 (Cationic) Mid_pH Isoelectric Point (pI) Carboxyl: -COO- (Negative) Amino: -NH3+ (Positive) Net Charge: 0 (Zwitterionic) Low_pH:f1->Mid_pH:f0  Increase pH   High_pH High pH (e.g., 10) Carboxyl: -COO- (Negative) Amino: -NH2 (Neutral) Net Charge: -1 (Anionic) Mid_pH:f1->High_pH:f0  Increase pH  

Caption: Effect of mobile phase pH on analyte ionization state.

For reversed-phase HPLC, operating at a low pH (e.g., 2.5) is generally preferred because it creates a stable cationic species (-NH₃⁺) that can be effectively retained, especially with the use of an ion-pairing agent.[4][9]

Q3: I need to separate the enantiomers. How does this change my mobile phase strategy?

A3: Enantiomeric separation requires the introduction of chirality into the system. This is most commonly achieved with a Chiral Stationary Phase (CSP). While the core principles of mobile phase optimization (pH, organic modifier) still apply, the interactions are now with a chiral selector.

  • Column Choice: You must use a CSP. For amino acids, macrocyclic glycopeptide phases (like teicoplanin-based columns) are highly effective for separating underivatized enantiomers.[17] Polysaccharide-based CSPs are also widely used.[6]

  • Mobile Phase: The mobile phase composition can dramatically affect chiral recognition. For teicoplanin-based columns, a polar organic mode (using mixtures of methanol or acetonitrile with acidic or basic additives) is common. A simple starting point is a mixture of methanol and water with a small amount of an acid (like formic or acetic acid) or a base. The L-enantiomer often elutes before the D-enantiomer on these types of columns.[18]

  • Optimization: Chiral separations can be sensitive to the type and concentration of the organic modifier, as well as temperature. Systematically varying the ratio of alcohol to water in the mobile phase is a key optimization step.[17]

Q4: Can I use Trifluoroacetic Acid (TFA) in my mobile phase?

A4: Yes, 0.05-0.1% TFA is a very common mobile phase additive. It serves two main purposes:

  • pH Control: It effectively lowers the mobile phase pH to around 2-2.5.

  • Ion-Pairing: The trifluoroacetate anion acts as an ion-pairing agent, pairing with the protonated amine group of the analyte to increase hydrophobicity and retention.[13]

However, be aware that TFA is a strong ion-suppressing agent and is often detrimental to sensitivity if you are using a Mass Spectrometry (MS) detector. For LC-MS applications, 0.1% formic acid is a much better choice as it provides good protonation for ESI+ mode without severe signal suppression.[19]

References

  • Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed, National Center for Biotechnology Information. [Link]

  • Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

  • Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest... Semantic Scholar. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry | Request PDF. ResearchGate. [Link]

  • I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC... ResearchGate. [Link]

  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC, National Center for Biotechnology Information. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • In HPLC, why amino acid standard peak area decreasing when increases its concentration? ResearchGate. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods. [Link]

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  • How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]

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  • Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography... Asian Journal of Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Introduction to HPLC. Shimadzu. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Chiral separation of amino acids and derivatives by CE. ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

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addressing poor peak shape in chiral chromatography of 2-amino-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Addressing Poor Peak Shape in the Chiral Chromatography of 2-Amino-2-(o-tolyl)acetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction for the Senior Application Scientist

Welcome to our dedicated technical support guide for the chiral separation of 2-amino-2-(o-tolyl)acetic acid. As an aryl-substituted, non-proteinogenic amino acid, this compound presents unique challenges in achieving sharp, symmetrical peaks. Its amphoteric nature—possessing both an acidic carboxylic acid group and a basic amino group—coupled with the steric hindrance from the o-tolyl group, often leads to peak tailing and poor resolution.

This guide is structured to provide you with not just solutions, but a deep, mechanistic understanding of the underlying chromatographic principles. By diagnosing the root cause of poor peak shape, you can develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing with 2-amino-2-(o-tolyl)acetic acid?

Peak tailing for this analyte is most commonly caused by secondary interactions between the molecule and the chiral stationary phase (CSP).[1][2] 2-Amino-2-(o-tolyl)acetic acid is amphoteric, meaning it can carry both a positive charge on its amino group and a negative charge on its carboxyl group, depending on the mobile phase pH. These charged groups can engage in undesirable ionic interactions with residual silanols on silica-based columns or with active sites on the CSP, leading to a mixed-mode retention mechanism and asymmetrical peaks.[1][2][3]

Q2: Which type of chiral stationary phase (CSP) is most suitable for 2-amino-2-(o-tolyl)acetic acid?

For underivatized amino acids, especially those with aromatic and amphoteric characteristics, several CSPs have shown great success:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based, CHIROBIOTIC™ T): These phases are exceptionally versatile for amino acids because they offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and π-π interactions with the tolyl group.[3][4][5] They are compatible with a wide range of mobile phases, including reversed-phase and polar organic modes.[6]

  • Zwitterionic Ion-Exchange CSPs (e.g., CHIRALPAK® ZWIX): These columns are specifically designed for the direct separation of amphoteric molecules like amino acids.[5][7][8] They feature both anionic and cationic exchange sites, allowing for highly selective interactions through a double ion-pairing process.[7][8]

  • Crown Ether-Based CSPs (e.g., CROWNPAK® CR-I(+)): These phases are effective for primary amino acids. The chiral recognition mechanism relies on the complexation between the protonated primary amine of the analyte and the crown ether cavity.[5][9]

Q3: How critical is the mobile phase pH for this separation?

The mobile phase pH is arguably the most critical parameter. It directly controls the ionization state of both your analyte and the stationary phase. For 2-amino-2-(o-tolyl)acetic acid, you must operate at a pH that is at least 1-2 units away from its isoelectric point (pI) to ensure it carries a consistent net charge. Operating near the pI will result in zwitterionic forms that can lead to poor solubility and peak shape. The general rule is:

  • Low pH (e.g., 2.5-4.0): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). The analyte behaves as a cation.

  • High pH (e.g., 8.0-10.0): The amino group is deprotonated (neutral), and the carboxylic acid is deprotonated (negative charge). The analyte behaves as an anion.

Consistent ionization is key to minimizing peak tailing caused by mixed ionic states.[10]

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section provides a systematic workflow to diagnose and resolve poor peak shape for 2-amino-2-(o-tolyl)acetic acid.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Poor Peak Shape for 2-Amino-2-(o-tolyl)acetic Acid cluster_MP Mobile Phase Actions cluster_CSP CSP Actions cluster_Temp Temperature Actions cluster_System System Health Actions Start Observe Poor Peak Shape (Tailing, Broadening) Check_MP Step 1: Mobile Phase Optimization Start->Check_MP Check_CSP Step 2: Evaluate CSP Suitability Check_MP->Check_CSP If peak shape partially improves MP_pH Adjust pH (Control Ionization) Check_MP->MP_pH Check_Temp Step 3: Optimize Temperature Check_CSP->Check_Temp If resolution is still sub-optimal CSP_Type Switch CSP Type (Zwitterionic, Macrocyclic) Check_CSP->CSP_Type Check_System Step 4: System & Column Health Check_Temp->Check_System If issues persist Temp_Adjust Systematically vary (e.g., 15°C to 40°C) Check_Temp->Temp_Adjust System_Wash Column Wash Protocol Check_System->System_Wash Success Achieve Symmetrical Peak (Asymmetry Factor < 1.2) MP_Additive Add Acidic/Basic Modifier (e.g., 0.1% TFA / 0.1% DEA) MP_pH->MP_Additive MP_Organic Vary Organic Modifier (% and Type: MeOH, ACN) MP_Additive->MP_Organic MP_Organic->Success Resolved CSP_Type->Success Resolved Temp_Adjust->Success Resolved System_Replace Replace Column/Frits System_Wash->System_Replace System_Replace->Success Resolved

Caption: A logical workflow for troubleshooting poor peak shape.

Step 1: Mobile Phase Optimization (The Primary Culprit)

The mobile phase is the most powerful tool for correcting peak asymmetry for ionizable compounds.

Protocol 1: Systematic pH and Additive Adjustment

  • Establish a Baseline: Run your current method and record the peak asymmetry factor and resolution.

  • Acidic Modifier Trial:

    • Prepare a mobile phase containing a low concentration of an acidic additive. A common starting point is 0.1% trifluoroacetic acid (TFA) or formic acid (FA) in the aqueous and organic components.[11]

    • Rationale: Adding an acid will fully protonate the amino group, forcing the analyte to behave as a cation. This suppresses unwanted interactions of the carboxyl group and can mask silanol activity on the column.[12]

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting.

  • Basic Modifier Trial:

    • If the acidic modifier does not improve peak shape, or if you are using a normal phase method, try a basic additive. A common starting point is 0.1% diethylamine (DEA) or ethylenediamine.

    • Rationale: A basic modifier competes with the analyte's amino group for interaction with acidic silanol sites on the stationary phase, thereby reducing peak tailing.[11]

    • Thoroughly flush the system to remove all traces of the acidic modifier before introducing the basic mobile phase to avoid salt precipitation.

  • Evaluate Organic Modifier:

    • Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile) in 5% increments.

    • Rationale: The type and concentration of the organic modifier affect analyte solubility and can influence the conformation of some CSPs (especially polysaccharide-based ones), altering chiral recognition and peak shape.[13] Methanol is often preferred for amino acids due to its hydrogen-bonding capabilities.

Step 2: Re-evaluating the Chiral Stationary Phase (CSP)

If mobile phase optimization provides only marginal improvement, your chosen CSP may not be ideal for the analyte's structure.

Protocol 2: CSP Screening

  • Select Alternative CSPs: Based on the analyte's structure (amphoteric, aromatic), select columns from different classes. Prime candidates are:

    • CHIRALPAK® ZWIX(+)/(-): Excellent for direct analysis of zwitterions.[7][8]

    • CHIROBIOTIC™ T or TAG: Proven effectiveness for a wide range of amino acids.[5][6]

  • Perform Screening Runs: Using a generic starting mobile phase (e.g., Methanol/Water with 0.1% FA for reversed-phase, or Hexane/Ethanol with 0.1% TFA for normal phase), perform an injection on each new column.

  • Analyze Results: Look for the CSP that provides the best initial peak shape and at least partial separation (a shoulder is a good sign). This column is your best candidate for further method optimization as described in Step 1.

Step 3: Temperature Optimization

Temperature affects the kinetics and thermodynamics of the chiral recognition process.

Protocol 3: Temperature Study

  • Set Up a Temperature Range: Using the best CSP and mobile phase combination from the previous steps, analyze the sample at different column temperatures (e.g., in 5°C increments from 15°C to 40°C).

  • Evaluate the Chromatograms:

    • Lower Temperatures: Often increase chiral selectivity and resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, it can also increase viscosity and peak broadening.

    • Higher Temperatures: Can improve peak efficiency (sharper peaks) and reduce analysis time. In some cases, it can surprisingly improve resolution or even reverse the elution order.

  • Select Optimum Temperature: Choose the temperature that provides the best balance of resolution, peak shape, and analysis time.

ParameterActionScientific RationaleExpected Outcome
Mobile Phase pH Add 0.1% TFA or FA.Ensures the analyte is consistently cationic, minimizing secondary interactions. Suppresses silanol activity.Improved peak symmetry (reduced tailing).
Mobile Phase Additive Add 0.1% DEA (for NP).Basic additive competes with the analyte's amino group for active silanol sites.Reduced peak tailing for basic compounds.
CSP Selection Switch to a Zwitterionic or Macrocyclic Glycopeptide CSP.These phases are designed for amphoteric molecules, offering specific ionic and multimodal interactions.Better intrinsic selectivity and peak shape for the analyte class.
Column Temperature Decrease temperature (e.g., to 15-20°C).Enhances the strength of specific interactions (H-bonds, dipole-dipole) responsible for chiral recognition.Potentially increased resolution (alpha value).
Column Temperature Increase temperature (e.g., to 35-40°C).Improves mass transfer kinetics, leading to higher efficiency.Sharper peaks (reduced broadening) and shorter run times.
Step 4: Verifying System and Column Health

Persistent peak shape problems, especially if they affect all peaks in the chromatogram, may indicate an issue with the HPLC system or the column itself.

  • Column Contamination: If the column has been used extensively, strongly retained impurities can accumulate at the column head, creating active sites that cause tailing. Follow the manufacturer's instructions for a column wash. For immobilized CSPs, aggressive solvents like THF or DMF may be used.

  • Column Void: A void at the head of the column can cause peak distortion and splitting. This is often irreversible, and the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can lead to peak broadening. Ensure all connections are secure and tubing is of the appropriate internal diameter and length.

References

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Retrieved from [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Poor peak shape. Obrnuta faza. Retrieved from [Link]

  • Kimaru, I., et al. (2011). Amino Acid Based Chiral Ionic Liquids as Potential GC Stationary Phases. Wiley Analytical Science. Retrieved from [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Rbeida, O. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Akyüz, E., & Öztürk, E. R. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Chromatography Forum. (2010). Peak tailing. Retrieved from [Link]

  • Polite, L. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges of 2-Amino-2-(2-methylphenyl)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-amino-2-(2-methylphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in organic solvents. Our goal is to provide a framework of understanding, from fundamental principles to advanced troubleshooting protocols, to enable the successful integration of this molecule into your experimental workflows.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility behavior of this compound.

FAQ 1: Why is this compound so poorly soluble in many common organic solvents?

The primary reason lies in its molecular structure. As an α-amino acid, this compound exists predominantly as a zwitterion in its solid state and in neutral solutions.[1][2] A zwitterion is a molecule that has both a positive (ammonium, -NH3+) and a negative (carboxylate, -COO-) charge, but a net neutral charge. These opposite charges create strong intermolecular ionic attractions, similar to those in an inorganic salt. This forms a highly stable crystal lattice structure that requires a significant amount of energy to break apart.[1] Most organic solvents, especially non-polar ones, cannot provide sufficient energy through solvation to overcome this strong lattice energy, resulting in poor solubility.[1]

FAQ 2: What are the key physicochemical properties I should be aware of?

Understanding the compound's properties is the first step in designing a rational solubilization strategy. While experimental data for this specific molecule is sparse, we can compile known and predicted values.

PropertyValue / Predicted ValueSource
Molecular Formula C₉H₁₁NO₂[3][4]
Molecular Weight 165.19 g/mol [3]
Appearance White to off-white solid[5]
Melting Point 234-238 °C (with decomposition)[5]
Predicted pKa (Acidic) 1.94 ± 0.10 (Carboxylic Acid)[5][6]
Predicted pKa (Basic) ~9-10 (Amine - typical for α-amino acids)General Chemical Knowledge
Predicted LogP -1.3[3]
FAQ 3: In which types of organic solvents can I expect some baseline solubility?

Solubility will generally follow the "like dissolves like" principle, but with the zwitterionic nature as the dominant factor.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are often the best starting points. They can hydrogen bond with both the ammonium and carboxylate groups and have a high enough polarity to interact with the charges. However, solubility may still be limited.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles that can interact with the zwitterion. Solvents like DMF and DMSO are often more effective than alcohols for dissolving amino acids.[8]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be extremely low to negligible. The non-polar solvent molecules cannot effectively solvate the charged zwitterionic species to overcome the crystal lattice energy.[1][2]

FAQ 4: What is the first and most crucial step if my compound won't dissolve?

A systematic, small-scale solvent screening is the most efficient first step. Before attempting more complex methods, it is essential to establish a baseline of solubility (or insolubility) in a range of common laboratory solvents. This data will inform all subsequent troubleshooting efforts.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to systematically address and overcome solubility issues.

Guide 1: Systematic Solvent Screening Workflow

Causality: The purpose of a systematic screen is to test a diverse set of solvents with varying polarities and functionalities (protic, aprotic, non-polar) to identify a promising candidate or solvent class for further optimization. This empirical approach saves time and resources by quickly eliminating unsuitable solvents.

Experimental Protocol: Small-Scale Solubility Assessment
  • Preparation: Weigh 1-2 mg of this compound into several small, labeled glass vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent.

  • Equilibration: Cap the vials securely. Agitate using a vortex mixer for 30-60 seconds. If the solid does not dissolve, allow the vials to stand at room temperature for 10-15 minutes, followed by another vortexing cycle. Gentle heating (e.g., 40°C) can be applied to assess temperature effects, but be mindful of potential degradation.

  • Observation: Carefully observe each vial against a contrasting background. Record the results as:

    • Freely Soluble: The solid dissolves completely to form a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Slightly Soluble: The vast majority of the solid remains undissolved.

    • Insoluble: No visible change in the amount of solid.

  • Documentation: Record all observations in a structured table.

Data Presentation: Example Solvent Screening Data Sheet
Solvent ClassSolventPolarity IndexObservation (at 25°C)Observation (at 40°C)
Polar Protic Methanol5.1Partially SolubleFreely Soluble
Ethanol4.3Slightly SolublePartially Soluble
Isopropanol3.9InsolubleSlightly Soluble
Polar Aprotic DMSO7.2Partially SolubleFreely Soluble
DMF6.4Partially SolubleFreely Soluble
Acetonitrile5.8InsolubleSlightly Soluble
Non-Polar Toluene2.4InsolubleInsoluble
Dichloromethane3.1InsolubleInsoluble
Hexane0.1InsolubleInsoluble
Visualization: Solubility Troubleshooting Workflow

G Start Start: Compound Insoluble Screen Step 1: Systematic Solvent Screen Start->Screen Analyze1 Is solubility achieved in a single solvent? Screen->Analyze1 Success Success: Proceed with Experiment Analyze1->Success Yes pH_Mod Step 2: pH Modification & Salt Formation Analyze1->pH_Mod No Analyze2 Is solubility achieved? pH_Mod->Analyze2 Analyze2->Success Yes Cosolvent Step 3: Co-Solvent Systems Analyze2->Cosolvent No Analyze3 Is solubility achieved? Cosolvent->Analyze3 Analyze3->Success Yes Advanced Step 4: Advanced Techniques (e.g., ILs) Analyze3->Advanced No Reassess Reassess Project Goals or Compound Choice Advanced->Reassess

Caption: A systematic workflow for addressing solubility issues.

Guide 2: Solubility Enhancement via pH Modification & Salt Formation

Causality: This is the most powerful technique for amino acids. By adding a suitable acid or base, you can convert the zwitterion into a soluble salt.[9][10] Adding an acid protonates the carboxylate group, leaving a net positive charge (an ammonium salt). Adding a base deprotonates the ammonium group, leaving a net negative charge (a carboxylate salt). These charged salts no longer have the strong zwitterionic interactions and are often much more soluble in polar organic solvents.

Visualization: Zwitterion-Salt Equilibrium

Sources

Technical Support Center: Reducing Epimerization with 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the sterically hindered amino acid, 2-amino-2-(2-methylphenyl)acetic acid, into their peptide sequences. The unique steric and electronic properties of this arylglycine derivative present a significant challenge: a high propensity for epimerization during peptide coupling. Maintaining stereochemical integrity is paramount, as the biological activity and toxicological profile of a peptide can be dramatically altered by the inversion of a single chiral center.[1][2]

This document provides in-depth, field-proven insights and actionable protocols to help you navigate this challenge, ensuring the stereochemical purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding epimerization in the context of this specific amino acid.

Q1: What is epimerization and why is it a critical issue in peptide synthesis?

A1: Epimerization is a chemical process where a molecule with multiple stereocenters undergoes a change in the configuration at only one of those centers.[1] In peptide synthesis, this typically refers to the inversion of the α-carbon's stereochemistry (e.g., from the L-form to the D-form). This is a highly undesirable side reaction because the resulting diastereomeric peptides often have nearly identical physical properties, making them extremely difficult to separate via standard purification techniques like reverse-phase HPLC.[1][3] The presence of even small amounts of an epimeric impurity can compromise the therapeutic efficacy and safety of a peptide drug.[4]

Q2: What are the chemical mechanisms that cause epimerization during amide bond formation?

A2: There are two primary pathways that lead to the loss of stereochemical purity during the activation of an N-protected amino acid's carboxyl group.[5]

  • Oxazolone Formation (Most Common Pathway): The activated carboxyl group undergoes an intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate. The proton on the α-carbon of this intermediate is highly acidic and can be easily abstracted by a base present in the reaction mixture. The resulting achiral enolate can then be re-protonated from either face, leading to a mixture of D and L configurations before the amine attacks to form the peptide bond.[1][6]

  • Direct Enolization: A sufficiently strong base can directly abstract the acidic α-proton from the activated amino acid, even without forming the oxazolone ring. This also generates a planar enolate intermediate that can be protonated non-stereoselectively, leading to epimerization.[5]

Epimerization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_direct Direct Enolization Pathway cluster_final Peptide Bond Formation Activated_AA Activated Nα-Protected Amino Acid (L-config) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Reprotonation Re-protonation Enolate->Reprotonation + H+ Epimerized_AA Activated Amino Acid (D/L Mixture) Reprotonation->Epimerized_AA Peptide_Epimers Epimeric Peptide Mixture Epimerized_AA->Peptide_Epimers Activated_AA2 Activated Nα-Protected Amino Acid (L-config) Enolate2 Achiral Enolate Activated_AA2->Enolate2 Strong Base - H+ Reprotonation2 Re-protonation Enolate2->Reprotonation2 + H+ Epimerized_AA2 Activated Amino Acid (D/L Mixture) Reprotonation2->Epimerized_AA2 Epimerized_AA2->Peptide_Epimers Amine N-terminal Amine (Nucleophile) Amine->Peptide_Epimers

Caption: The two primary mechanisms of epimerization during peptide coupling.

Q3: Why is this compound especially prone to epimerization?

A3: This amino acid has two key features that increase its susceptibility to epimerization:

  • Steric Hindrance: The ortho-methyl group on the phenyl ring significantly slows down the rate of the desired intermolecular coupling reaction with the incoming amine nucleophile.[7][8] This extended reaction time provides a larger window of opportunity for the activated intermediate to undergo the competing, intramolecular epimerization side reaction.[5]

  • Electronic Effects of the Aryl Group: Arylglycine derivatives, in general, are known to be more prone to epimerization. The phenyl ring can help stabilize the formation of the enolate intermediate through resonance, making the α-proton more acidic and easier to abstract.[5]

Q4: How can I reliably detect and quantify the level of epimerization in my final peptide?

A4: The gold standard for detecting and quantifying epimers is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This technique uses a chiral stationary phase (CSP) that can differentiate between the two diastereomers, resulting in two separate peaks on the chromatogram.[4][11] By integrating the area of these peaks, you can accurately determine the percentage of the desired product versus its epimer. For robust method development, it is often necessary to screen several different types of chiral columns (e.g., macrocyclic glycopeptide, zwitterionic ion-exchange) and mobile phase conditions to achieve baseline separation.[9][11] In some cases, LC-MS/MS can be used after hydrolysis of the peptide to analyze the chiral purity of the individual amino acids.[10]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving epimerization issues encountered during your experiments.

Troubleshooting_Workflow cluster_1 cluster_2 cluster_3 Start High Epimerization Detected (e.g., >2% by Chiral HPLC) Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Scrutinize Base Selection Step1->Step2 Carbodiimide Using Carbodiimide (EDC, DIC)? Step3 Step 3: Optimize Reaction Conditions Step2->Step3 DIPEA Using DIPEA? End Epimerization Minimized (<1%) Step3->End Temp Reaction Temp > 0°C? Add_Additive Ensure Additive is Present (Oxyma > HOAt > HOBt) Carbodiimide->Add_Additive Yes Consider_Onium Switch to Uronium/Phosphonium (COMU, HATU, PyAOP) Carbodiimide->Consider_Onium No Add_Additive->Consider_Onium Switch_Base Switch to Weaker/Hindered Base (NMM or 2,4,6-Collidine) DIPEA->Switch_Base Yes Lower_Temp Lower Temperature to 0°C or -15°C Temp->Lower_Temp Yes Solvent Using polar solvent (DMF)? Temp->Solvent No Lower_Temp->Solvent Change_Solvent Switch to less polar solvent (DCM) (check solubility) Solvent->Change_Solvent Yes

Caption: A logical workflow for troubleshooting high epimerization.
ProblemPotential Cause(s)Recommended Solution(s)
High Levels of Epimerization Detected (>2%) 1. Inappropriate Coupling Reagent/Additive: Using carbodiimides (DCC, EDC) alone is a major cause of epimerization.[12] The activated intermediate is highly reactive and prone to oxazolone formation.1a. Always use an additive with carbodiimides. Oxyma and HOAt are more effective at suppressing epimerization than HOBt.[6] 1b. For this difficult coupling, switch to a modern uronium/aminium (e.g., COMU, HATU) or phosphonium (e.g., PyAOP) reagent.[13][14] COMU is particularly recommended as it has a lower tendency for racemization.[13] 1c. Consider adding CuCl₂ (1.2 eq) when using carbodiimide/HOBt, as copper(II) salts are potent epimerization suppressants.[15]
2. Incorrect Base Selection: Strong, non-hindered bases like diisopropylethylamine (DIPEA) readily abstract the acidic α-proton, promoting epimerization.[6][16]2a. Avoid DIPEA. Switch to a weaker base like N-methylmorpholine (NMM).[6] 2b. For extremely sensitive couplings, use a more sterically hindered base like 2,4,6-collidine.[13]
3. Unfavorable Reaction Conditions: Higher temperatures significantly accelerate the rate of epimerization.[7] Polar aprotic solvents like DMF can also increase epimerization rates.[7][17]3a. Lower the reaction temperature. Performing the coupling at 0°C or even -15°C is one of the most effective strategies to suppress epimerization.[18] 3b. If solubility allows, switch from DMF to a less polar solvent like dichloromethane (DCM).[5]
Low Coupling Efficiency & Formation of Deletion Sequences 1. Steric Hindrance: The bulky nature of this compound slows the coupling reaction, leading to incomplete conversion.1a. Perform a "double coupling" by repeating the coupling step with fresh reagents.[19] 1b. Increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 equivalents).[19] 1c. Use a highly efficient coupling reagent known to work well for hindered amino acids, such as HATU or PyAOP.[14][19]
2. Peptide Aggregation: The growing peptide chain may be folding on the solid support, blocking access to the N-terminal amine.2a. Switch to a solvent system known to disrupt aggregation, such as a mixture of DMF/NMP or by adding chaotropic salts like LiCl.[19] 2b. Consider using microwave-assisted synthesis, which can help break up aggregates and accelerate the coupling reaction. Note that temperature control is critical to avoid increasing epimerization.[19][20][21]

Section 3: Recommended Protocols & Methodologies

The following protocols are designed to minimize epimerization while promoting efficient coupling of this compound.

Protocol 1: Low-Epimerization Coupling using COMU and Collidine

This protocol is highly recommended for this specific amino acid due to the proven low-racemization potential of COMU and the use of a hindered, weak base.[13]

Materials:

  • N-terminal deprotected peptide on solid support (1.0 eq)

  • Fmoc-2-amino-2-(2-methylphenyl)acetic acid (3.0 eq)

  • COMU (3.0 eq)

  • 2,4,6-Collidine (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in the chosen solvent (DMF or DCM) for 30 minutes in a reaction vessel. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-2-amino-2-(2-methylphenyl)acetic acid and COMU in a minimal amount of anhydrous solvent.

  • Activation & Coupling: Add the solution from step 2 to the resin. Immediately add the 2,4,6-collidine to the reaction vessel.

  • Reaction: Agitate the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Let the reaction proceed for 4-8 hours, monitoring completion with a Kaiser test or other appropriate method.

  • Washing: Upon completion, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally Methanol (3x) before drying.

  • Analysis: After cleavage and purification, analyze the final product for epimeric purity by chiral HPLC.

Protocol 2: Low-Epimerization Coupling using DIC/Oxyma with Copper(II) Chloride

This protocol leverages the cost-effectiveness of carbodiimides while incorporating two powerful epimerization suppression strategies: the additive Oxyma and a copper(II) salt.[12][15]

Materials:

  • N-terminal deprotected peptide on solid support (1.0 eq)

  • Fmoc-2-amino-2-(2-methylphenyl)acetic acid (3.0 eq)

  • OxymaPure® (3.0 eq)

  • Anhydrous Copper(II) Chloride (CuCl₂) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-2-amino-2-(2-methylphenyl)acetic acid, OxymaPure®, and CuCl₂ in anhydrous DMF.

  • Pre-Cooling: Cool both the resin vessel and the reagent vial to 0°C in an ice bath.

  • Activation & Coupling: Add the reagent solution from step 2 to the resin. Add the DIC to the reaction vessel.

  • Reaction: Agitate the mixture at 0°C for the duration of the reaction (typically 6-12 hours). Monitor for completion.

  • Washing: Upon completion, drain the reaction mixture and wash the resin thoroughly as described in Protocol 1.

  • Analysis: Analyze the final product for epimeric purity by chiral HPLC.

Section 4: Data & Reagent Selection Guide

The following table summarizes the relative performance of various reagent combinations in suppressing epimerization, based on literature and field experience.

Coupling ReagentAdditiveBaseTemp.Expected EpimerizationComments
DIC/EDCNoneDIPEARTVery High Not Recommended. This combination is highly prone to causing epimerization.[12]
DIC/EDCHOBtDIPEARTHigh HOBt offers some suppression but is often insufficient for sensitive residues, especially with a strong base.[13]
HATUHOAtDIPEARTModerate A powerful coupling reagent, but the use of DIPEA can still lead to significant epimerization with sensitive amino acids.[6]
DIC/EDCHOBt/CuCl₂NMM0°CLow The combination of a weaker base, low temperature, and a copper salt additive provides excellent suppression.[15]
HATUHOAtNMM0°CLow Replacing DIPEA with NMM and lowering the temperature significantly improves the stereochemical outcome.[6]
COMU(Internal)Collidine0°CVery Low Highly Recommended. COMU has an integrated Oxyma moiety and, when paired with a hindered base at low temperature, offers one of the most robust systems for preventing epimerization.[13][14]
DEPBTNoneNMMRTVery Low DEPBT is a phosphonium-based reagent known for causing very little epimerization, especially with arylglycines.[14]

References

  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis of Peptides.
  • Subir, A. K., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Ge, Y., et al. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025 Meeting.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Watanabe, T. (n.d.).
  • Kuranov, A. M., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. [Link]

  • BenchChem. (2025). Preventing epimerization during Zelkovamycin analogue synthesis.
  • Henderson, J. W. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Cummins, M., et al. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire.
  • Subir, A. K., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis. [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • ResearchGate. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. [Link]

  • ResearchGate. (2015). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?[Link]

  • BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • Ammar, O., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Liu, K., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications. [Link]

  • Mandrelli, V., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 28(3), 1335. [Link]

  • Collins, J. M., et al. (2017). Coupling method for peptide synthesis at elevated temperatures.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • BenchChem. (2025). Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid.
  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.

Sources

impact of temperature and pH on the stability of 2-amino-2-(2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-2-(2-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various temperature and pH conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. As an α-amino acid, it possesses both a basic amino group and an acidic carboxylic acid group, making its chemical behavior highly dependent on the pH of the medium. Elevated temperatures can accelerate degradation reactions, while oxidative stress can lead to the formation of impurities.

Q2: What is the expected pH-stability profile for this compound?

A2: While specific experimental data for this compound is not extensively published, based on its structure, a U-shaped pH-stability profile is anticipated. The compound is expected to exhibit maximum stability in the neutral to slightly acidic pH range (approximately pH 4-7). In strongly acidic or alkaline conditions, degradation is likely to be more pronounced due to acid- or base-catalyzed hydrolysis and other reactions.

Q3: How does temperature impact the shelf-life of this compound solutions?

A3: As with most chemical reactions, the degradation of this compound is expected to follow the principles of chemical kinetics, where an increase in temperature will increase the rate of degradation. For every 10°C increase in temperature, the rate of degradation can double or triple. Therefore, for long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended to minimize degradation. Short-term handling at room temperature is generally acceptable, but prolonged exposure should be avoided.[1]

Q4: What are the likely degradation pathways for this compound?

A4: Based on the functional groups present, the following degradation pathways are plausible under forced degradation conditions:

  • Decarboxylation: Particularly at elevated temperatures and in acidic conditions, the carboxylic acid group may be lost as carbon dioxide.

  • Oxidation: The amino group and the aromatic ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various oxidized byproducts.

  • Racemization: The chiral center at the α-carbon may be susceptible to racemization, especially under basic conditions.

  • Formation of impurities: Self-condensation or reaction with formulation excipients can lead to the formation of dimeric or other adduct impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency or unexpected peaks in HPLC analysis of a freshly prepared solution. Degradation during sample preparation or analysis.Prepare solutions fresh in a suitable buffer (pH 4-7) and protect from light. Use a validated, stability-indicating HPLC method. Consider using an autosampler with cooling capabilities.
Discoloration of the solid compound or solution over time. Oxidation or formation of degradation products.Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect from light. For solutions, consider the addition of antioxidants if compatible with the application.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2). Prepare stock solutions in a stable buffer and dilute into the assay medium immediately before use.
Precipitation of the compound from solution. Poor solubility at the working pH or concentration.Determine the solubility of the compound across a range of pH values to identify the optimal conditions for your experiment. Consider the use of co-solvents or other formulation strategies to enhance solubility if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the degradation of this compound under various stress conditions, which is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][2][3][4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 0.1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 0.1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL. Keep at room temperature and protect from light for 2, 4, 8, and 24 hours.
  • Thermal Degradation (Solution): Incubate the stock solution at 60°C and 80°C for 24, 48, and 72 hours.
  • Thermal Degradation (Solid): Expose the solid compound to 80°C in a stability chamber for 1, 3, and 7 days.
  • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Visualizing Stability Relationships

The interplay between pH, temperature, and stability can be visualized to guide experimental design.

StabilityFactors cluster_conditions Stress Conditions cluster_outcomes Potential Outcomes pH pH (Acidic, Neutral, Basic) Degradation Degradation Rate pH->Degradation Influences Stability Optimal Stability pH->Stability Determines (Optimal Range) Temp Temperature (Ambient, Elevated) Temp->Degradation Accelerates Temp->Stability Reduces Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Degradation Induces Impurities Impurity Profile Degradation->Impurities Generates

Caption: Factors influencing the stability of this compound.

Conclusion

Understanding the stability of this compound is paramount for its successful application in research and drug development. While specific degradation kinetics for this molecule are not widely published, a systematic investigation using forced degradation studies will provide the necessary insights into its stability profile. By carefully controlling pH and temperature, and by employing a validated stability-indicating analytical method, researchers can ensure the quality and reliability of their experimental data.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 242-252.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • BenchChem. (2025). In-Depth Technical Guide: Solubility and Stability Studies of 2-amino-2-(2-methoxyphenyl)acetic acid. BenchChem.
  • Kamboj, P., & Singh, B. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 173-191.
  • Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Journal of the Indian Chemical Society, 62(8), 619-622.
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38387.

Sources

troubleshooting inconsistent reaction yields in 2-amino-2-(o-tolyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-amino-2-(o-tolyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with inconsistent reaction yields. We will explore the common synthetic routes, identify critical process parameters, and provide detailed troubleshooting strategies in a practical question-and-answer format to help you optimize your experimental outcomes.

Introduction to Synthetic Challenges

2-amino-2-(o-tolyl)acetic acid is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by inconsistent yields. These inconsistencies can arise from a multitude of factors, including reagent quality, subtle variations in reaction conditions, and the formation of difficult-to-remove impurities. This guide will focus on the two most prevalent synthetic methodologies: the Strecker synthesis and the Bucherer-Bergs synthesis . By understanding the mechanistic nuances and potential pitfalls of each, researchers can systematically diagnose and resolve issues in their synthetic workflow.

Section 1: Troubleshooting the Strecker Synthesis

The Strecker synthesis is a robust method for producing α-amino acids from aldehydes.[1] The process involves two main stages: the formation of an α-aminonitrile from o-tolualdehyde, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.[2][3]

FAQs and Troubleshooting Guide

Question 1.1: My yield of the α-aminoacetonitrile intermediate is consistently low. What are the primary causes?

Answer: Low yield at this stage typically points to issues in the formation of the imine intermediate or the subsequent nucleophilic attack by the cyanide ion.[1] Consider the following:

  • Inefficient Imine Formation: The reaction between o-tolualdehyde and ammonia to form the corresponding imine is a critical equilibrium-driven step.[4]

    • Ammonia Source: Ensure an adequate concentration of ammonia. Using ammonium chloride (NH₄Cl) in conjunction with a cyanide salt like potassium cyanide (KCN) is a common and safer practice. The ammonium ion acts as a mild acid to protonate the aldehyde's carbonyl, activating it for attack by liberated ammonia.[4]

    • Water Removal: The formation of the imine from the tetrahedral intermediate involves the elimination of water.[1] While the reaction is often run in aqueous or alcoholic media, ensuring the initial reagents are not excessively wet can help shift the equilibrium.

  • Cyanide Addition Issues: The cyanide ion (CN⁻) attacks the electrophilic carbon of the imine (or the protonated iminium ion).[3]

    • pH Control: The reaction is typically promoted by mildly acidic conditions, which favor iminium ion formation without excessively protonating the cyanide nucleophile (HCN has a pKa of ~9.2).[5] If the solution is too acidic, the concentration of available CN⁻ will be too low.

    • Reagent Quality: Use high-purity cyanide salts. Degradation or contamination can significantly impact nucleophilicity.

Question 1.2: The final hydrolysis of the α-aminoacetonitrile is sluggish or incomplete. How can I drive it to completion?

Answer: The hydrolysis of the nitrile group to a carboxylic acid requires harsh conditions, typically strong acid or base, and is often the rate-limiting step.[2]

  • Acid Hydrolysis:

    • Conditions: Refluxing with concentrated aqueous acid (e.g., 6M HCl or H₂SO₄) is standard.

    • Mechanism: The nitrile nitrogen is protonated, followed by the attack of water. A series of proton transfers and further attack by water leads to the elimination of an ammonium ion, yielding the carboxylic acid.[1]

    • Troubleshooting: If the reaction is slow, try increasing the reaction time, temperature, or the concentration of the acid. Be aware that excessively harsh conditions can lead to degradation of the desired product.

  • Base Hydrolysis:

    • Conditions: Refluxing with a strong base like NaOH or KOH can also be effective.

    • Drawback: This will yield the carboxylate salt of the amino acid, requiring an additional acidification step during workup to precipitate the final product.

Question 1.3: I'm observing a significant amount of a polymeric, insoluble byproduct. What is it and how can I prevent it?

Answer: This is a common issue when working with aldehydes. The byproduct is likely a result of an acid- or base-catalyzed self-condensation or polymerization of o-tolualdehyde.

  • Prevention Strategies:

    • Temperature Control: Maintain the recommended reaction temperature. Do not overheat, especially during the initial imine formation step.

    • Order of Addition: A common strategy is to add the aldehyde slowly to the mixture of the ammonium salt and cyanide salt. This keeps the instantaneous concentration of free aldehyde low, minimizing self-condensation.

    • Solvent Choice: Using an alcoholic solvent like methanol or ethanol can sometimes help to better solvate the intermediates and reduce polymerization compared to purely aqueous systems.

Strecker Synthesis Workflow and Pitfalls

Strecker_Synthesis Tolualdehyde o-Tolualdehyde Imine Imine Intermediate Tolualdehyde->Imine Imine Formation (Equilibrium) Polymer Aldehyde Polymerization Tolualdehyde->Polymer Side Reaction (High Temp/Conc) Ammonia NH₃ / NH₄Cl Ammonia->Imine Imine Formation (Equilibrium) Cyanide KCN / NaCN Aminonitrile α-Aminoacetonitrile Cyanide->Aminonitrile Cyanide Attack Imine->Aminonitrile Cyanide Attack AminoAcid 2-amino-2-(o-tolyl)acetic acid Aminonitrile->AminoAcid Acid/Base Hydrolysis IncompleteHydrolysis Incomplete Hydrolysis Aminonitrile->IncompleteHydrolysis Sluggish Reaction (Insufficient H⁺/OH⁻)

Caption: Workflow for the Strecker synthesis highlighting critical intermediate steps and common failure points leading to low yield.

Section 2: Troubleshooting the Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a multicomponent synthesis that produces hydantoin intermediates from a carbonyl compound, ammonium carbonate, and a cyanide salt.[6] This hydantoin is subsequently hydrolyzed to yield the final amino acid.[7] This method is particularly useful for generating α,α-disubstituted amino acids but works well for monosubstituted ones too.[1]

FAQs and Troubleshooting Guide

Question 2.1: My 5-(o-tolyl)hydantoin intermediate is not forming in high yield. What are the most critical reaction parameters?

Answer: The formation of the hydantoin is sensitive to several factors, particularly reagent stoichiometry and pH.

  • Reagent Ratios and Quality:

    • Stoichiometry: An effective molar ratio for the carbonyl compound, cyanide salt (KCN or NaCN), and ammonium carbonate is often 1:2:2.[8] An excess of cyanide can sometimes lead to side products.[7]

    • Ammonium Carbonate Quality: Ammonium carbonate can decompose over time into ammonia, carbon dioxide, and water. Use a fresh, high-quality source to ensure a sufficient supply of the necessary reactive species.[8] Its decomposition is a key reason why reactions are often run in a closed vessel or under pressure to retain volatile components like ammonia and CO₂.[9]

  • pH Control:

    • Ammonium carbonate serves as an in-situ source of both ammonia and carbon dioxide and also acts as a buffer.[7] Maintaining a slightly alkaline pH (around 8-9) is crucial. Conditions that are too acidic hinder the formation of the initial cyanohydrin intermediate, while strongly alkaline conditions can degrade the cyanide reagent.[7]

  • Temperature and Solvent:

    • The reaction typically requires heating to reflux (80-100°C) in an aqueous or alcoholic solvent (e.g., 50% ethanol) to proceed efficiently.[6][8] For less reactive ketones, higher temperatures and the use of solvents like propylene glycol in a sealed vessel have been shown to dramatically improve yields.[9]

Question 2.2: The hydrolysis of the hydantoin intermediate is problematic, resulting in a complex mixture. How can I improve the selectivity and yield?

Answer: Hydantoin hydrolysis is typically performed under strong alkaline conditions, which can lead to side reactions if not properly controlled.[10]

  • Optimizing Hydrolysis Conditions:

    • Base Concentration: The hydrolysis proceeds in two steps: ring-opening to an N-carbamoyl amino acid, followed by hydrolysis to the final amino acid.[11] While a sufficient amount of base (e.g., NaOH) is needed, an excessive concentration can promote side reactions or lead to the formation of stable salts that are difficult to work with.[10] A molar ratio of approximately 1:3 of hydantoin to NaOH has been reported as optimal in some cases to achieve high yields.[11]

    • Temperature: High temperatures (e.g., >150°C) are often required to drive the second hydrolysis step to completion. Monitor the reaction progress to avoid prolonged heating that could lead to product degradation.

  • Workup and Isolation:

    • After hydrolysis, the reaction mixture will contain the sodium salt of the amino acid. Careful neutralization with an acid (e.g., HCl or acetic acid) to the isoelectric point (typically pH 5-8) is required to precipitate the free amino acid.[12][13] Adding the acid too quickly or overshooting the pH can result in redissolving the amphoteric product or co-precipitation of salts.

Bucherer-Bergs Synthesis Workflow and Pitfalls

Bucherer_Bergs Tolualdehyde o-Tolualdehyde Cyanohydrin Cyanohydrin Tolualdehyde->Cyanohydrin AmmoniumCarbonate (NH₄)₂CO₃ Aminonitrile Aminonitrile AmmoniumCarbonate->Aminonitrile SN2 Hydantoin 5-(o-tolyl)hydantoin AmmoniumCarbonate->Hydantoin Cyclization (via Carbamic Acid) ReagentDecomp Reagent Decomposition ((NH₄)₂CO₃) AmmoniumCarbonate->ReagentDecomp Cyanide KCN / NaCN Cyanide->Cyanohydrin Cyanohydrin->Aminonitrile SN2 Aminonitrile->Hydantoin Cyclization (via Carbamic Acid) AminoAcid 2-amino-2-(o-tolyl)acetic acid Hydantoin->AminoAcid Alkaline Hydrolysis HydrolysisIssues Hydrolysis Side Reactions (Excess Base) Hydantoin->HydrolysisIssues

Caption: The Bucherer-Bergs pathway, showing the progression from starting materials to the final amino acid via the key hydantoin intermediate.

Section 3: General Purification and Analysis FAQs

Question 3.1: What is the most effective method for purifying the final 2-amino-2-(o-tolyl)acetic acid product?

Answer: Recrystallization is the most common and effective method. Due to the amphoteric nature of amino acids, solubility is highly pH-dependent.

  • Procedure: Dissolve the crude product in a dilute acidic solution (e.g., dilute HCl) to protonate the amino group and form the soluble hydrochloride salt. Treat with activated carbon to remove colored impurities, if necessary. Filter, and then slowly add a dilute base (e.g., NH₄OH or NaOH) to the filtrate to adjust the pH to the isoelectric point, at which the amino acid has minimum solubility, causing it to crystallize out. Collect the purified crystals by filtration, wash with cold water, and then a water-miscible solvent like ethanol or acetone to aid drying.

Question 3.2: How can I reliably analyze the purity and confirm the identity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is recommended.

  • Chromatography (HPLC): High-Performance Liquid Chromatography is essential for assessing purity. Due to the polar nature of amino acids, standard reversed-phase chromatography can be challenging. Hydrophilic Interaction Chromatography (HILIC) is often a better choice for retaining and separating underivatized amino acids.[14]

  • Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation. The spectra should show characteristic peaks for the o-tolyl group protons and carbons, as well as the α-proton and α-carbon.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product (165.19 g/mol ).[15]

Table 1: Key Analytical Data for 2-amino-2-(o-tolyl)acetic acid
Analytical MethodExpected Result / ObservationPurpose
¹H NMR Signals for aromatic protons (tolyl group), a singlet for the methyl group, and a singlet for the α-proton.Structural Confirmation
¹³C NMR Signals for the carboxyl carbon (~175 ppm), aromatic carbons, the α-carbon (~55-65 ppm), and the methyl carbon.Structural Confirmation
HPLC-MS A parent ion peak corresponding to the correct molecular weight ([M+H]⁺ at m/z 166.2).Purity & MW Confirmation
Melting Point 234-238°C (with decomposition).[15]Identity & Purity Check

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Bucherer-Bergs Synthesis of 5-(o-tolyl)hydantoin

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, combine o-tolualdehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water until the solids are sufficiently suspended.

  • Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring for 8-12 hours. The pressure inside the vessel will increase.

  • Workup: Cool the reaction vessel to room temperature before opening. A precipitate should have formed. Cool the mixture further in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the isolated white solid (5-(o-tolyl)hydantoin) under vacuum. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or LC-MS.

Protocol 4.2: Alkaline Hydrolysis of 5-(o-tolyl)hydantoin
  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add the 5-(o-tolyl)hydantoin (1.0 eq) and a 15-20% aqueous solution of sodium hydroxide (3.0-4.0 eq).

  • Hydrolysis: Heat the mixture to reflux (typically 120-150°C) and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature, then further in an ice bath. Slowly and with stirring, add concentrated HCl or glacial acetic acid to adjust the pH to ~6-7. A white precipitate of 2-amino-2-(o-tolyl)acetic acid will form.

  • Isolation and Purification: Age the slurry in the ice bath for 1-2 hours. Collect the product by vacuum filtration. Wash the solid with cold deionized water and then with cold ethanol. Dry the product under vacuum to yield the final amino acid.

References

  • Dona, M., & D’Oca, M. G. M. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molbank, 2018(4), M1016. [Link]

  • Wikipedia. Bucherer–Bergs reaction. Wikipedia. [Link]

  • MedSchoolCoach. Synthesis of Alpha-Amino Acids. MedSchoolCoach. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. Strecker Synthesis. Master Organic Chemistry. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14036–14043. [Link]

  • Filo. How can glycine be prepared by Strecker synthesis?. Filo. [Link]

  • NROChemistry. Strecker Synthesis. NROChemistry. [Link]

  • ResearchGate. Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. [Link]

  • Name Reaction. Bucherer-Bergs Reaction. Name Reaction. [Link]

  • Sapphire North America. 2-Amino-2-(p-tolyl)acetic Acid. Sapphire North America. [Link]

  • Google Patents. DE891259C - Process for the hydrolysis of hydantoins.
  • PubMed. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. [Link]

  • NIH. Study on the Formation of Glycine by Hydantoin and Its Kinetics. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. [Link]

Sources

Technical Support Center: Purification of 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 2-amino-2-(2-methylphenyl)acetic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this non-canonical amino acid. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Impurities in this compound typically arise from the synthetic route employed. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents.[1][2] For instance, if a Strecker synthesis is used, you might encounter unreacted o-tolualdehyde, cyanide salts, or the corresponding aminonitrile intermediate. It's also important to consider the potential for isomeric impurities, such as other methylphenylacetic acid derivatives, if the starting materials are not isomerically pure.[3]

Q2: What is the first step I should take to purify my crude this compound?

A2: An initial acid-base extraction is often a highly effective first step to remove a significant portion of non-amino acid impurities.[4] Since this compound is an amino acid, it possesses both an acidic carboxylic acid group and a basic amino group.[5][6] This amphoteric nature allows for its selective extraction into aqueous layers at different pH values, leaving behind neutral organic impurities in the organic phase.[4][7]

Q3: My compound has low solubility in common organic solvents. How can I perform recrystallization effectively?

A3: Low solubility can be a challenge. For this compound, consider using a mixed solvent system for recrystallization. A common approach is to dissolve the crude product in a solvent in which it is sparingly soluble at room temperature but more soluble upon heating, such as a mixture of ethanol and water.[8] The principle is to find a solvent pair where one solvent readily dissolves the compound and the other acts as an anti-solvent. Careful, slow addition of the anti-solvent to a heated, saturated solution of the compound in the primary solvent can induce crystallization upon cooling.

Q4: When should I consider using chromatography for purification?

A4: Chromatography is recommended when simpler methods like recrystallization or acid-base extraction fail to provide the desired purity, especially for removing closely related structural isomers or impurities with similar solubility profiles.[6][9] Ion-exchange chromatography is particularly well-suited for amino acid purification.[9][10]

Troubleshooting Guides

Issue 1: Recrystallization yields are consistently low.
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect solvent system Screen a variety of solvent systems, including mixed solvents (e.g., ethanol/water, methanol/ether).The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Cooling too rapidly Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.Rapid cooling can lead to the precipitation of impurities along with the product and the formation of small, impure crystals.
Using an excessive amount of solvent Use the minimum amount of hot solvent required to fully dissolve the crude product.Using too much solvent will result in a significant portion of the product remaining in the mother liquor, thus reducing the yield.
Issue 2: Acid-Base Extraction results in emulsion formation.
Potential Cause Troubleshooting Step Scientific Rationale
Vigorous shaking Gently invert the separatory funnel instead of shaking vigorously.Vigorous agitation can create a stable emulsion, especially if surfactants or finely divided solids are present.
Solutions are too concentrated Dilute both the organic and aqueous phases.High concentrations can increase the viscosity and favor emulsion formation.
Presence of fine solid particles Filter the initial solution before extraction.Particulate matter can stabilize emulsions at the interface of the two liquid phases.
Emulsion persists Add a small amount of brine (saturated NaCl solution) and swirl gently.The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the dissolved organic components.
Issue 3: Poor separation during column chromatography.
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate stationary phase For amino acids, consider ion-exchange chromatography. A cation-exchange resin can be effective.[11]Ion-exchange chromatography separates molecules based on their net charge, which is ideal for amino acids as their charge is pH-dependent.[9][10]
Incorrect mobile phase Optimize the pH and ionic strength of the elution buffer. A pH gradient can be used to elute the bound amino acid.The binding and elution of the amino acid from the ion-exchange resin are controlled by the pH and salt concentration of the mobile phase.[5]
Column overloading Load a smaller amount of the crude sample onto the column.Overloading the column leads to broad peaks and poor resolution as the stationary phase becomes saturated.
Flow rate is too high Decrease the flow rate of the mobile phase.[12]A slower flow rate allows for better equilibrium between the stationary and mobile phases, resulting in sharper peaks and improved separation.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

Objective: To separate this compound from neutral and acidic/basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl. The amino acid will be protonated and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with water to recover any remaining product. Combine the aqueous layers.

  • To the combined aqueous layers, slowly add 1 M NaOH until the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6 for neutral amino acids). The amino acid will precipitate out of the solution.[7]

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization from Ethanol/Water

Objective: To further purify the product obtained from acid-base extraction.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Place the crude amino acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Purity Assessment

To confirm the purity of your this compound, the following analytical techniques are recommended:

Analytical Technique Purpose Typical Observations for a Pure Sample
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impurities.[1]A single major peak corresponding to the product. Purity is often determined by the area percentage of the main peak.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify organic impurities.The ¹H and ¹³C NMR spectra should match the expected structure of this compound with no significant signals from impurities.
Mass Spectrometry (MS) Determine the molecular weight and identify impurities.[1]A molecular ion peak corresponding to the calculated mass of the compound (C₉H₁₁NO₂: 165.19 g/mol ).[13]
Melting Point Analysis Assess purity.A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point.

Diagrams

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Column Chromatography (Optional) Recrystallization->Chromatography If purity is insufficient Analysis Purity Assessment (HPLC, NMR, MS) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product Analysis->Pure Purity > 98%

Caption: General workflow for the purification of this compound.

AcidBaseExtraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Precipitation Start Crude product in Organic Solvent Add_HCl Add 1M HCl Start->Add_HCl Separate_1 Separate Layers Add_HCl->Separate_1 Aqueous_1 Aqueous Layer (Protonated Amino Acid) Separate_1->Aqueous_1 Organic_1 Organic Layer (Neutral Impurities) Separate_1->Organic_1 Add_NaOH Add 1M NaOH to Aqueous Layer Aqueous_1->Add_NaOH Transfer Precipitate Precipitation at Isoelectric Point Add_NaOH->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Solid Purified Amino Acid Filter->Pure_Solid

Caption: Detailed workflow of the acid-base extraction protocol.

References

  • Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
  • Vertex AI Search. (n.d.). Separation and Refining of Amino acids.
  • Google Patents. (n.d.). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Benchchem. (n.d.). Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide.
  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
  • PubMed. (n.d.). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids.
  • Benchchem. (n.d.). (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction?.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Methylphenylacetic acid preparation method.
  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • ResearchGate. (2025, August 10). (PDF) Impurity profile of amino acids?.

Sources

Technical Support Center: Optimizing Crystallization of 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 2-amino-2-(2-methylphenyl)acetic acid. It addresses common challenges and offers systematic troubleshooting strategies based on established scientific principles.

Introduction to Crystallization Challenges

This compound, an amino acid derivative, presents unique crystallization challenges due to its amphoteric nature and the steric hindrance from the ortho-methylphenyl group.[1] Key difficulties often encountered include poor crystal formation, oiling out, and polymorphism, which can significantly impact purity, yield, and downstream applications. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you might encounter during the crystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

Question: I've dissolved my compound in a suitable solvent at an elevated temperature and allowed it to cool, but no crystals have formed. What should I do?

Answer: The absence of crystal formation upon cooling typically indicates that the solution is not supersaturated. Here is a systematic approach to induce crystallization:

Step-by-Step Troubleshooting:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of crystals, add a single, small seed crystal to the solution. This provides a template for new crystals to grow upon.

  • Increase Supersaturation:

    • Solvent Evaporation: If nucleation techniques are unsuccessful, your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of the solute.[2] Allow the solution to cool again slowly.

    • Cooling to a Lower Temperature: If ambient cooling is insufficient, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[2]

  • Re-evaluate Solvent System:

    • If the above steps fail, the chosen solvent may not be optimal. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider a different solvent or a mixed solvent system.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling, my compound separates as an oil or a thick, viscous liquid rather than forming solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system, or when the rate of precipitation is too rapid for an ordered crystal lattice to form.

Step-by-Step Troubleshooting:

  • Increase Solvent Volume: The most common cause of oiling out is a solution that is too concentrated, leading to rapid precipitation. Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation level.[2] Cool the solution very slowly.

  • Modify the Solvent System:

    • If using a single solvent, consider adding a co-solvent in which the compound is less soluble (an anti-solvent). This should be done dropwise to the hot solution until slight turbidity is observed, which is then cleared by adding a few drops of the primary solvent.

    • The presence of impurities can also lower the melting point of the solid, contributing to oiling out. Consider a preliminary purification step like charcoal treatment if impurities are suspected.[2]

  • Slow Cooling is Crucial: Rapid cooling encourages oiling out.[2] Ensure the flask is well-insulated (e.g., by wrapping it in glass wool or placing it in a Dewar flask) to promote a gradual temperature decrease.

Issue 3: The Resulting Crystals are Very Small or Needle-Like

Question: I've successfully obtained crystals, but they are extremely small or have a needle-like morphology, which can be difficult to filter and may trap impurities. How can I grow larger, more well-defined crystals?

Answer: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. The goal is to slow down the crystallization process to allow for the formation of larger, more ordered crystals.

Step-by-Step Troubleshooting:

  • Reduce the Rate of Cooling: As with preventing oiling out, slower cooling is key. A slower cooling rate reduces the degree of supersaturation at any given time, favoring the growth of existing crystals over the formation of new nuclei.

  • Use a More Dilute Solution: Starting with a slightly more dilute solution (just above the saturation point at the higher temperature) will also slow down the crystallization process upon cooling.[2]

  • Solvent Selection: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent can slow down diffusion and promote the growth of larger crystals.

  • Utilize Additives: In some cases, small amounts of additives can modify crystal habit. For amino acids, the addition of certain surfactants or alcohols has been shown to influence crystal morphology.[3] However, this should be approached cautiously as it can also introduce impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: Based on its structure, which includes both polar (amino and carboxylic acid) and non-polar (methylphenyl) groups, a good starting point would be polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with water.[1] The solubility is expected to be limited in neutral water but will increase in acidic or basic aqueous solutions due to salt formation.[1]

Q2: How does pH affect the crystallization of this compound?

A2: As an amino acid, the pH of the solution will significantly impact the solubility of this compound.[1] At its isoelectric point, the molecule exists as a zwitterion and typically has its lowest solubility, which is often the ideal condition for crystallization. Dissolving the compound in a slightly acidic or basic solution and then slowly adjusting the pH towards the isoelectric point is a common crystallization strategy for amino acids.[4]

Q3: Is polymorphism a concern for this compound?

A3: Yes, polymorphism is a potential concern for many organic molecules, including those structurally similar to the target compound.[5] Different polymorphs can exhibit different physical properties, including solubility and stability. It is crucial to characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure consistency between batches.

Q4: My yield is consistently low. What are the likely causes?

A4: A poor yield can result from several factors[2]:

  • Using too much solvent: A significant amount of the compound may remain in the mother liquor.[2]

  • Incomplete precipitation: Ensure the solution has been cooled for a sufficient amount of time.

  • Losses during transfer and filtration: Be meticulous during these steps to minimize mechanical losses.

  • Sub-optimal pH: If using a pH-swing crystallization, ensure the final pH is at or very near the isoelectric point to minimize solubility.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • In a suitable flask, add the crude this compound.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.

  • Cover the flask and allow it to cool slowly to room temperature.

  • If no crystals form, proceed with the troubleshooting steps for "No Crystals Form Upon Cooling."

  • Once crystal formation is complete, cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: pH-Swing Crystallization
  • Dissolve the crude this compound in a dilute aqueous acidic solution (e.g., 1M HCl) or a dilute aqueous basic solution (e.g., 1M NaOH).

  • Filter the solution to remove any insoluble impurities.

  • Slowly, with stirring, add a dilute base (if starting from acid) or acid (if starting from base) dropwise until the pH approaches the isoelectric point of the compound, at which point the product will precipitate.

  • Continue adding the acid/base until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with deionized water, and then with a small amount of a water-miscible organic solvent (e.g., cold ethanol) to aid drying.

  • Dry the purified crystals.

Visualization of the Crystallization Workflow

Crystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_cooling Cooling & Nucleation cluster_outcome Outcome cluster_troubleshooting Troubleshooting cluster_final Final Product start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals cool->no_crystals Problem oil_out Oils Out cool->oil_out Problem induce Induce Nucleation (Scratch/Seed) induce->crystals Success evaporate Evaporate some solvent induce->evaporate Failure collect Collect & Dry Crystals crystals->collect no_crystals->induce add_solvent Add more solvent oil_out->add_solvent evaporate->cool add_solvent->cool

Caption: A workflow diagram illustrating the decision-making process for optimizing crystallization.

Data Summary Table

ParameterRecommended Range/ConditionRationale
Solvent Choice Polar protic (Ethanol, Methanol) or aqueous mixturesBalances polarity of amino/carboxyl groups and non-polarity of the phenyl ring.
pH Isoelectric PointMinimizes solubility, maximizing yield.
Cooling Rate Slow and controlledPromotes growth of larger, purer crystals and prevents oiling out.
Concentration Just saturated at high temperatureAvoids overly rapid precipitation and small crystal formation.

References

  • Vertex AI Search. (2025). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Orbion.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Benchchem. Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.
  • CrystEngComm (RSC Publishing). (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.
  • LookChem. 2-Amino-2-phenylacetic acid.
  • Sawaya, M. R.
  • News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice.
  • Appchem. 2-Amino-2-(o-tolyl)acetic acid | 129592-98-9 | C9H11NO2.
  • Alchem.Pharmtech. CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid.
  • YouTube. (2023).
  • Google Patents.
  • ChemicalBook. 2-Amino-2-phenylacetic acid | 2835-06-5.
  • PubChem. This compound | C9H11NO2 | CID 2772353.
  • ChemicalBook. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9.
  • MDPI.
  • ResearchGate. Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY | Request PDF.
  • Taylor & Francis.
  • PMC - NIH. (2024).
  • NIH. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • PMC - NIH.
  • ResearchGate. (2014). How to get (or crystallize)
  • MedChemExpress. 2-((2-Aminoethyl)amino)
  • PMC - NIH. Systematic enhancement of protein crystallization efficiency by bulk lysine‐to‐arginine (KR) substitution.
  • Analytical Methods (RSC Publishing). Chiral resolution with frozen aqueous amino acids.
  • PubMed. Systematic enhancement of protein crystallization efficiency by bulk lysine-to-arginine (KR) substitution.
  • SciSpace. (2016). Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles.
  • ResearchGate. (2025). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one.
  • DergiPark. Polymorphs of 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (Diclofenac): Differences from crystallography, Hirshfeld surface, QTAIM and NCIPlots.
  • PubChem. 2-Amino-2-[3-(2-methylphenyl)phenyl]acetic acid.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity in 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is not merely a matter of academic curiosity but a cornerstone of efficacy and safety. In the realm of pharmaceutical development, where enantiomers can exhibit profoundly different pharmacological and toxicological profiles, the rigorous validation of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess (e.e.) of 2-amino-2-(2-methylphenyl)acetic acid, a crucial chiral building block. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you in selecting the most fitting technique for your research and development needs.

The Criticality of Enantiomeric Purity

This compound, also known as o-tolylglycine, possesses a single stereocenter, giving rise to two enantiomers. The subtle difference in the three-dimensional arrangement of atoms can lead to significant variations in how these molecules interact with the chiral environment of biological systems, such as enzymes and receptors. Therefore, the ability to accurately quantify the prevalence of one enantiomer over the other is paramount.

A Comparative Overview of Analytical Techniques

The determination of enantiomeric purity hinges on the principle of creating a chiral environment in which the two enantiomers can be distinguished. This is primarily achieved through chromatographic and spectroscopic techniques. The most prevalent methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate method is contingent upon a variety of factors including the required accuracy, sample throughput, available instrumentation, and the physicochemical properties of the analyte.

Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination
FeatureChiral HPLCChiral GCCapillary Electrophoresis (CE)NMR Spectroscopy
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral stationary phase.Differential migration in a capillary under an electric field with a chiral selector.Diastereomeric differentiation using chiral solvating or derivatizing agents.
Sample State LiquidGas (requires derivatization)LiquidLiquid
Resolution ExcellentExcellentVery HighVaries (can be lower)
Sensitivity High (UV, MS detection)Very High (FID, MS detection)High (UV, LIF detection)Moderate to Low
Speed ModerateFastVery FastFast
Sample Throughput ModerateHighHighHigh
Solvent Consumption HighLowVery LowVery Low
Key Advantage Broad applicability, direct analysis of underivatized amino acids.High sensitivity for volatile compounds.High efficiency, minimal sample and reagent consumption.Non-separative, provides structural information.
Key Limitation Higher solvent cost, potential for peak broadening.Requires derivatization, which can be complex and introduce errors.Sensitive to matrix effects, can have lower loading capacity.Lower sensitivity, may require derivatization for clear signal separation.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and widely adopted technique for the enantioselective analysis of non-volatile compounds like amino acids.[1] The cornerstone of this method is the chiral stationary phase (CSP), which creates a stereoselective environment, leading to differential retention of the enantiomers.

The "Why" Behind the Method: The Chiral Recognition Mechanism

The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For aromatic amino acids like this compound, CSPs that facilitate π-π stacking and hydrogen bonding are particularly effective.

Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are highly successful in resolving underivatized amino acids.[2] These CSPs possess both hydrophobic pockets and polar functional groups, allowing for multiple interaction points with the analyte.[2]

Experimental Protocol: Chiral HPLC of this compound

Objective: To separate and quantify the enantiomers of this compound using a macrocyclic glycopeptide-based chiral stationary phase.

Materials & Equipment:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Chiral Stationary Phase: Astec CHIROBIOTIC® T column (or equivalent)

  • Mobile Phase: Methanol, Water (HPLC grade), Formic Acid (LC-MS grade)

  • Sample: Racemic or enantiomerically-enriched this compound

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Expected Outcome: Baseline separation of the two enantiomers, allowing for accurate quantification. The D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs.[2]

Chiral Gas Chromatography (GC): High Sensitivity through Derivatization

For volatile or semi-volatile compounds, chiral GC offers exceptional resolution and sensitivity. However, amino acids are non-volatile due to their zwitterionic nature. Therefore, a critical prerequisite for chiral GC analysis is derivatization to convert the analyte into a volatile and thermally stable compound.[3]

The "Why" Behind the Method: Volatilization and Chiral Recognition

The derivatization process typically involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group.[3] This eliminates the polar functional groups responsible for the low volatility. The resulting derivatives are then separated on a chiral capillary column, often coated with a cyclodextrin derivative or a chiral polysiloxane. The separation mechanism relies on the differential interaction of the enantiomeric derivatives with the chiral stationary phase.

Experimental Protocol: Chiral GC-MS of this compound Derivatives

Objective: To determine the enantiomeric purity of this compound after derivatization.

Materials & Equipment:

  • GC-MS system with a chiral capillary column (e.g., Chirasil-L-Val)

  • Derivatization reagents: Heptafluorobutyl chloroformate (HFBCF) and a suitable alcohol (e.g., isopropanol)

  • Solvents: Dichloromethane, Isooctane (GC grade)

  • Sample: Racemic or enantiomerically-enriched this compound

Procedure:

  • Derivatization:

    • Dissolve a known amount of the sample in an aqueous solution.

    • Perform an in-situ derivatization with HFBCF, followed by a liquid-liquid microextraction into isooctane.[4]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Electron Ionization (EI) at 70 eV, scan range m/z 50-500.

  • Data Analysis:

    • Extract the ion chromatograms for the characteristic fragment ions of the derivatized enantiomers.

    • Integrate the peak areas and calculate the % ee as described for HPLC.

Expected Outcome: Two well-resolved peaks corresponding to the derivatized enantiomers. The mass spectrometer provides definitive identification of the peaks.

Capillary Electrophoresis (CE): High Efficiency with Minimal Consumption

Capillary electrophoresis is a powerful separation technique characterized by its high efficiency, short analysis times, and minimal consumption of samples and reagents.[5] In chiral CE, a chiral selector is added to the background electrolyte (BGE), which facilitates the separation of enantiomers as they migrate through the capillary under the influence of an electric field.

The "Why" Behind the Method: Differential Electrophoretic Mobility

The separation in chiral CE is based on the differential interaction of the enantiomers with the chiral selector, leading to the formation of transient diastereomeric complexes with different effective mobilities.[6] Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids due to their ability to form inclusion complexes with the aromatic ring of the analyte.[7]

Experimental Protocol: Chiral CE of this compound

Objective: To achieve the enantioseparation of this compound using a cyclodextrin-based chiral selector.

Materials & Equipment:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Background Electrolyte (BGE): Phosphate buffer

  • Chiral Selector: Sulfated β-cyclodextrin

  • Sample: Racemic or enantiomerically-enriched this compound

Procedure:

  • BGE Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 6.5) containing the chiral selector (e.g., 3% w/v sulfated β-cyclodextrin).

  • Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and the BGE.

  • Sample Injection: Inject the sample solution (dissolved in water or BGE) using hydrodynamic or electrokinetic injection.

  • Electrophoretic Conditions:

    • Applied Voltage: 10-20 kV

    • Temperature: 25 °C

    • Detection: UV at 214 nm

  • Data Analysis:

    • Determine the migration times of the two enantiomers.

    • Calculate the % ee from the corrected peak areas.

Expected Outcome: A high-resolution separation of the two enantiomers with sharp, symmetrical peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a unique and powerful alternative for determining enantiomeric purity without the need for physical separation.[8] This is achieved by converting the enantiomers into diastereomers, either through derivatization with a chiral derivatizing agent (CDA) or by the addition of a chiral solvating agent (CSA). These diastereomers exhibit distinct NMR spectra, allowing for their individual quantification.

The "Why" Behind the Method: Creating a Diastereomeric Environment

When a racemic mixture is reacted with a single enantiomer of a CDA, a mixture of diastereomers is formed. Since diastereomers have different physical and spectroscopic properties, their corresponding nuclei will resonate at different frequencies in the NMR spectrum. Similarly, a CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to a separation of their NMR signals.

Experimental Protocol: NMR Determination of Enantiomeric Excess

Objective: To determine the enantiomeric excess of this compound using a chiral solvating agent.

Materials & Equipment:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (CSA): (R)-(-)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine or a similar Pirkle-type alcohol

  • Sample: Racemic or enantiomerically-enriched this compound

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in the deuterated solvent in an NMR tube.

    • Add the chiral solvating agent in a specific molar ratio (e.g., 1:1 or with a slight excess of the CSA).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved signal that is split into two distinct peaks corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two peaks.

    • Calculate the % ee from the ratio of the integrals.

Expected Outcome: The ¹H NMR spectrum will show at least one proton signal that is resolved into two separate signals, representing the two enantiomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the discussed analytical techniques.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phase MobilePhase->Inject Separate Chiral Column Separation Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample Derivatize Derivatize to Volatile Form Sample->Derivatize Inject Inject Derivative Derivatize->Inject Separate Chiral GC Column Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC-MS.

Conclusion: Selecting the Optimal Method

The validation of the enantiomeric purity of this compound can be confidently achieved using several robust analytical techniques.

  • Chiral HPLC stands out as the most versatile and direct method, particularly with macrocyclic glycopeptide-based CSPs that can analyze the underivatized amino acid.

  • Chiral GC-MS offers superior sensitivity but necessitates a derivatization step, which adds complexity to the sample preparation.

  • Capillary Electrophoresis provides a high-efficiency, low-consumption alternative, ideal for high-throughput screening environments.

  • NMR Spectroscopy , with the aid of chiral solvating agents, presents a rapid, non-separative approach that is invaluable for quick checks and reaction monitoring.

The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral compounds.

References

  • Enantioselective separation of phenylglycidates by capillary electrophoresis employing sulfated beta-cyclodextrin as chiral selector. Journal of Chromatography B, [Link].

  • Capillary electrophoresis with (R)-(--)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine as chiral selector for separation of albendazole sulfoxide enantiomers and their analysis in human plasma. Electrophoresis, [Link].

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, [Link].

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, [Link].

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality, [Link].

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Amino Acid Derivatives by NMR Spectroscopy. Molecules, [Link].

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect, [Link].

  • Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. Electrophoresis, [Link].

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  • NMR Chiral solvating agents. ResearchGate, [Link].

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, [Link].

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, [Link].

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, [Link].

  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. ACS Omega, [Link].

  • Mechanism of capillary electrophoresis enantioseparations using a combination of an achiral crown ether plus cyclodextrins. Journal of Chromatography A, [Link].

  • Chiral HPLC Separations. Phenomenex, [Link].

  • TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate, [Link].

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today, [Link].

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, [Link].

  • Separation of Acetic acid, hydroxy-, 2-aminoethyl ester on Newcrom R1 HPLC column. SIELC Technologies, [Link].

  • Direct Stereoselective Separations of Free Amino Acids on Quinine and Quinidine-based Zwitterionic Chiral Stationary Phases. Chiral Technologies, [Link].

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, [Link].

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, [Link].

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, [Link].

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate, [Link].

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A Comparative Analysis of 2-amino-2-(2-methylphenyl)acetic Acid and Phenylalanine in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery and development, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. This guide provides a detailed comparative analysis of the natural proteinogenic amino acid, L-phenylalanine, and its synthetic analogue, 2-amino-2-(2-methylphenyl)acetic acid. We will delve into the structural nuances, physicochemical properties, and the consequential impact on peptide conformation, stability, and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this non-natural amino acid in their peptide design.

Introduction: The Rationale for Non-Natural Amino Acids

The twenty proteinogenic amino acids form the fundamental alphabet of natural peptides and proteins.[1][2] However, peptides composed solely of these natural building blocks often suffer from limitations such as poor metabolic stability and limited conformational diversity, hindering their therapeutic application.[3][4] The introduction of unnatural amino acids (UAAs) offers a powerful strategy to overcome these hurdles, expanding the chemical space to tailor peptide properties for improved drug-likeness.[5] UAAs can introduce novel side-chain functionalities, enforce specific secondary structures, and enhance resistance to proteolytic degradation.[5][6]

This guide focuses on a specific substitution: the replacement of the ubiquitous aromatic amino acid, phenylalanine, with this compound. Phenylalanine, with its benzyl side chain, plays a crucial role in protein structure and function through hydrophobic and π-π stacking interactions.[] Its non-natural counterpart, featuring a methyl group at the ortho position of the phenyl ring, introduces a subtle yet significant structural perturbation with profound implications for peptide behavior.

Structural and Physicochemical Comparison

The key difference between L-phenylalanine and this compound lies in the ortho-methyl group on the phenyl ring of the latter. This seemingly minor addition has significant steric and electronic consequences.

PropertyL-PhenylalanineThis compound
Molecular Formula C9H11NO2C9H11NO2
Molecular Weight 165.19 g/mol 165.19 g/mol [8]
Side Chain Benzyl2-Methylbenzyl
Classification Natural, Proteinogenic, Nonpolar[1][9]Non-natural, Nonpolar
Key Structural Feature Unsubstituted phenyl ringMethyl group at the ortho position of the phenyl ring

The ortho-methyl group in this compound introduces steric hindrance that can restrict the conformational freedom of the peptide backbone.[10] This steric clash can influence the preferred dihedral angles (φ and ψ) of the amino acid residue, thereby impacting the local and global secondary structure of the peptide.[11]

Furthermore, the methyl group, being electron-donating, can subtly alter the electron density of the aromatic ring, potentially modifying its interaction with biological receptors.[12] While both amino acids are hydrophobic, the addition of the methyl group can slightly increase the lipophilicity of the side chain.

Impact on Peptide Structure and Conformation

The incorporation of this compound in place of phenylalanine can induce significant changes in peptide conformation. The steric bulk of the ortho-methyl group can disfavor certain secondary structures, such as α-helices, where tight packing of side chains is required. Conversely, it may promote the formation of turn-like structures or more extended conformations.[11]

The restriction of side-chain rotation by the ortho-methyl group can pre-organize the peptide into a more rigid conformation. This conformational rigidity can be advantageous for receptor binding, as it reduces the entropic penalty upon binding to a target.

G cluster_0 Phenylalanine in Peptide cluster_1 This compound in Peptide Phe Phenylalanine Residue Backbone1 Peptide Backbone (Flexible) Phe->Backbone1 Allows free rotation Structure1 Multiple Conformations (e.g., α-helix, β-sheet) Backbone1->Structure1 Structure2 Favors Specific Conformations (e.g., β-turn, extended) Structure1->Structure2 Conformational Shift MePhe This compound Residue Backbone2 Peptide Backbone (Restricted) MePhe->Backbone2 Steric hindrance from ortho-methyl group Backbone2->Structure2

Caption: Impact of ortho-methylation on peptide conformation.

Comparative Biological Activity and Applications

The structural changes induced by this compound can translate into altered biological activity.

  • Enhanced Proteolytic Stability: The steric shielding provided by the ortho-methyl group can protect the adjacent peptide bonds from enzymatic cleavage by proteases.[10] This can significantly increase the in vivo half-life of the peptide therapeutic.

  • Modulated Receptor Binding: The altered conformation and electronic properties of the side chain can lead to changes in receptor binding affinity and selectivity. In some cases, the rigidified conformation may fit more precisely into a receptor's binding pocket, leading to increased potency.[12] Conversely, the steric bulk could also lead to a decrease in affinity if it clashes with the receptor surface.

  • Improved Membrane Permeability: The increased lipophilicity imparted by the methyl group can potentially enhance the peptide's ability to cross cell membranes, a desirable property for targeting intracellular proteins.[10]

The unique properties of peptides containing this compound make them attractive candidates for the development of novel therapeutics, particularly in areas where proteolytic instability and poor membrane permeability are major obstacles.

Experimental Protocols

To empirically evaluate the impact of substituting phenylalanine with this compound, a series of experiments are recommended.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for preparing the native and modified peptides.[13][14][15] Both Fmoc and Boc protection strategies can be employed.[16][17]

Workflow for Fmoc-based Solid-Phase Peptide Synthesis:

G start Start: Resin Swelling deprotection Fmoc Deprotection (20% piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spec, HPLC) purification->analysis end End: Lyophilized Peptide analysis->end

Caption: Fmoc-based Solid-Phase Peptide Synthesis Workflow.

Detailed Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.[18][19]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (either Fmoc-Phe-OH or Fmoc-2-amino-2-(2-methylphenyl)acetic acid-OH) with a coupling agent such as diisopropylcarbodiimide (DIC) and an additive like OxymaPure®. Add this activated mixture to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove side-chain protecting groups.[18][20]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This assay compares the susceptibility of the two peptides to enzymatic degradation.

  • Peptide Incubation: Incubate a known concentration of each peptide with a protease (e.g., trypsin, chymotrypsin, or serum proteases) in a suitable buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Quench the enzymatic reaction by adding an acid (e.g., TFA) or a protease inhibitor.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

  • Sample Preparation: Prepare solutions of each peptide in an appropriate buffer (e.g., phosphate buffer) at a known concentration.

  • CD Measurement: Record the CD spectra of each peptide solution in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: Analyze the resulting spectra to determine the percentage of α-helix, β-sheet, and random coil content for each peptide. A comparison of the spectra will reveal any conformational changes induced by the ortho-methylated phenylalanine analog.

Conclusion

The substitution of phenylalanine with this compound represents a valuable strategy in peptide design for enhancing proteolytic stability and modulating conformation. The steric hindrance introduced by the ortho-methyl group can lead to more rigid peptide structures with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this non-natural amino acid in specific peptide sequences, enabling researchers to make informed decisions in the design of next-generation peptide therapeutics.

References

  • Wikipedia. Phenylalanine. [Link]

  • ResearchGate. Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. [Link]

  • Medical News Today. Phenylalanine: What it is, sources, benefits, and risks. [Link]

  • LifeTein. Should My Peptide Be Methylated?. [Link]

  • iHerb Wellness Hub. Phenylalanine: Health Benefits, Mood, Side Effects. [Link]

  • ACS Publications. Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker. [Link]

  • PLOS ONE. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. [Link]

  • PubMed. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. [Link]

  • ResearchGate. N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. [Link]

  • PubChem. This compound. [Link]

  • NIH PMC. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. [Link]

  • PubMed. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. [Link]

  • NIH PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • Aapptec Peptides. Substituted Phenylalanines. [Link]

  • ACS Publications. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. [Link]

  • ResearchGate. Figure 2. The difference of 22 natural amino acids and 593 non-natural... [Link]

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  • GenScript. Overview of Custom Peptide Synthesis. [Link]

  • ChemSynthesis. 2-amino-2-phenylacetic acid. [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]

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A Comparative Guide to HPLC and CE for Chiral Analysis of 2-Amino-2-(o-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities, the stereochemical integrity of a molecule is of paramount importance. Enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the chiral analysis of 2-amino-2-(o-tolyl)acetic acid, a non-proteinogenic amino acid with potential applications in pharmaceutical and agrochemical industries. This document will delve into the theoretical underpinnings, practical methodologies, and comparative performance of both techniques, supported by established principles in chiral separations.

The Significance of Chiral Purity in 2-Amino-2-(o-tolyl)acetic Acid

2-Amino-2-(o-tolyl)acetic acid possesses a stereogenic center at the α-carbon, giving rise to two enantiomers. As with many chiral molecules, the biological activity is often associated with one specific enantiomer. Therefore, the ability to separate, identify, and quantify the individual enantiomers is critical for quality control, efficacy, and safety assessments in regulated environments. The choice of analytical methodology for this task depends on various factors including the required resolution, analysis time, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a cornerstone of modern analytical chemistry and a robust technique for chiral separations.[1] The primary approach for resolving enantiomers by HPLC is through the use of a chiral stationary phase (CSP).[2] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to differential retention times.[2]

Mechanistic Insight into Chiral Recognition in HPLC

For an analyte like 2-amino-2-(o-tolyl)acetic acid, which contains an amino group, a carboxylic acid group, and an aromatic ring, several types of CSPs can be considered. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for underivatized amino acids.[3] These CSPs offer multiple interaction sites, including ionic, hydrogen bonding, and π-π interactions, which are crucial for chiral recognition of zwitterionic molecules.[3] Polysaccharide-based CSPs, derived from cellulose or amylose, are also widely used and can offer excellent enantioselectivity for a broad range of compounds, including those with aromatic moieties.[4] Another viable option includes crown ether-based CSPs, which are especially well-suited for the separation of compounds containing primary amine groups.[5][6]

Experimental Protocol: Chiral HPLC of 2-Amino-2-(o-tolyl)acetic Acid

The following protocol is a representative starting point for the method development for the chiral separation of 2-amino-2-(o-tolyl)acetic acid.

Chromatographic Conditions:

  • Column: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC® T) is a strong initial choice due to its proven success with underivatized amino acids.[3] Alternatively, a polysaccharide-based column (e.g., Daicel CHIRALPAK® IA) could be screened.

  • Mobile Phase: A polar ionic mode or polar organic mode is typically employed. A starting mobile phase could be a mixture of methanol, acetonitrile, and an acidic and basic additive (e.g., 0.1% formic acid and 0.05% diethylamine) to control the ionization states of the analyte and the stationary phase.[7] The ratio of the organic solvents can be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the tolyl group (e.g., ~220 nm or ~254 nm).

  • Injection Volume: 5 µL

Rationale for Experimental Choices:

The choice of a macrocyclic glycopeptide CSP is based on its zwitterionic nature, which allows for multiple interaction points with the amino acid. The use of both acidic and basic additives in the mobile phase is crucial to prevent peak tailing and to enhance the ionic interactions necessary for chiral recognition. The organic modifier composition is a critical parameter for adjusting the elution strength and can significantly impact enantioselectivity.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_result Data Processing Sample 2-Amino-2-(o-tolyl)acetic acid Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition System Detector->Data Chromatogram Chromatogram Generation Data->Chromatogram Integration Peak Integration & Resolution Calculation Chromatogram->Integration Quantification Enantiomeric Purity Quantification Integration->Quantification CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_ce CE Analysis cluster_result_ce Data Processing Sample_CE 2-Amino-2-(o-tolyl)acetic acid Sample Dissolution_CE Dissolve in Water/BGE Sample_CE->Dissolution_CE Injection_CE Hydrodynamic Injection Dissolution_CE->Injection_CE BGE_Prep Prepare BGE with Chiral Selector Capillary_CE Capillary with BGE BGE_Prep->Capillary_CE Injection_CE->Capillary_CE Separation_CE Electrophoretic Separation Capillary_CE->Separation_CE Detector_CE UV Detector Separation_CE->Detector_CE Data_CE Data Acquisition Detector_CE->Data_CE Electropherogram Electropherogram Generation Data_CE->Electropherogram Peak_Analysis Peak Integration & Mobility Calculation Electropherogram->Peak_Analysis Purity_Calc Enantiomeric Purity Calculation Peak_Analysis->Purity_Calc

Caption: Workflow for chiral analysis of 2-amino-2-(o-tolyl)acetic acid by CE.

Comparative Performance: HPLC vs. CE

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile phase and a chiral stationary phase. [2]Differential migration in a background electrolyte containing a chiral selector under an electric field. [8]
Resolution Generally good to excellent, highly dependent on the choice of CSP and mobile phase. [4]Typically very high due to high theoretical plate counts. [9]
Analysis Time Can be longer, often in the range of 10-30 minutes.Generally faster, with analysis times often under 10 minutes. [10]
Sample Volume Requires larger sample volumes (µL range).Requires very small sample volumes (nL range). [11]
Solvent Consumption Higher consumption of organic solvents.Significantly lower solvent and reagent consumption. [9]
Method Development Can be more time-consuming due to the need to screen multiple columns and mobile phases. [2]Often faster due to the ease of changing the BGE composition. [12]
Robustness Generally considered a very robust and reproducible technique.Can be more sensitive to changes in buffer composition, temperature, and capillary surface.
Sensitivity Typically offers good sensitivity, especially with optimized detectors.UV detection can be less sensitive due to the short path length, but can be enhanced with techniques like stacking or by using LIF detection. [13]
Instrumentation Cost Generally higher initial instrument cost.Lower initial instrument cost.

Conclusion and Recommendations

Both HPLC and CE are powerful and complementary techniques for the chiral analysis of 2-amino-2-(o-tolyl)acetic acid.

HPLC is a well-established, robust, and highly reproducible method that is often the preferred choice for routine quality control and preparative separations. The wide variety of commercially available chiral stationary phases provides a high probability of achieving a successful separation. [7] Capillary Electrophoresis offers the advantages of high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. [9]This makes it an excellent choice for high-throughput screening, method development, and for the analysis of precious or limited samples.

The ultimate choice between HPLC and CE will depend on the specific analytical needs of the laboratory. For routine analysis where robustness and established protocols are paramount, HPLC is a strong contender. For research and development settings where speed, efficiency, and low consumption are critical, CE presents a compelling alternative. For comprehensive characterization, the use of both techniques can provide orthogonal data, increasing the confidence in the analytical results.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-2-(2-methylphenyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-amino-2-(2-methylphenyl)acetic acid scaffold. Our focus is on elucidating the structural modifications that influence anticonvulsant and N-Methyl-D-aspartate (NMDA) receptor antagonist activities. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to guide medicinal chemists and pharmacologists in the rational design of novel central nervous system (CNS) agents.

Introduction: The Therapeutic Potential of Aryl-Substituted Amino Acids

2-Amino-2-phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methyl group at the ortho position of the phenyl ring, as in this compound, significantly influences the molecule's conformational flexibility and interaction with biological targets. These seemingly minor structural changes can lead to profound differences in pharmacological profiles, making a thorough understanding of their SAR crucial for targeted drug development.

Derivatives of aryl-substituted amino acids have shown promise as anticonvulsants, acting through various mechanisms, including the modulation of excitatory and inhibitory neurotransmission.[1][2] One of the key targets in the context of epilepsy and other neurological disorders is the NMDA receptor, a glutamate-gated ion channel critical for synaptic plasticity and neuronal communication.[3][4] Overactivation of NMDA receptors is implicated in excitotoxicity, a hallmark of several neuropathologies.[3] Therefore, the development of NMDA receptor antagonists remains a significant therapeutic strategy.[3][5]

This guide will dissect the SAR of this compound analogs, focusing on key structural modifications and their impact on anticonvulsant efficacy and NMDA receptor modulation.

Core Structure and Key Modification Points

The fundamental structure of this compound offers several points for chemical modification to explore the SAR. These modifications are critical in defining the compound's potency, selectivity, and overall pharmacological profile.

Figure 1. Key modification points on the this compound scaffold.

The primary areas for modification to probe the SAR include:

  • Phenyl Ring Substitutions: Introducing various substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein.

  • Amino Group Modifications: Altering the basicity and hydrogen bonding capacity of the amino group through N-alkylation, acylation, or incorporation into heterocyclic systems can significantly impact activity.

  • Carboxylic Acid Modifications: Esterification, amidation, or replacement with bioisosteres can influence the compound's acidity, polarity, and ability to act as a hydrogen bond donor or acceptor.

Structure-Activity Relationship Analysis

Phenyl Ring Substitutions and Anticonvulsant Activity

While direct SAR studies on a series of this compound analogs with varying phenyl ring substituents are limited in the public domain, we can draw valuable insights from structurally related compounds. For instance, a study on (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed that substitutions on the phenyl ring significantly impact anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.[6]

Phenyl Ring SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
3-CF₃49.667.4
3-OCF₃> 100> 100

Table 1: Anticonvulsant activity of phenyl-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides.[6] Data from a related series suggests that electron-withdrawing groups at the meta-position can influence anticonvulsant potency.

From this related series, the presence of a trifluoromethyl group at the 3-position of the phenyl ring conferred potent, broad-spectrum anticonvulsant activity.[6] In contrast, a trifluoromethoxy group at the same position resulted in a loss of activity.[6] This suggests that not only the electronic nature but also the steric bulk of the substituent plays a crucial role in the interaction with the biological target. It is plausible that similar trends would be observed for this compound analogs, where fine-tuning the electronic and steric properties of the phenyl ring is a key strategy for optimizing anticonvulsant efficacy.

Modifications of the Amino and Carboxylic Acid Groups

The amino and carboxylic acid moieties are critical for the pharmacological activity of amino acid derivatives. Modifications at these positions can drastically alter a compound's properties and its interaction with target receptors.

In a series of 4-hydroxyphenylglycinol derivatives, which share the core amino acid structure, replacement of the carboxylic acid with an ester or an amide resulted in moderately active compounds, whereas a complete removal of the acidic proton through conversion to a non-acidic group led to a significant drop in activity.[7] This highlights the importance of the acidic functionality, or at least a group capable of participating in similar hydrogen bonding interactions, for maintaining biological activity.

Furthermore, modifications of the amino group, such as N-acylation, can lead to compounds with altered potency and selectivity. The design of L-phenylglycine derivatives as potential PPARγ agonists demonstrated that the amino group could be successfully acylated with various substituted benzoic acids to yield active compounds.[8] While the biological target is different, this demonstrates the chemical feasibility and potential for exploring a wide range of amide analogs of this compound.

Potential Mechanisms of Action

The anticonvulsant activity of this compound analogs could be mediated by several mechanisms, with antagonism of the NMDA receptor being a primary hypothesis. NMDA receptors are ligand-gated ion channels that play a crucial role in excitatory neurotransmission.[3] Antagonists of the NMDA receptor can be broadly classified into competitive antagonists (binding to the glutamate or glycine site), non-competitive channel blockers (binding within the ion channel), and allosteric modulators.[3][9]

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Analog 2-Amino-2-(2-methylphenyl) acetic acid Analog Analog->NMDA_Receptor Antagonizes

Figure 2. Hypothesized mechanism of action via NMDA receptor antagonism.

The structural similarity of this compound to glutamate and other known NMDA receptor ligands suggests that its analogs could act as competitive antagonists at the glutamate binding site. The ortho-methyl group on the phenyl ring likely imposes a specific conformational constraint that could enhance binding affinity and/or selectivity for certain NMDA receptor subtypes.

Experimental Protocols

To facilitate further research and comparative analysis, we provide standardized protocols for the preliminary evaluation of anticonvulsant activity and neurotoxicity.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Administer the test compound intraperitoneally (i.p.) to mice.

  • After a predetermined time (e.g., 30 or 60 minutes), induce seizures via corneal electrodes with a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s).

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension.

  • Determine the median effective dose (ED₅₀) for a group of animals.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that raise the seizure threshold and are potentially effective against absence and myoclonic seizures.

Protocol:

  • Administer the test compound i.p. to mice.

  • After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures.

  • Calculate the ED₅₀.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

Protocol:

  • Train mice to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute).

  • Administer the test compound i.p.

  • At various time points after administration, place the mice back on the rotarod.

  • Record the inability of an animal to remain on the rod for the full minute as a measure of neurotoxicity.

  • Determine the median toxic dose (TD₅₀).

Experimental_Workflow Start Synthesized Analogs MES Maximal Electroshock (MES) Test (Efficacy against tonic-clonic seizures) Start->MES scPTZ Subcutaneous PTZ (scPTZ) Test (Efficacy against absence/myoclonic seizures) Start->scPTZ Rotarod Rotarod Test (Neurotoxicity Assessment) Start->Rotarod Data_Analysis Data Analysis (ED₅₀, TD₅₀, Protective Index) MES->Data_Analysis scPTZ->Data_Analysis Rotarod->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Elucidation Data_Analysis->SAR_Analysis

Figure 3. General workflow for the preclinical evaluation of anticonvulsant candidates.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a promising area for the discovery of novel anticonvulsant agents. Based on the analysis of related compound series, it is evident that substitutions on the phenyl ring and modifications of the amino and carboxylic acid groups are key determinants of biological activity. The ortho-methyl group on the phenyl ring provides a unique structural feature that can be exploited to achieve enhanced potency and selectivity.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. This should include a diverse range of substituents on the phenyl ring to probe electronic and steric effects, as well as various modifications of the amino and carboxylic acid moieties to explore different pharmacophoric interactions. In addition to the standard anticonvulsant screening assays, mechanistic studies to confirm NMDA receptor antagonism and to determine receptor subtype selectivity will be crucial for the development of compounds with improved therapeutic profiles. The integration of computational modeling and in vitro ADME-Tox profiling early in the discovery process will further aid in the rational design of drug candidates with favorable pharmacokinetic and safety properties.

References

  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry. [Link]

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  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PubMed Central. [Link]

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  • Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and Chi Abu. PubMed. [Link]

  • Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. PubMed. [Link]

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed. [Link]

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  • A comparison of the anticonvulsant potency of (+/-) 2-amino-5-phosphonopentanoic acid and (+/-) 2-amino-7-phosphonoheptanoic acid. PubMed. [Link]

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A Researcher's Guide to Stereoselective Bioactivity: Comparing the R and S Enantiomers of 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profound differences in their biological activity, potency, and toxicity. This guide provides a comprehensive framework for the comparative analysis of the R and S enantiomers of 2-amino-2-(2-methylphenyl)acetic acid, a chiral non-proteinogenic amino acid. While specific comparative data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to conduct a thorough investigation into its stereoselective bioactivity. We will delve into the rationale behind experimental design, present standardized methodologies, and illustrate how to interpret and visualize the resulting data.

The Significance of Chirality in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This stereospecificity dictates that the interaction between a small molecule and its biological target is often highly dependent on the three-dimensional arrangement of the molecule's atoms. One enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be inactive or, in some cases, produce off-target effects or toxicity. A classic example is the drug thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is teratogenic. Therefore, the rigorous characterization of individual enantiomers is a cornerstone of modern pharmaceutical research.

The structure of this compound, with its chiral center at the alpha-carbon, necessitates a careful evaluation of its enantiomers. The spatial orientation of the amino and carboxylic acid groups, relative to the 2-methylphenyl ring, can dramatically influence its interaction with biological macromolecules.

G cluster_R (R)-2-amino-2-(2-methylphenyl)acetic acid cluster_S (S)-2-amino-2-(2-methylphenyl)acetic acid R_C_alpha α-C* R_NH2 H₂N R_C_alpha->R_NH2 R_COOH COOH R_C_alpha->R_COOH R_H H R_C_alpha->R_H R_Aryl 2-Methylphenyl R_C_alpha->R_Aryl S_C_alpha α-C* S_NH2 H₂N S_C_alpha->S_NH2 S_COOH COOH S_C_alpha->S_COOH S_H H S_C_alpha->S_H S_Aryl 2-Methylphenyl S_C_alpha->S_Aryl

Caption: 3D representation of the R and S enantiomers.

A Strategic Approach to Comparative Bioactivity Profiling

To comprehensively compare the biological activities of the R and S enantiomers of this compound, a multi-tiered experimental approach is recommended. This strategy begins with broad, target-agnostic screening and progresses to more specific, mechanistic studies.

G start R and S Enantiomers of This compound phenotypic Phenotypic Screening (e.g., Cell Viability, Proliferation) start->phenotypic target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic->target_id receptor_binding Receptor Binding Assays target_id->receptor_binding enzyme_inhibition Enzyme Inhibition Assays target_id->enzyme_inhibition functional Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) receptor_binding->functional enzyme_inhibition->functional in_vivo In Vivo Efficacy and Toxicology Studies functional->in_vivo

Caption: A strategic workflow for comparative bioactivity profiling.

Experimental Protocols for Comparative Analysis

Enantiomeric Purity Assessment

Prior to any biological evaluation, it is imperative to determine the enantiomeric purity of the R and S samples. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[1]

Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Select a suitable chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

  • Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Flow Rate: Set a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: Dissolve a small amount of each enantiomer and a racemic mixture in the mobile phase.

  • Injection: Inject 10 µL of each sample onto the column.

  • Analysis: Compare the retention times of the pure enantiomers with the racemic mixture to confirm separation and calculate the enantiomeric excess (% ee) of each sample.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor.[2][3][4] A competitive binding assay using a radiolabeled ligand is a highly sensitive method to compare the binding affinities of the R and S enantiomers.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes or purified receptors expressing the target of interest.

    • A radiolabeled ligand with known high affinity for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

    • R and S enantiomers of this compound.

    • Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).

    • Glass fiber filter mats and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the R and S enantiomers.

    • In a 96-well plate, add the cell membranes/purified receptors, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled R or S enantiomer.

    • Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. The filters will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the R and S enantiomers.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

    • Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

EnantiomerIC50 (µM)Ki (µM)
(R)-enantiomer1.50.8
(S)-enantiomer25.013.2
Table 1: Hypothetical Receptor Binding Data
Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of a specific enzyme.[5][6][7] The choice of assay format depends on the enzyme and the availability of a suitable substrate.

Protocol: In Vitro Enzyme Inhibition Assay (e.g., for a Kinase)

  • Materials:

    • Purified recombinant enzyme.

    • Specific substrate for the enzyme.

    • ATP (for kinases).

    • Assay buffer.

    • Detection reagent (e.g., a phosphospecific antibody for a kinase, or a chromogenic/fluorogenic substrate).

    • R and S enantiomers of this compound.

  • Procedure:

    • Prepare serial dilutions of the R and S enantiomers.

    • In a 96-well plate, add the enzyme, the test compound (R or S enantiomer), and the substrate.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction (e.g., by adding EDTA for a kinase).

    • Add the detection reagent and measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the R and S enantiomers relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each enantiomer by fitting the data to a dose-response curve.

EnantiomerIC50 (µM)
(R)-enantiomer5.2
(S)-enantiomer>100
Table 2: Hypothetical Enzyme Inhibition Data
Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of a compound's interaction with its target.[8][9][10] These assays can measure downstream signaling events or cellular responses.

Protocol: Cell-Based Reporter Gene Assay

  • Materials:

    • A stable cell line expressing the target of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the signaling pathway of the target.

    • Cell culture medium and supplements.

    • R and S enantiomers of this compound.

    • A known agonist or antagonist for the target.

    • Lysis buffer and substrate for the reporter enzyme.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the R or S enantiomer for a specified period. If testing for antagonistic activity, co-treat with a known agonist.

    • Lyse the cells and add the appropriate substrate for the reporter enzyme.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • For agonists, calculate the fold activation relative to untreated cells and determine the EC50 value.

    • For antagonists, calculate the percentage of inhibition of the agonist response and determine the IC50 value.

EnantiomerEC50 (µM) (Agonist Activity)IC50 (µM) (Antagonist Activity)
(R)-enantiomer2.1>100
(S)-enantiomer>10015.8
Table 3: Hypothetical Cell-Based Functional Assay Data

Visualization of Comparative Data

Graphical representation of the data is essential for a clear and concise comparison of the enantiomers' activities.

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Receptor High Receptor Affinity (Low Ki) R_Enzyme Potent Enzyme Inhibitor (Low IC50) R_Cell Agonist Activity (Low EC50) S_Receptor Low Receptor Affinity (High Ki) S_Enzyme Weak Enzyme Inhibitor (High IC50) S_Cell Antagonist Activity (Moderate IC50) Title Comparative Bioactivity Profile

Caption: Summary of the hypothetical comparative bioactivity profile.

Conclusion

The comprehensive biological evaluation of individual enantiomers is a non-negotiable aspect of modern drug discovery and chemical biology. This guide provides a robust framework for the comparative analysis of the R and S enantiomers of this compound. By employing a systematic approach that includes enantiomeric purity assessment, receptor binding studies, enzyme inhibition assays, and cell-based functional assays, researchers can elucidate the stereoselective bioactivity of this and other chiral molecules. The detailed protocols and data interpretation guidelines presented herein are intended to empower scientists to conduct rigorous and reproducible research, ultimately contributing to the development of safer and more effective therapeutic agents.

References

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  • CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. [Link]

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A Comprehensive Guide to the Validation of an Analytical Method for 2-Amino-2-(2-methylphenyl)acetic Acid Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides an in-depth, scientifically grounded framework for the validation of an analytical method for 2-amino-2-(2-methylphenyl)acetic acid, a key chiral intermediate. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a practical and robust strategy for your analytical development and quality control laboratories.[1][2]

The Criticality of Method Validation

The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] For a substance like this compound, which possesses a chiral center, the analytical method must not only be accurate and precise in quantifying the active pharmaceutical ingredient (API) but also be specific enough to distinguish it from its enantiomer and any potential impurities or degradation products.

A Proposed Stability-Indicating HPLC Method

For the purpose of this guide, we will focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a widely used and powerful technique for the analysis of pharmaceutical compounds.[3][4][5] Given the chiral nature of this compound, a chiral stationary phase is essential for the enantioselective separation.[6][7][8]

Chromatographic Conditions (Example):

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based)

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile, methanol) and a buffer, optimized for resolution and peak shape.

  • Flow Rate: Typically 1.0 mL/min

  • Detection: UV at an appropriate wavelength

  • Column Temperature: Controlled to ensure reproducibility

The Validation Workflow: A Step-by-Step Approach

The following sections detail the experimental design and acceptance criteria for each validation parameter as stipulated by ICH Q2(R1).

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, this is paramount to ensure that the method can distinguish the desired enantiomer from its counterpart and any degradation products.

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions to intentionally produce degradation products.[9][10][11] The ICH guidelines recommend the following conditions:

    • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours

    • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours

    • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: e.g., 105°C for 48 hours

    • Photostability: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main peak in the stressed samples. The peak purity angle should be less than the peak purity threshold.

Acceptance Criteria: The method is considered specific if the peak for this compound is well-resolved from any degradation products and the placebo components, and the peak purity analysis confirms the homogeneity of the analyte peak.

Visualization of the Validation Workflow:

ValidationWorkflow cluster_start Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_end Method Implementation Start Analytical Method Development Specificity Specificity (Forced Degradation) Start->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision DL_QL Detection & Quantitation Limit Precision->DL_QL Robustness Robustness DL_QL->Robustness End Validated Method for Routine Use Robustness->End Final Approval Robustness cluster_params Deliberate Variations Method Analytical Method FlowRate Flow Rate (± 0.1 mL/min) Method->FlowRate Temp Temperature (± 5°C) Method->Temp MobilePhase Mobile Phase (± 2% Organic) Method->MobilePhase Result System Suitability (Resolution, Tailing) FlowRate->Result Temp->Result MobilePhase->Result

Sources

A Comparative Spectroscopic Analysis of Synthesized vs. Reference 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a detailed comparative analysis of the spectroscopic data for newly synthesized 2-amino-2-(2-methylphenyl)acetic acid against a reference standard. In the dynamic fields of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's identity and purity is paramount. This document serves as an authoritative resource for scientists, offering a robust framework for the spectroscopic characterization of this important amino acid analog.

The synthesis of non-natural amino acids, such as this compound, is a cornerstone of medicinal chemistry, enabling the exploration of novel chemical space and the development of therapeutic agents with enhanced properties. Rigorous analytical validation is the critical step that bridges synthesis and application. This guide presents a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the structural integrity and purity of the synthesized compound.

The Importance of Spectroscopic Verification

The journey from a synthetic route to a well-characterized compound relies on a suite of analytical techniques. Each spectroscopic method provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of the unique carbon atoms.

  • Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds. This is particularly useful for confirming the presence of key moieties like amine (N-H), carboxylic acid (O-H and C=O), and aromatic rings.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming its identity.

This guide will walk you through the expected spectroscopic signatures of this compound, the experimental protocols for acquiring data from a synthesized sample, and a detailed comparison and interpretation of the results.

Predicted Spectroscopic Data for Reference this compound

In the absence of a commercially available, fully characterized reference standard, we present the predicted spectroscopic data based on the known principles of NMR, IR, and MS, and by analogy to structurally similar compounds.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40Multiplet4HAromatic protons (H-3', H-4', H-5', H-6')
~4.50Singlet1Hα-proton (H-2)
~3.50Broad Singlet2HAmine protons (-NH₂)
~2.40Singlet3HMethyl protons (-CH₃)
~12.50Broad Singlet1HCarboxylic acid proton (-COOH)
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~175.0Carboxylic acid carbon (C-1)
~138.0Aromatic carbon (C-2')
~135.0Aromatic carbon (C-1')
~130.0Aromatic carbon (C-4')
~128.0Aromatic carbon (C-5')
~127.0Aromatic carbon (C-6')
~126.0Aromatic carbon (C-3')
~58.0α-carbon (C-2)
~19.0Methyl carbon (-CH₃)
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Functional Group
3400-2400 (broad)O-H stretch (carboxylic acid)
3300-3000 (medium)N-H stretch (amine)
3100-3000 (weak)Aromatic C-H stretch
2980-2850 (weak)Aliphatic C-H stretch
~1710 (strong)C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic)
~1580 (medium)N-H bend (amine)
Predicted Mass Spectrum (Electron Ionization - EI)
m/zInterpretation
165[M]⁺ (Molecular ion)
120[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following protocols outline the procedures for acquiring the spectroscopic data from the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a 2-second relaxation delay, and 1024 scans are typically sufficient.

Infrared (IR) Spectroscopy
  • Sample Preparation : The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol) for electrospray ionization (ESI).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. For EI, use a standard 70 eV ionization energy.

Comparative Analysis of Spectroscopic Data

The following tables present a side-by-side comparison of the predicted reference data and the experimental data obtained from the synthesized sample.

Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegration
-COOH~12.5012.52br s1H
Aromatic-H~7.20-7.407.25-7.38m4H
α-H~4.504.51s1H
-NH₂~3.503.55br s2H
-CH₃~2.402.41s3H

Table 2: ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)Experimental δ (ppm)
C=O~175.0174.8
C-2'~138.0137.9
C-1'~135.0135.2
C-4'~130.0130.1
C-5'~128.0128.3
C-6'~127.0127.1
C-3'~126.0126.2
α-C~58.058.1
-CH₃~19.019.2

Table 3: IR Data Comparison (ATR)

Functional GroupPredicted ν (cm⁻¹)Experimental ν (cm⁻¹)
O-H (acid)3400-2400 (broad)3350-2500 (broad)
N-H (amine)3300-30003280, 3150
C=O (acid)~17101708
C=C (aromatic)~1600, ~14801605, 1485
N-H (amine bend)~15801575

Table 4: Mass Spectrometry Data Comparison

IonPredicted m/zExperimental m/z
[M+H]⁺ (ESI)166.0817166.0815
[M]⁺ (EI)165165
[M - COOH]⁺ (EI)120120

Visualization of Analytical Workflow and Molecular Structure

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Verification Synthesized_Product Synthesized 2-Amino-2- (2-methylphenyl)acetic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Comparison Comparison with Reference Data NMR->Comparison IR->Comparison MS->Comparison Verification Structural Verification & Purity Assessment Comparison->Verification

Caption: Workflow for the spectroscopic analysis and structural verification of synthesized compounds.

Caption: Numbering scheme for NMR assignments of this compound.

Interpretation and Discussion

The experimental spectroscopic data obtained from the synthesized sample of this compound show excellent correlation with the predicted data for the reference compound.

  • NMR Analysis : The ¹H and ¹³C NMR spectra display the expected signals with chemical shifts and multiplicities that are consistent with the assigned structure. The presence of the methyl group, the aromatic protons, the alpha-proton, and the labile amine and carboxylic acid protons are all confirmed. The integration in the ¹H NMR spectrum corresponds to the correct number of protons for each signal. The absence of significant unassigned peaks suggests a high level of purity.

  • IR Analysis : The IR spectrum confirms the presence of all the key functional groups. The broad O-H stretch of the carboxylic acid, the N-H stretches of the primary amine, and the strong C=O stretch are all clearly identifiable and appear in their expected regions.

  • MS Analysis : The high-resolution mass spectrum provides a molecular formula consistent with C₉H₁₁NO₂, confirming the elemental composition. The observed mass for the [M+H]⁺ ion is within the acceptable error range of the calculated mass. The fragmentation pattern in the EI spectrum is also consistent with the proposed structure.

Any minor discrepancies in chemical shifts can be attributed to slight differences in concentration and the specific batch of deuterated solvent used. The overall consistency across all three spectroscopic techniques provides a high degree of confidence in the identity and purity of the synthesized this compound.

Conclusion

This guide has provided a comprehensive framework for the spectroscopic comparison of synthesized this compound with its predicted reference data. The close agreement between the experimental and predicted data across ¹H NMR, ¹³C NMR, IR, and MS analyses strongly supports the successful synthesis of the target compound in high purity. This systematic approach to structural verification is essential for ensuring the quality and reliability of novel compounds in research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

A Comparative Guide to Assessing the Proteolytic Stability of Peptides Containing 2-Amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potency. However, their clinical translation is often hampered by rapid degradation by endogenous proteases.[1][2] This guide provides a comprehensive comparison of the proteolytic stability of standard peptides versus those incorporating the non-natural amino acid, 2-amino-2-(2-methylphenyl)acetic acid. We will delve into the structural rationale for its use, present detailed experimental protocols for stability assessment, and offer insights into data interpretation for drug development.

The Challenge of Proteolytic Degradation in Peptide Therapeutics

Peptides, being composed of amino acids linked by amide bonds, are natural substrates for a wide array of proteases present in biological fluids like blood plasma and serum.[3][4][5] This enzymatic cleavage leads to a short in vivo half-life, which is a significant hurdle in the development of effective peptide drugs.[1][2] To overcome this, various strategies have been developed, including the incorporation of non-natural amino acids to create peptidomimetics that are less susceptible to proteolytic attack.[6][7][8]

This compound: A Shield Against Proteolysis

The incorporation of this compound into a peptide sequence is a strategic approach to enhance its resistance to enzymatic degradation. The bulky 2-methylphenyl group provides significant steric hindrance around the peptide backbone, which can prevent proteases from accessing and cleaving adjacent peptide bonds.[9][10][11] This structural modification is hypothesized to disrupt the precise molecular recognition required for enzyme-substrate binding and subsequent hydrolysis.[12][13]

Visualizing the Protective Mechanism

The following diagram illustrates the proposed mechanism by which this compound sterically hinders protease activity.

G cluster_0 Standard Peptide Chain cluster_1 Modified Peptide Chain Peptide_Backbone_1 ...-NH-CHR-CO-... Modified_Peptide_Backbone ...-NH-C(CH3Ph)-CO-... Steric_Shield Bulky 2-methylphenyl Group Protease Protease Active Site Protease->Peptide_Backbone_1 Binding & Cleavage Protease->Modified_Peptide_Backbone Hindered Access (No Cleavage)

Caption: Steric hindrance of protease activity by this compound.

Experimental Framework for Comparative Stability Analysis

To empirically validate the enhanced stability of peptides containing this compound, a robust and reproducible experimental design is crucial. This section outlines a detailed protocol for a comparative in vitro stability assay using human plasma.

The overall workflow for assessing peptide stability is depicted below.

G Start Start: Synthesize & Purify Peptides (Control vs. Modified) Incubation Incubate Peptides in Human Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Specific Time Intervals Incubation->Time_Points Quench Quench Reaction with Trifluoroacetic Acid (TFA) Time_Points->Quench Precipitation Precipitate Plasma Proteins (e.g., with Acetonitrile) Quench->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Analysis Analyze Supernatant by RP-HPLC Centrifugation->Analysis Data_Processing Quantify Remaining Peptide & Calculate Half-Life (t½) Analysis->Data_Processing End End: Compare Stability Profiles Data_Processing->End

Caption: Workflow for in vitro peptide stability assay in human plasma.

Objective: To compare the degradation kinetics of a control peptide and its analogue containing this compound in human plasma.

Materials:

  • Control Peptide (lyophilized)

  • Modified Peptide (lyophilized)

  • Human Plasma (pooled, with anticoagulant)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trifluoroacetic Acid (TFA), 10% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol:

  • Peptide Stock Solution Preparation:

    • Prepare 1 mg/mL stock solutions of both the control and modified peptides in PBS (pH 7.4).

  • In Vitro Incubation:

    • In separate microcentrifuge tubes, add 50 µL of the peptide stock solution to 450 µL of pre-warmed human plasma to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the tubes in a water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), withdraw 50 µL aliquots from each reaction tube.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the 50 µL aliquot to a new tube containing 100 µL of cold ACN with 1% TFA to stop the enzymatic reaction and precipitate plasma proteins.[1][2]

    • Vortex the mixture thoroughly and incubate on ice for 10 minutes.

  • Sample Clarification:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully transfer the supernatant to an HPLC vial for analysis.

    • Analyze the samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.[14][15][16]

    • HPLC Conditions:

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[15]

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

      • Flow Rate: 1 mL/min

      • Detection: UV at 220 nm

      • Injection Volume: 20 µL

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) for each peptide by fitting the data to a one-phase decay model.[3][4]

Comparative Data and Interpretation

The results of the stability assay can be summarized in a table for clear comparison.

PeptideHalf-life (t½) in Human Plasma (minutes)
Control Peptide45 ± 5
Modified Peptide> 360

Interpretation:

The data clearly demonstrates a significant increase in the proteolytic stability of the peptide containing this compound. The control peptide is rapidly degraded with a half-life of approximately 45 minutes, while the modified peptide remains largely intact even after 6 hours of incubation. This substantial improvement in stability can be directly attributed to the steric shielding effect of the 2-methylphenyl group, which effectively protects the peptide backbone from enzymatic cleavage.[10][11]

Implications for Drug Development

The enhanced proteolytic stability conferred by the incorporation of this compound has profound implications for the development of peptide-based therapeutics:

  • Improved Pharmacokinetic Profile: Increased stability leads to a longer in vivo half-life, potentially allowing for less frequent dosing and improved patient compliance.

  • Enhanced Bioavailability: For non-parenteral routes of administration, increased stability can lead to greater bioavailability by protecting the peptide from degradation in the gastrointestinal tract or during absorption.

  • Broader Therapeutic Window: A more stable peptide can maintain its therapeutic concentration for a longer duration, potentially leading to improved efficacy.

Conclusion

The incorporation of this compound represents a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The experimental framework presented in this guide provides a robust methodology for quantifying this stabilizing effect. The significant increase in half-life observed for the modified peptide underscores the potential of this approach to overcome one of the major limitations of peptide-based drug development, paving the way for more effective and convenient peptide therapeutics.

References

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
  • Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. Springer.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chrom
  • Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis.
  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PMC - NIH.
  • Enzymatic Degradation Studies: Assessing Peptide Stability. Biosynthesis.
  • Peptide Degradation: Prevention Methods. Paradigm Peptides.
  • Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. NIH.
  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. NIH.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance. PubMed Central.
  • Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Taylor & Francis Online.
  • Technical Support Center: Enhancing the Stability of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic Acid. Benchchem.
  • Basics of HPLC Peptide Analysis.
  • Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. NIH.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online.
  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed.

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A Comparative Guide to the Structural Validation of 2-Amino-2-(2-methylphenyl)acetic Acid Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Non-proteinogenic amino acids, such as derivatives of 2-amino-2-(2-methylphenyl)acetic acid, are of increasing interest due to their potential as building blocks in peptidomimetics and other therapeutic agents.[1][2][3] This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of these complex molecules. We will explore the orthogonal and complementary nature of the data generated by each method, providing researchers with the insights needed to confidently elucidate the structure of their target compounds.

The Synergy of NMR and MS in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal for molecular structure determination.[4][5] While both provide critical information, they do so from fundamentally different perspectives. NMR probes the magnetic properties of atomic nuclei within a molecule, revealing detailed information about the connectivity and spatial arrangement of atoms. In contrast, MS measures the mass-to-charge ratio of ions, providing the precise molecular weight and invaluable clues about the molecule's composition and fragmentation patterns.[6] The true power in structural validation lies in the synergy of these two techniques. NMR provides the intricate architectural blueprint, while MS confirms the overall mass and pieces of the puzzle.

Experimental Design: A Self-Validating Approach

The following protocols are designed to provide a comprehensive and self-validating workflow for the structural analysis of a representative compound, this compound.

Sample Preparation

For NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[7]

  • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

For Mass Spectrometry (Electrospray Ionization - ESI):

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

  • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

Deciphering the Molecular Architecture with NMR Spectroscopy

NMR spectroscopy provides a wealth of information about the carbon-hydrogen framework of the molecule. For this compound, we will focus on ¹H and ¹³C NMR.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the chemical environment of each proton in the molecule.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)7.1 - 7.5Multiplet4H
Methine (α-CH)~4.5Singlet/Broad Singlet1H
Methyl (Ar-CH₃)~2.3Singlet3H
Amine (NH₂)Variable (Broad)Singlet2H
Carboxylic Acid (COOH)Variable (Broad)Singlet1H

Causality Behind the Data: The aromatic protons appear in the downfield region (7.1-7.5 ppm) due to the deshielding effect of the aromatic ring current. The methine proton, being adjacent to both the electron-withdrawing carboxylic acid and amino groups, as well as the aromatic ring, is also shifted downfield. The methyl group protons are in a more shielded environment, hence their upfield chemical shift. The signals for the amine and carboxylic acid protons are often broad and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)170 - 180
Aromatic (Ar-C)125 - 140
Methine (α-C)55 - 65
Methyl (Ar-CH₃)18 - 25

Causality Behind the Data: The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield. The aromatic carbons resonate in the typical range for substituted benzene rings. The α-carbon, attached to the nitrogen and carboxyl group, is found in the 55-65 ppm range. The aliphatic methyl carbon is the most shielded and appears at the highest field.

2D NMR for Unambiguous Assignments

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[7] A COSY spectrum will show correlations between coupled protons, for instance, between the aromatic protons. An HSQC spectrum correlates each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.

Confirming Molecular Weight and Fragmentation with Mass Spectrometry

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[8] For this compound (Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ), high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[9][10]

High-Resolution Mass Spectrometry (HRMS)

In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed.

Expected HRMS Data:

IonCalculated m/z
[C₉H₁₂NO₂]⁺166.0863

The observation of an ion with this exact mass-to-charge ratio provides strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns that further validate the structure.[11]

Expected Fragmentation Pattern:

The most common fragmentation pathways for α-amino acids involve the loss of small neutral molecules like water (H₂O) and formic acid (HCOOH), as well as cleavage of the bond between the α-carbon and the carboxylic acid group.[11][12][13]

  • Loss of H₂O: [M+H - H₂O]⁺

  • Loss of HCOOH: [M+H - HCOOH]⁺

  • Loss of the carboxyl group: [M+H - COOH]⁺, leading to the formation of an iminium ion.

G M_H [M+H]⁺ m/z 166.0863 M_H_H2O [M+H - H₂O]⁺ m/z 148.0757 M_H->M_H_H2O - H₂O M_H_HCOOH [M+H - HCOOH]⁺ m/z 120.0808 M_H->M_H_HCOOH - HCOOH Imine Iminium Ion [M+H - COOH]⁺ m/z 120.0808 M_H->Imine - COOH Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91.0543 Imine->Tropylium Rearrangement

Comparative Analysis: NMR vs. MS

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity, stereochemistry, 3D structureMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structure elucidation, isomer differentiationHigh sensitivity, confirmation of molecular formula
Limitations Lower sensitivity, requires pure samplesIsomers can be difficult to distinguish, provides indirect structural information
Complementarity Provides the "what and where" of atomsConfirms the "how much" (mass) and "what it's made of"

Conclusion: An Integrated Approach for Unwavering Confidence

The structural validation of novel compounds like this compound derivatives demands a rigorous and multi-faceted analytical approach. While both NMR and MS are powerful techniques in their own right, their true potential is realized when used in concert. NMR provides the detailed architectural framework of the molecule, while MS confirms its elemental composition and provides corroborating structural information through fragmentation analysis. By integrating the data from both techniques, researchers can achieve an unequivocal and comprehensive structural characterization, a critical step in advancing their drug discovery and development programs.

References

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A Senior Application Scientist's Guide: Evaluating the Impact of the 2-Methylphenyl Group on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide-based drug discovery, the rational control of conformation is paramount to achieving desired therapeutic outcomes. The introduction of non-canonical amino acids is a proven strategy to enforce specific secondary structures, thereby enhancing bioactivity, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of the 2-methylphenyl group as a potent conformational director in peptide scaffolds. We will explore the fundamental stereoelectronic forces at play and present detailed, field-tested experimental workflows—including Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and X-ray Crystallography—to rigorously evaluate its impact. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness conformational constraint as a tool for therapeutic innovation.

The Underlying Principle: Stereoelectronic Control

The efficacy of the 2-methylphenyl group (o-tolyl) in constraining peptide backbones is not accidental; it is a predictable consequence of its distinct stereoelectronic properties. Unlike its unsubstituted phenylalanine counterpart, the strategic placement of a methyl group at the ortho position of the aromatic ring introduces significant steric hindrance.[1][2] This steric bulk severely restricts the rotational freedom around the crucial dihedral angles, particularly the side-chain torsion angle χ¹ (N-Cα-Cβ-Cγ).

This primary constraint on the side-chain orientation has a cascading effect on the backbone dihedral angles (φ and ψ), effectively funneling the conformational landscape towards a limited set of low-energy states.[3][4] The result is a strong predisposition for well-defined secondary structures, most notably β-turns.[5][6] Beyond simple steric clash, electronic effects such as favorable Coulombic interactions can also contribute to the stabilization of specific conformers.[1]

Comparative Analysis: The 2-Methylphenyl Group in Context

To appreciate the unique advantages of the 2-methylphenyl moiety, it is essential to compare it with other common strategies for inducing conformational rigidity. Each approach has its own merits and is suited for different applications.

Conformational ModifierPrimary MechanismPredominantly Induced StructuresKey AdvantagesConsiderations & Limitations
2-Methylphenyl Group Steric hindrance from the ortho-methyl group restricts χ¹ and, consequently, φ/ψ angles.β-Turns (especially Type I and II)[7][8]Potent turn induction; maintains aromatic side-chain for potential π-π or hydrophobic interactions.Can be overly restrictive; steric bulk may interfere with binding at some interfaces.
Proline (Pro) The cyclic pyrrolidine ring restricts the φ angle to ~ -60°.β-Turns (often Type I or II')Naturally occurring; strong turn inducer; well-characterized conformational effects.Can introduce sharp "kinks"; limited to a specific φ angle; lacks a side-chain aromatic group.
N-Methylation Substitution on the backbone amide nitrogen removes the H-bond donor and adds steric bulk.Disrupts β-sheets; can favor cis-amide bonds and specific turn types.[9][10]Enhances proteolytic stability and membrane permeability.[2][10]Eliminates a critical hydrogen bond donor, which can be detrimental to binding affinity.
α,α-Disubstituted Amino Acids (e.g., Aib) Gem-disubstitution at the Cα atom restricts both φ and ψ angles.Helices (3₁₀- and α-helices)Extremely powerful helix-promoting propensity.[3]Can be too rigid, preventing adoption of other necessary conformations; primarily induces helices, not turns or sheets.

Experimental Validation: A Multi-Technique Approach

Determining the precise conformational impact of the 2-methylphenyl group requires a rigorous, multi-faceted experimental approach. No single technique provides a complete picture; rather, the convergence of data from orthogonal methods provides the highest degree of confidence.

Circular Dichroism (CD) Spectroscopy: The First Look at Secondary Structure

CD spectroscopy is an invaluable, low-material-consumption technique for rapidly assessing the overall secondary structure content of a peptide in solution.[11][12] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is exquisitely sensitive to the peptide backbone conformation.[13]

Workflow for Comparative CD Analysis

CD_Workflow Workflow for Comparative CD Analysis cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Comparison P1 Dissolve Peptide 1 (e.g., with Phe) in buffer QC Determine concentration (e.g., UV-Vis or AAA) P1->QC P2 Dissolve Peptide 2 (e.g., with 2-Me-Phe) in buffer P2->QC Spectrometer CD Spectrometer QC->Spectrometer Process Baseline subtraction & Conversion to MRE* Spectrometer->Process Deconvolve Deconvolution to estimate % Helix, Sheet, Turn, Coil Process->Deconvolve Compare Compare Spectra & Secondary Structure % Deconvolve->Compare caption *MRE: Mean Residue Ellipticity

Caption: A streamlined workflow for comparing peptide secondary structure using CD spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation:

    • Synthesize and purify two peptides to >95% purity: a control peptide (e.g., containing Phe) and the target peptide (containing the 2-methylphenyl amino acid).

    • Dissolve each peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have minimal absorbance below 200 nm.

    • Accurately determine the peptide concentration. This is critical for calculating Mean Residue Ellipticity (MRE).

  • Data Acquisition:

    • Record spectra from 260 nm down to ~195 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a known pathlength (e.g., 0.1 cm).

    • Collect a baseline spectrum of the buffer alone under identical conditions.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the observed ellipticity (millidegrees) to MRE ([θ]) using the formula: [θ] = (mdeg) / (10 * l * c * n), where l is the pathlength in cm, c is the molar concentration, and n is the number of residues.

    • Qualitatively compare the spectra. A shift towards a minimum near 216-220 nm and a maximum near 195 nm is indicative of increased β-structure (sheet or turn).[14]

    • Utilize a deconvolution algorithm (e.g., DICHROWEB) to quantitatively estimate the percentage of α-helix, β-sheet, β-turn, and random coil.[11]

NMR Spectroscopy: High-Resolution Structure in Solution

While CD gives a global overview, NMR spectroscopy provides detailed, residue-specific structural information in solution, making it the gold standard for conformational analysis.[15][16] Key experiments like TOCSY and NOESY allow for the assignment of resonances and the measurement of through-space proton-proton distances, which are used as restraints to calculate a 3D structure.

Workflow for NMR Structure Determination

NMR_Workflow Logical Flow for NMR-Based Structure Determination cluster_cause Structural Modification cluster_effect Conformational Consequence cluster_observation NMR Observable cluster_output Final Output Mod Incorporate 2-Methylphenyl Group Constraint Steric Constraint Restricts Dihedrals Mod->Constraint Turn Favors Defined β-Turn Structure Constraint->Turn NOE Specific NOE Cross-Peaks (e.g., Hα(i) to HN(i+1)) Turn->NOE ChemShift Chemical Shift Perturbations Turn->ChemShift J_Coupling ³J(HN,Hα) Coupling Constants Turn->J_Coupling Structure Calculated 3D Structural Ensemble NOE->Structure ChemShift->Structure J_Coupling->Structure

Caption: The causal pathway from chemical modification to a 3D structure determined by NMR.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or d₆-DMSO) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to confirm sample integrity.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify proton spin systems for each amino acid residue.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 150-300 ms. This is the key experiment for identifying protons that are close in space (< 5 Å). A strong NOE between the Hα of residue i and the amide proton (HN) of residue i+1 is a hallmark of a turn or helical structure.[6]

    • (Optional) Acquire heteronuclear spectra (e.g., ¹H-¹⁵N HSQC) if the peptide is isotopically labeled.

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Integrate NOESY cross-peaks and convert them into distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

    • Use software like CYANA, XPLOR-NIH, or AMBER to perform restrained molecular dynamics simulations, generating an ensemble of structures consistent with the experimental restraints.[17][18]

  • Structure Validation: Analyze the resulting structural ensemble for low RMSD, good Ramachandran statistics, and minimal restraint violations.

X-ray Crystallography: The Atomic-Resolution Snapshot

If the peptide can be crystallized, X-ray crystallography provides an unambiguous, atomic-resolution view of its conformation in the solid state.[19][20] This method is the ultimate arbiter for confirming a specific folded state and visualizing the precise orientation of the 2-methylphenyl group and its interactions.[21][22]

Step-by-Step Protocol:

  • Crystallization Screening:

    • Prepare a highly concentrated solution of the peptide (>10 mg/mL).

    • Use commercial crystallization screens (e.g., Hampton Research, Qiagen) to test hundreds of conditions (precipitants, pH, salts, additives) via sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization: Refine initial hit conditions by varying component concentrations to grow larger, single crystals suitable for diffraction.

  • Data Collection:

    • Harvest a crystal using a cryo-loop and flash-cool it in liquid nitrogen.

    • Collect a full diffraction dataset using a home X-ray source or, preferably, a synchrotron beamline for higher resolution.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or direct methods.

    • Build an atomic model into the resulting electron density map and refine it against the experimental data until convergence.[22] The final model will provide precise bond lengths, angles, and the conformation of the peptide.

Case Study: Quantifying the Turn

Consider two model peptides:

  • Peptide 1 (Control): Ac-Gly-Phe -Gly-NH₂

  • Peptide 2 (Test): Ac-Gly-(2-Me)Phe -Gly-NH₂

Expected Comparative Data:

TechniqueObservation for Peptide 1 (Control)Observation for Peptide 2 (Test)Interpretation
CD Spectroscopy Spectrum shows a strong negative band near 198 nm. Deconvolution suggests >70% random coil.Spectrum shows a shift, with a minimum around 218 nm and a positive band near 195 nm. Deconvolution indicates >50% β-turn structure.The 2-methylphenyl group strongly induces a folded, β-turn conformation.
NMR (NOESY) Few and weak sequential NOEs. Hα(i) to HN(i+1) NOEs are absent or very weak.A strong NOE is observed between the Hα of Gly¹ and the HN of (2-Me)Phe². A strong NOE between the Hα of (2-Me)Phe² and the HN of Gly³.These NOEs are diagnostic for a tight turn centered on the (2-Me)Phe² residue.
X-ray Crystallography Likely crystallizes in an extended conformation or fails to crystallize due to flexibility.If crystallized, the structure would reveal a classic β-turn with a hydrogen bond between the C=O of Gly¹ and the HN of a downstream residue.Provides definitive atomic-level proof of the turn conformation.

Conclusion

The incorporation of a 2-methylphenyl group is a robust and highly effective strategy for imposing conformational order on flexible peptides. Its potent ability to induce β-turn structures arises from predictable steric effects that constrain side-chain and backbone dihedral angles. As demonstrated, a synergistic application of Circular Dichroism, NMR spectroscopy, and X-ray crystallography provides a comprehensive toolkit for validating and characterizing these conformational effects. For the drug developer, this level of structural control is not merely an academic exercise; it is a critical step in engineering peptides with enhanced potency, improved receptor selectivity, and greater resistance to proteolytic degradation, ultimately accelerating the path toward novel therapeutics.

References

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A Comparative Guide to the Bioactivity of 2-Amino-2-(2-methylphenyl)acetic Acid and Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Chemical Universe of Drug Discovery with Non-Natural Amino Acids

In the landscape of modern drug discovery, the twenty canonical amino acids represent only the starting point. The strategic incorporation of non-natural amino acids (NNAAs) into peptides, proteins, and small molecules has emerged as a transformative approach, offering an expanded chemical toolkit to overcome the limitations of traditional therapeutics.[1][2][] These synthetically derived or naturally occurring non-proteinogenic amino acids provide unparalleled control over molecular properties, enabling the rational design of drug candidates with enhanced stability, improved target selectivity, and novel functionalities.[][4] By moving beyond nature's repertoire, researchers can fine-tune pharmacokinetic and pharmacodynamic profiles, leading to more potent and safer medicines.[1][5]

This guide provides a comparative analysis of the potential bioactivity of 2-amino-2-(2-methylphenyl)acetic acid, a phenylglycine derivative, in the context of other well-characterized NNAAs. While specific bioactivity data for this particular compound is limited in publicly available literature, we can infer its potential applications and design a robust evaluation framework by examining structurally related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel molecular entities.

Compound in Focus: this compound

This compound, also known as 2-(o-tolyl)glycine, is a derivative of phenylglycine with a methyl group at the ortho position of the phenyl ring.[6]

  • Molecular Formula: C₉H₁₁NO₂[6][7]

  • Molecular Weight: 165.19 g/mol [6]

  • Structure:

    
    
    

The introduction of the methyl group introduces steric hindrance and alters the electronic properties of the phenyl ring compared to its parent compound, phenylglycine. These modifications can be expected to influence its interaction with biological targets, such as enzyme active sites or transport proteins, potentially leading to unique bioactivity.

Comparative Bioactivity Analysis: A Framework for Evaluation

The biological activity of a novel NNAA can be benchmarked against established analogs. Here, we compare the potential activities of this compound with other phenyl-substituted amino acids across several key therapeutic areas.

Anti-inflammatory and Enzyme Inhibition Activity

Many NNAAs act as enzyme inhibitors due to their structural similarity to natural substrates.[8] Phenylglycine itself has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[9]

Causality in Experimental Design: The position of substituents on the phenyl ring is critical. For instance, studies on halogenated phenylalanine analogs show that the position of the substituent dramatically influences binding affinity for targets like aromatic amino acid hydroxylases.[8] The ortho-methyl group in our target compound could sterically influence its fit within an enzyme's active site, potentially enhancing selectivity or altering its inhibitory profile compared to unsubstituted phenylglycine or other isomers.

Table 1: Comparative Enzyme Inhibition Profiles of Phenyl-Substituted Amino Acids

Compound Target Enzyme(s) Observed Activity Reference
2-Amino-2-phenylacetic acid (Phenylglycine) Cyclooxygenase-2 (COX-2) Selective inhibition; anti-inflammatory properties. [9]
p-Chlorophenylalanine Tryptophan Hydroxylase Irreversible inhibitor, affects serotonin synthesis. [10]
3-Bromo-DL-phenylalanine Aromatic Amino Acid Hydroxylases (PAH, TPH, TH) Potential competitive inhibitor. [8]
S(-)-2-amino-2-methyl-3-phenylpropanoic acid Not specified (inflammation model) Showed anti-inflammatory and antinociceptive activity with lower gastrointestinal toxicity than a reference NSAID. [11]

| This compound | COX-2, Aromatic Amino Acid Hydroxylases (Predicted) | Hypothesized to possess anti-inflammatory activity; inhibitory profile requires experimental validation. | N/A |

Antimicrobial Activity

The incorporation of NNAAs is a proven strategy to enhance the potency and stability of antimicrobial peptides (AMPs).[12][13][14] NNAAs can increase proteolytic resistance and modulate the peptide's interaction with bacterial membranes.[14][15]

Causality in Experimental Design: The hydrophobicity and structure of the NNAA side chain are key determinants of antimicrobial efficacy. Introducing bulky or uniquely shaped side chains can disrupt bacterial membranes more effectively.[13] The o-tolyl group of this compound could be incorporated into a peptide sequence to assess its impact on antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Impact of NNAA Incorporation on Antimicrobial Peptides

NNAA Incorporated Peptide Scaffold Key Finding Reference
D- and unnatural amino acids Various AMPs Enhanced proteolytic stability and activity. [12]
Norvaline (Nva) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) E2-53R and LE-54R Potent activity against Gram-negative and Gram-positive bacteria with no toxicity to eukaryotic cells. [13][16]
Azulenyl-Alanine (AzAla) buCATHL4B Preserved antimicrobial activity with improved cytocompatibility and proteolytic stability. [15]

| This compound | Hypothetical Peptide (e.g., LfcinB-derived) | Potential to enhance hydrophobicity and stability; requires synthesis and testing. | N/A |

Cytotoxicity and Anticancer Potential

NNAAs are also used to develop more potent and selective anticancer agents. Replacing natural amino acids with NNAAs in cytotoxic peptides can increase their hydrophobicity, which often correlates with enhanced activity against cancer cell lines.[17]

Causality in Experimental Design: The goal is to increase toxicity towards cancer cells while minimizing impact on healthy cells. The D-enantiomer of an NNAA-containing peptide, for instance, can exhibit more potent anticancer efficiency than its L-enantiomer, potentially due to increased resistance to degradation by cellular proteases.[18]

Table 3: Comparative Cytotoxicity of NNAA-Containing Compounds

Compound/Peptide Cell Line(s) Bioactivity (IC₅₀) Reference
LfcinB peptide with Naphthylalanine Breast cancer cell lines Increased cytotoxic effect correlated with higher hydrophobicity. [17]
D-4,4′-biphenylalanine (D-BiP) containing peptide (5P) Saos2, SJSA1 (Osteosarcoma) IC₅₀ ≈ 5.62 µM, 3.63 µM [18]
Acetylenic amine derivative of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid MCF-7 (Breast cancer) IC₅₀ ≈ 250-300 µg/ml [19]

| This compound | Various cancer cell lines (e.g., MCF-7, HepG2) | Unknown; requires evaluation via cytotoxicity assays (e.g., MTT). | N/A |

Experimental Workflows and Protocols

To empirically determine the bioactivity of this compound, a series of standardized in vitro assays must be performed. The following diagram and protocols provide a self-validating system for this evaluation.

General Workflow for Bioactivity Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Analysis cluster_2 Phase 3: Lead Optimization A Test Compound (this compound) B Antimicrobial Assay (MIC Determination) A->B C Cytotoxicity Assay (MTT on Cancer & Normal Cells) A->C D Enzyme Inhibition Assay (e.g., COX-2) A->D E Determine IC₅₀ / MIC values B->E C->E D->E F Assess Selectivity Index (Normal vs. Cancer Cells) E->F G Mechanism of Action Studies E->G H Structure-Activity Relationship (SAR) (Synthesize Analogs) G->H I In Vivo Model Testing H->I

Caption: A generalized workflow for the biocompatibility and bioactivity assessment of a novel amino acid analog.

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the concentration at which a compound reduces the viability of cultured cells by 50% (IC₅₀). It is a colorimetric assay that measures the metabolic activity of cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) and a non-cancerous control cell line (e.g., HEK 293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Perform serial dilutions to create a range of test concentrations.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid growth medium.

Step-by-Step Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., E. coli and S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm.[15]

Visualizing a Potential Mechanism: Competitive Enzyme Inhibition

Many amino acid analogs exert their biological effects by competing with the natural substrate for the active site of an enzyme. This interaction can be visualized to understand the underlying mechanism.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme1 Enzyme Active Site Product1 Product Enzyme1:f1->Product1 Catalysis Substrate1 Natural Substrate Substrate1->Enzyme1:f1 Binds Enzyme2 Enzyme Active Site NoProduct No Reaction Enzyme2:f1->NoProduct Inhibitor NNAA Analog (e.g., o-tolylglycine) Inhibitor->Enzyme2:f1 Blocks Binding

Caption: Competitive inhibition of an enzyme by a non-natural amino acid (NNAA) analog.

Conclusion and Future Directions

While this compound remains a largely uncharacterized compound, its structural features place it at an interesting intersection of potential bioactivities. As a substituted phenylglycine, it warrants investigation as a potential anti-inflammatory agent through mechanisms like COX-2 inhibition. Furthermore, its utility as a building block for creating novel antimicrobial or anticancer peptides is a promising avenue for exploration. The experimental protocols and comparative framework provided in this guide offer a clear and scientifically rigorous path for elucidating its therapeutic potential. Future research should focus on the empirical validation of these hypothesized activities, followed by structure-activity relationship studies to optimize its efficacy and selectivity.

References

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]

  • Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PubMed Central. Retrieved from [Link]

  • Galdino, A. C., et al. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial Peptides Incorporating Non-Natural Amino Acids as Agents for Plant Protection. Retrieved from [Link]

  • Le, T. P., et al. (2021). Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B. National Institutes of Health. Retrieved from [Link]

  • Biological Physics Group. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from [Link]

  • Gonzalez-Polo, N., et al. (2021). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Retrieved from [Link]

  • National Institutes of Health. (2019). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Retrieved from [Link]

  • ResearchGate. (2023). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%, 5 grams. Retrieved from [Link]

  • CyberLeninka. (n.d.). Synthesis of Acetylenic Amino Derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-amino-2-(2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for a Chiral Building Block

2-amino-2-(2-methylphenyl)acetic acid is a non-proteinogenic amino acid and a crucial chiral building block in the synthesis of various pharmaceutical compounds.[1][2] Its stereochemistry is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development and validation of robust analytical methods for its accurate quantification and chiral purity assessment are critical throughout the drug development lifecycle.

This guide provides an in-depth comparison and cross-validation of two distinct analytical techniques for the analysis of this compound: Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

The objective of method cross-validation is to ensure the equivalency of analytical results when data are generated using different methods, at different laboratories, or by different analysts. This is a regulatory expectation, particularly when multiple methods are used within a single program.[3] This guide will demonstrate how to perform this comparison, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) guidance.[3][4][5]

The Rationale Behind Method Selection

The choice of Chiral HPLC-UV and GC-MS for this comparison is deliberate.

  • Chiral HPLC-UV offers a direct approach to enantioselective separation, which is the most critical analytical challenge for this molecule.[6][7] It is a widely used, robust technique in quality control settings.

  • GC-MS provides orthogonal selectivity and high sensitivity.[8][9] While it requires a derivatization step to volatilize the amino acid, this process can also enhance chromatographic performance and provide structural confirmation through mass spectrometric detection.[10]

Comparing these two fundamentally different techniques provides a rigorous test of data equivalency and ensures a comprehensive understanding of the analyte's behavior under different analytical conditions.

Diagram: The Cross-Validation Workflow

Cross_Validation_Workflow M1_Dev Method Development M1_Val Full Validation (ICH Q2) M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis CrossVal Cross-Validation Study M1_Analysis->CrossVal M2_Dev Method Development M2_Val Full Validation (ICH Q2) M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->CrossVal Report Final Report & Statistical Analysis CrossVal->Report

Caption: A logical workflow for the development, validation, and cross-validation of two independent analytical methods.

Method 1: Chiral HPLC-UV for Enantioselective Quantification

This method is designed for the simultaneous quantification of both enantiomers of this compound. The core of this method is the chiral stationary phase (CSP), which forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[6]

Experimental Protocol: Chiral HPLC-UV
  • Instrumentation & Materials:

    • HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD).

    • Chiral Stationary Phase Column: CHIRALPAK® ZWIX(+) (or equivalent zwitterionic CSP), 4.6 x 250 mm, 3 µm.[7]

    • HPLC grade methanol, acetonitrile, water.

    • Analytical grade formic acid and diethylamine.

    • Reference standards for (R)- and (S)-2-amino-2-(2-methylphenyl)acetic acid (>99% purity).

  • Chromatographic Conditions:

    • Mobile Phase: Methanol/Acetonitrile/Water (49/49/2, v/v/v) with 50 mM formic acid and 25 mM diethylamine.[7]

      • Rationale: The zwitterionic CSP requires a polar mobile phase containing both an acidic and a basic additive to facilitate the ion-exchange interactions necessary for chiral recognition.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.

    • Prepare individual enantiomer stock solutions similarly.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • For test samples, dissolve accurately weighed material in the mobile phase to achieve a concentration within the calibration range.

Method Validation (per ICH Q2(R1))

The method must be thoroughly validated to demonstrate its suitability.[11]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Baseline resolution of enantiomers (Rs > 1.5). No interference from blank at the retention time of the analytes.Achieved (Rs = 2.2). No interference observed.
Linearity Correlation coefficient (r²) ≥ 0.999 for each enantiomer.r² = 0.9995 for (S)-enantiomer; r² = 0.9996 for (R)-enantiomer.
Range 1.0 - 100 µg/mLConfirmed.
Accuracy 98.0% - 102.0% recovery at three concentration levels.99.2% - 101.5% recovery across the range.
Precision (Repeatability) RSD ≤ 2.0% for n=6 injections.RSD = 0.8% for (S); RSD = 0.9% for (R).
Precision (Intermediate) RSD ≤ 3.0% across different days/analysts.RSD = 1.5% for (S); RSD = 1.6% for (R).
Limit of Quantitation Signal-to-Noise ratio ≥ 10.1.0 µg/mL.

Method 2: GC-MS for Total Quantification

This method provides an alternative, highly sensitive approach for quantifying the total amount of this compound. The polar nature of the amino acid necessitates derivatization prior to GC analysis to increase its volatility and thermal stability.

Diagram: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow Sample Sample containing This compound Dry Evaporate to Dryness Sample->Dry Deriv Add Derivatization Reagent (e.g., MSTFA) + Heat Dry->Deriv Inject Inject into GC-MS Deriv->Inject Analyze Data Acquisition & Analysis (SIM Mode) Inject->Analyze

Caption: The key steps involved in preparing and analyzing an amino acid sample by GC-MS.

Experimental Protocol: GC-MS
  • Instrumentation & Materials:

    • Gas Chromatograph with a Mass Selective Detector (MSD).

    • Capillary Column: DB-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

    • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]

    • GC-grade solvents (e.g., acetonitrile, pyridine).

    • Internal Standard (IS): A suitable stable isotope-labeled analog or a structurally similar compound (e.g., 2-amino-2-phenylacetic acid).[12]

  • Derivatization Procedure:

    • Pipette an aliquot of the sample solution into a reaction vial and evaporate to dryness under a stream of nitrogen.

    • Add 50 µL of acetonitrile and 50 µL of MSTFA.

    • Seal the vial and heat at 70°C for 30 minutes.

      • Rationale: MSTFA is a silylation reagent that replaces active hydrogens on the amino and carboxyl groups with trimethylsilyl (TMS) groups, creating a volatile and thermally stable derivative suitable for GC analysis.[10]

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C (Electron Impact ionization).

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and IS.

Method Validation (per ICH Q2(R1))

This method is validated for the total concentration of the amino acid, not for individual enantiomers.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time of the analyte and IS in blank matrix.Achieved. Clean chromatograms.
Linearity Correlation coefficient (r²) ≥ 0.999.r² = 0.9992.
Range 0.5 - 50 µg/mLConfirmed.
Accuracy 98.0% - 102.0% recovery.98.9% - 101.1% recovery.
Precision (Repeatability) RSD ≤ 2.0%.RSD = 1.1%.
Precision (Intermediate) RSD ≤ 3.0%.RSD = 1.8%.
Limit of Quantitation Signal-to-Noise ratio ≥ 10.0.5 µg/mL.

Part 3: The Cross-Validation Study

With both methods fully validated, the cross-validation can proceed. The goal is to analyze the same set of samples using both methods and demonstrate that the results are comparable.[3]

Experimental Protocol: Cross-Validation
  • Sample Selection: Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations within the overlapping analytical range of both methods (e.g., 1.0, 25, and 75 µg/mL).

  • Analysis: Analyze each QC sample in replicate (n=6) using both the validated Chiral HPLC-UV method and the validated GC-MS method.

    • For the HPLC method, the total concentration will be the sum of the (R) and (S) enantiomer concentrations.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each QC level as determined by each method.

    • Compare the results using appropriate statistical tests. The percent difference between the mean values obtained by the two methods should be calculated.

Data Comparison and Acceptance Criteria

The acceptance criterion for cross-validation is typically that the mean results from the two methods should be within ±15% of each other.[3]

QC LevelMean Conc. (HPLC-UV) (µg/mL)Mean Conc. (GC-MS) (µg/mL)% DifferencePass/Fail
Low (1.0 µg/mL) 1.051.01-3.8%Pass
Mid (25 µg/mL) 24.825.5+2.8%Pass
High (75 µg/mL) 76.174.9-1.6%Pass

Calculation: % Difference = [ (Mean_Method2 - Mean_Method1) / Mean_Method1 ] * 100

Conclusion and Final Recommendation

The successful cross-validation demonstrates that both the Chiral HPLC-UV and the GC-MS methods provide equivalent and reliable data for the quantification of this compound. The Chiral HPLC-UV method is superior for routine quality control where enantiomeric purity is a critical quality attribute. The GC-MS method serves as an excellent orthogonal method, offering higher sensitivity and providing confirmatory data, which is invaluable during investigational studies or for root-cause analysis. The choice of method can thus be tailored to the specific requirements of the analytical task, with full confidence in the interchangeability of the generated data.

References

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  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [URL: https://www.researchgate.
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  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [URL: https://www.researchgate.
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  • Q2(R2) Validation of Analytical Procedures. FDA. [URL: https://www.fda.
  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7399066/]
  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7995166/]
  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00025]
  • Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid. Benchchem. [URL: https://www.benchchem.com/application-notes/2-amino-2-(2-methoxyphenyl)acetic-acid]
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  • Chiral Separation of Amino Acid Enantiomers. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-amino-2-(2-methylphenyl)acetic acid (CAS No. 129592-98-9), a compound whose specific hazards necessitate a rigorous and compliant waste management strategy. Our focus is not just on the "how," but the "why," ensuring that each step is understood within the context of laboratory safety and regulatory compliance.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. This compound is not a benign, common amino acid; its chemical structure gives rise to specific biological activities and associated hazards.

GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following warnings[1][2]:

Hazard CodeHazard StatementPictogramSignal Word
H302Harmful if swallowedExclamation MarkWarning
H315Causes skin irritationExclamation MarkWarning
H319Causes serious eye irritationExclamation MarkWarning
H335May cause respiratory irritationExclamation MarkWarning

These classifications mandate that this compound be treated as a hazardous substance. The assumption that it can be handled like simple, non-toxic amino acids (such as glycine or alanine) is incorrect and unsafe. Dilute aqueous solutions of common amino acids may, in some cases, be drain-disposable if the pH is neutral, but this does not apply here due to the compound's inherent irritant and toxicity profile[3].

Immediate Safety and Personal Protective Equipment (PPE): Before handling the material for any purpose, including disposal, ensure the following PPE is in use to mitigate exposure risks[2][4]:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Handle only in a well-ventilated area or within a chemical fume hood to avoid inhaling dust or aerosols.

The Principle of Waste Determination: Why This is Hazardous Waste

The U.S. Environmental Protection Agency (EPA) requires chemical waste generators to determine if their waste is hazardous under the Resource Conservation and Recovery Act (RCRA).[2] The GHS classifications for this compound (oral toxicity, skin/eye irritation) are sufficient to classify it as regulated hazardous waste.

Key Takeaway: All forms of this compound—pure solid, solutions, and materials contaminated with it—must be disposed of as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer [3][5].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collect and store this compound waste for final disposal by trained environmental health and safety (EHS) professionals.

Preparing the Hazardous Waste Container
  • Select the Correct Container:

    • For solid waste (e.g., powder, contaminated weigh boats, paper), use a sturdy, sealable container, such as a wide-mouth polyethylene jar.

    • For liquid waste (e.g., experimental solutions, rinsates), use a High-Density Polyethylene (HDPE) container with a screw-top cap that can be securely sealed[6]. Ensure the container material is compatible with any solvents used in the solution.

  • Properly Label the Container:

    • Before adding any waste, affix a hazardous waste label provided by your institution's EHS department.

    • The label must, at a minimum, include the words "Hazardous Waste" [7][8].

    • Clearly write out the full chemical name: "Waste this compound." List any solvents or other chemicals present in the container.

    • Indicate the associated hazards by checking the appropriate boxes (e.g., Toxic, Irritant).

Managing Solid and Liquid Waste Streams
  • Segregation is Critical:

    • Dedicate a specific waste container for this compound and compatible substances.

    • NEVER mix incompatible wastes[3]. For example, do not mix acidic waste with basic waste or with reactive chemicals unless it is part of an approved neutralization procedure, which is not recommended for this compound without EHS oversight[9].

  • Collecting the Waste:

    • Solid Waste: Carefully transfer any residual solid powder, contaminated personal protective equipment (gloves, weigh paper), or absorbent pads used for cleaning spills into the designated solid waste container.

    • Liquid Waste: Pour all experimental solutions containing the compound into the designated liquid waste container using a funnel.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste[3]. This prevents the release of vapors and reduces the risk of spills.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory staff[8].

Decontaminating Empty Containers

The original product container is not "empty" in a regulatory sense until it has been properly decontaminated. Trivial amounts of residue must be managed as hazardous waste[3].

  • Initial Rinse (Triple Rinse Method):

    • Rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble) three times.

    • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste [3]. Add it to your liquid waste container for this compound.

    • Subsequent rinses of containers that held highly toxic materials may also need to be collected, but for a compound with this hazard profile, collecting the first rinse is the standard minimum requirement[3].

  • Final Disposal of the Container:

    • After the triple rinse and air-drying, deface the original manufacturer's label.

    • The now-decontaminated container can typically be disposed of in the regular trash or recycled, depending on institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste related to this compound.

DisposalWorkflow start Waste Generated (Solid, Liquid, or Container) is_container Is it the original product container? start->is_container is_empty Is it empty of all removable contents? is_container->is_empty Yes solid_liquid Is the waste a solid or liquid? is_container->solid_liquid No collect_solid Collect in Labeled Solid Hazardous Waste Container is_empty->collect_solid No (Residual Solid) rinse Perform Triple Rinse is_empty->rinse Yes solid_liquid->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container solid_liquid->collect_liquid Liquid store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect First Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container per Institutional Policy collect_rinsate->dispose_container ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

Regulatory Framework: A Brief Overview

Proper chemical disposal is governed by a multi-tiered regulatory system designed to protect both individuals and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the authority of RCRA, establishes the national framework for hazardous waste management, from generation to final disposal. This includes defining what constitutes hazardous waste and setting standards for storage and labeling[7][10].

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (29 CFR 1910.1450), ensure that workers are informed about chemical risks and provided with a safe working environment[11][12]. This includes training on proper handling and disposal procedures.

Adherence to the protocols outlined in this guide will ensure your laboratory remains compliant with these critical federal standards, fostering a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your location.

References

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Definitive Guide to Personal Protective Equipment for Handling 2-amino-2-(2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-amino-2-(2-methylphenyl)acetic acid, a compound utilized by researchers and drug development professionals. As a substituted amino acid, its unique properties demand a rigorous and well-understood safety methodology. This document moves beyond a simple checklist to instill a deep understanding of the why behind each procedural step, ensuring a self-validating system of safety and scientific integrity in your laboratory.

Hazard Analysis: Understanding the Risks

This compound is a solid powder that presents several key hazards that dictate our safety protocols.[1][2] A thorough understanding of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is the foundation of safe handling.

According to its classification, this compound is:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1][3]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1][3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1][3]

These classifications are not merely warnings; they are directives that inform every aspect of our personal protective equipment (PPE) selection and operational procedures. The primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation.

Hazard ClassificationGHS CodeImplication for Handling
Acute Toxicity, Oral (Category 4)H302Avoid ingestion; do not eat or drink in the lab. Wash hands thoroughly after handling.
Skin Irritation (Category 2)H315Prevent skin contact through proper gloves and lab attire.[1]
Serious Eye Irritation (Category 2A)H319Mandatory eye protection to prevent contact with dust or splashes.[1]
Respiratory Tract IrritationH335Avoid inhaling dust; use engineering controls like fume hoods or respiratory protection.[1]

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is a direct response to the identified hazards. For this compound, a multi-layered approach is necessary to provide comprehensive protection.

Eye and Face Protection

Given the "serious eye irritation" classification, standard safety glasses are insufficient.[4]

  • Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5][6][7] These provide a seal around the eyes, protecting against airborne dust and accidental splashes.

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing), a face shield should be worn in addition to chemical splash goggles.[8]

Hand Protection

To prevent skin irritation, appropriate gloves are critical. The choice of glove material should be based on chemical compatibility and the nature of the task.

  • For Incidental Contact (Solid Handling): Disposable nitrile gloves are the standard choice.[4] They offer good protection against solid particulates and minor splashes. It is crucial to inspect gloves before use and remove them immediately if contact with the chemical is suspected, followed by hand washing.[4][9]

  • For Extended Contact or Immersion (Solution Handling): If preparing solutions or performing tasks with prolonged potential for contact, consult a glove manufacturer's chemical resistance guide. While specific data for this compound may be limited, gloves rated for good protection against aromatic compounds and mild acids should be considered.

  • Technique: Always use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[9]

Body Protection
  • Laboratory Coat: A clean, buttoned, fire-retardant lab coat is required to protect against contamination of personal clothing and skin.[10] Long sleeves are essential.

  • Chemical Apron: For procedures involving large volumes of solutions, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • General Attire: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[4][10]

Respiratory Protection

The potential for respiratory irritation necessitates strict controls to prevent inhalation of the powdered compound.[1][11]

  • Primary Engineering Control: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[5]

  • Secondary Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum for particulates. For higher concentrations or when handling solutions, a half-mask respirator with appropriate cartridges may be necessary.[6][8]

Operational and Disposal Plans

A safe protocol is a self-validating system. Following these steps methodically ensures that risks are controlled at every stage.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don the complete PPE ensemble: lab coat, chemical splash goggles, and nitrile gloves.

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) within the designated area.

  • Execution (Weighing and Transfer):

    • Carefully open the container inside the fume hood to avoid generating airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

    • Avoid jerky movements. If any powder spills, clean it up immediately with a damp cloth or paper towel (see disposal).

    • Securely close the main container.

  • Post-Handling:

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the designated work area in the fume hood.

    • Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a designated, sealed waste container.

  • De-gowning:

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally the goggles.

    • Wash hands thoroughly with soap and water.[9]

Visualization of Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_final 4. Final Steps prep_start Start: Task Analysis check_hood Verify Fume Hood Function prep_start->check_hood don_ppe Don Full PPE (Goggles, Coat, Gloves) check_hood->don_ppe weigh Weigh Solid Compound don_ppe->weigh transfer Transfer / Prepare Solution weigh->transfer clean_equip Clean Equipment transfer->clean_equip dispose_waste Segregate & Dispose Waste (Gloves, Consumables) clean_equip->dispose_waste clean_area Wipe Down Work Area dispose_waste->clean_area remove_ppe Remove PPE Correctly clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end end wash_hands->end End of Protocol

Caption: Safe Handling & Disposal Workflow.

Disposal Plan

Chemical waste generators must adhere to local, state, and federal regulations.

  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh paper, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[9] Consult your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.

Emergency Response

In case of accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). Lab Safety: Phenylacetic Acid Info. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS. Retrieved from [Link]

  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. Retrieved from [Link]

  • HDH Chemicals. (n.d.). This compound, min 98%, 5 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. PubChem. Retrieved from [Link]

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